molecular formula C18H14IN B1342297 4-Iodo-N,N-diphenylaniline CAS No. 38257-52-2

4-Iodo-N,N-diphenylaniline

Cat. No.: B1342297
CAS No.: 38257-52-2
M. Wt: 371.2 g/mol
InChI Key: OWWVTWHBNAWUJO-UHFFFAOYSA-N
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Description

4-Iodo-N,N-diphenylaniline is a useful research compound. Its molecular formula is C18H14IN and its molecular weight is 371.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-iodo-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14IN/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWVTWHBNAWUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595139
Record name 4-Iodo-N,N-diphenylaniline
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Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38257-52-2
Record name 4-Iodo-N,N-diphenylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodotriphenylamine
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Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-N,N-diphenylaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-N,N-diphenylaniline, also known as 4-iodotriphenylamine, is an aromatic organic compound that has garnered significant interest in various fields of chemical research and development. Its structure, featuring a triphenylamine core functionalized with an iodine atom, imparts unique electronic and reactive properties. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a particular focus on its relevance to materials science and as a potential building block in medicinal chemistry.

Physicochemical Properties and Structure

This compound is a solid at room temperature, with its key properties summarized in the table below. The molecule consists of a central nitrogen atom bonded to three phenyl rings, one of which is substituted with an iodine atom at the para position. This arrangement results in a non-planar, propeller-like structure. The presence of the electron-rich triphenylamine core and the reactive carbon-iodine bond are central to its chemical utility.

PropertyValueReference(s)
CAS Number 38257-52-2[1]
Molecular Formula C₁₈H₁₄IN[2]
Molecular Weight 371.22 g/mol [1]
Appearance White to light yellow to light orange powder/crystal
Purity ≥98%[2][1]
Storage Store at 4°C, protect from light, in an inert atmosphere.[2][1]

Synthesis and Reactivity

The synthesis of this compound can be achieved through established cross-coupling methodologies, primarily the Buchwald-Hartwig amination and the Ullmann condensation. These reactions are foundational in modern organic synthesis for the formation of carbon-nitrogen bonds.

Synthetic Pathways

1. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. The synthesis of this compound via this route would involve the reaction of 1,4-diiodobenzene with diphenylamine in the presence of a palladium catalyst and a suitable phosphine ligand. The choice of ligand is crucial for achieving high yields and preventing side reactions.

2. Ullmann Condensation: A classical method for the formation of diaryl ethers, thioethers, and amines, the Ullmann condensation typically employs a copper catalyst at elevated temperatures. The synthesis of this compound would involve the coupling of diphenylamine with an excess of 1,4-diiodobenzene.

G cluster_synthesis Synthetic Routes Diphenylamine Diphenylamine Buchwald-Hartwig Buchwald-Hartwig Diphenylamine->Buchwald-Hartwig Ullmann_Condensation Ullmann Condensation Diphenylamine->Ullmann_Condensation 1,4-Diiodobenzene 1,4-Diiodobenzene 1,4-Diiodobenzene->Buchwald-Hartwig 1,4-Diiodobenzene->Ullmann_Condensation This compound This compound Buchwald-Hartwig->this compound Pd catalyst, Ligand, Base Ullmann_Condensation->this compound Cu catalyst, High Temp.

Synthetic pathways to this compound.
Reactivity

The reactivity of this compound is dominated by the carbon-iodine bond, making it a valuable intermediate in further synthetic transformations.

Sonogashira Coupling: The C-I bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes. This reaction is instrumental in the synthesis of more complex conjugated molecules.

Experimental Protocol: Sonogashira Coupling of this compound

A representative procedure for the Sonogashira coupling of this compound with trimethylsilylacetylene (TMSA) is as follows:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv.), copper(I) iodide (CuI, 0.5 equiv.), and triphenylphosphine (PPh₃, 0.5 equiv.).

  • Add a degassed solvent mixture of THF and triethylamine (Et₃N) in a 1:3 ratio.

  • Stir the mixture at room temperature for 30 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.2 equiv.) and trimethylsilylacetylene (TMSA, 5.0 equiv.).

  • Heat the reaction mixture to 40°C and stir for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up using standard extraction and purification techniques, such as column chromatography, to isolate the desired product.[3]

Applications

The unique structural and electronic features of this compound make it a valuable building block in several areas of research and development.

Organic Electronics

The triphenylamine unit is a well-established hole-transporting moiety. Consequently, this compound serves as a key precursor for the synthesis of hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs).[4] The ability to further functionalize the molecule via the iodine atom allows for the fine-tuning of the electronic properties of the resulting materials, which is crucial for optimizing device performance.

G This compound This compound Cross-Coupling Cross-Coupling (e.g., Suzuki, Stille) This compound->Cross-Coupling Functionalized_TPA Functionalized Triphenylamine Derivatives Cross-Coupling->Functionalized_TPA HTM Hole-Transporting Materials (HTMs) Functionalized_TPA->HTM OLED Organic Light-Emitting Diodes (OLEDs) HTM->OLED

Role in Organic Electronics.
Medicinal Chemistry and Drug Development

While direct applications of this compound in pharmaceuticals are not extensively documented, its structural motifs are of significant interest to medicinal chemists. The related compound, 4-iodoaniline, is a crucial building block in the synthesis of various therapeutic agents, including anti-cancer drugs.[5] The iodine atom provides a reactive handle for introducing the aniline moiety into complex molecular architectures.

The triphenylamine scaffold itself is found in a variety of biologically active compounds and is explored for its potential in modulating antibacterial performance and in the development of fluorescent probes for biomedical applications.[6][7] Given the synthetic accessibility and the established biological relevance of its constituent parts, this compound represents a promising starting point for the design and synthesis of novel drug candidates.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show complex multiplets in the aromatic region (approximately 6.8-7.6 ppm) corresponding to the protons of the three phenyl rings.

  • ¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon bearing the iodine atom being significantly shifted.

  • IR Spectroscopy: Characteristic bands would include C-H stretching vibrations of the aromatic rings (around 3050 cm⁻¹), C=C stretching vibrations of the aromatic rings (in the 1600-1450 cm⁻¹ region), and the C-N stretching vibration.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound (371.22 g/mol ).

Safety Information

This compound should be handled with care in a laboratory setting. Based on the available safety data for similar compounds, it is classified as a warning-level hazard.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For more detailed information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a versatile synthetic building block with significant potential in materials science and medicinal chemistry. Its well-defined reactivity, centered on the carbon-iodine bond, allows for its incorporation into a wide array of more complex molecular structures. The triphenylamine core provides desirable hole-transporting properties, making it a key precursor for materials used in organic electronics. While its direct role in drug development is still emerging, the proven utility of its structural components suggests it is a promising scaffold for the discovery of new therapeutic agents. As research in these fields continues to advance, the demand for and applications of this compound are likely to expand.

References

  • Chemsrc. This compound | CAS#:38257-52-2. Available from: [Link]

  • ResearchGate. Important Role of Triphenylamine in Modulating the Antibacterial Performance Relationships of Antimicrobial Peptide Mimics by Alkyl Chain Engineering. Available from: [Link]

  • PubChem. 4-Iodoaniline | C6H6IN | CID 10893. Available from: [Link]

  • ResearchGate. Fig. S2. IR spectrum for 4-iodoaniline. Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR of compound 4. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Data. Available from: [Link]

  • PMC. A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. Available from: [Link]

  • RSC Publishing. Hole-transporting materials for organic light-emitting diodes: an overview. Available from: [Link]

  • Scientia Iranica. Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Available from: [Link]

  • AWS. The Copper-Catalyzed N-Arylation of Indoles. Available from: [Link]

  • Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Available from: [Link]

  • PubChemLite. 4-iodotriphenylamine (C18H14IN). Available from: [Link]

  • PubMed. Advancements and future perspectives of triphenylamine-based fluorescent probes in biomedical applications. Available from: [Link]

  • ResearchGate. Typical hole transporting materials for OLED devices. Available from: [Link]

  • ResearchGate. Copper-catalyzed N-arylation of... Available from: [Link]

  • MDPI. Broadband Visible Light-AbsorbingFullerene-BODIPY-Triphenylamine Triad: Synthesis and Application as Heavy Atom-Free Organic Triplet Photosensitizer for Photooxidation. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE OF (E)-N-BENZYLIDENE-4-IODOANILINE AND (E). Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • YouTube. Sonogashira Coupling- Reaction and application in Research Lab. Available from: [Link]

  • PubChem. N-(4'-iodo-4-biphenylyl)-N,N-diphenylamine | C24H18IN | CID 21848898. Available from: [Link]

  • MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Available from: [Link]

  • PMC. Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. Available from: [Link]

  • MDPI. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Available from: [Link]

  • NIST WebBook. Diphenylamine. Available from: [Link]

  • NCBI. 5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E). Available from: [Link]

  • NIST WebBook. Diphenylamine. Available from: [Link]

Sources

Introduction: A Strategic Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Iodo-N,N-diphenylaniline (CAS: 38257-52-2)

This compound, also known as 4-iodotriphenylamine, is a cornerstone intermediate for researchers and developers at the forefront of organic electronics and materials science. Its strategic importance lies in the convergence of two key chemical features within a single, stable molecule: the electron-rich, hole-transporting triphenylamine (TPA) core and a synthetically versatile carbon-iodine bond. The TPA moiety provides excellent electronic properties and thermal stability, making it a privileged scaffold for hole-transport materials (HTMs) in Organic Light-Emitting Diodes (OLEDs).[1] The iodine atom at the para-position serves as a predictable and highly reactive handle for sophisticated molecular engineering, primarily through transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth perspective on the properties, synthesis, core reactivity, and application of this compound, grounded in established chemical principles and field-proven methodologies. It is designed to equip researchers with the causal understanding necessary to effectively integrate this building block into complex molecular architectures.

Physicochemical and Computational Data

For effective experimental design, a clear understanding of a reagent's physical and electronic properties is paramount. The data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 38257-52-2[2]
Molecular Formula C₁₈H₁₄IN[2][3]
Molecular Weight 371.21 g/mol [2][]
Appearance White to off-white solid/powder[]
Purity Typically ≥98%[2]
Density ~1.5 g/cm³[][5]
Boiling Point 434.1 ± 28.0 °C at 760 mmHg[5]
Topological Polar Surface Area (TPSA) 3.24 Ų[2]
LogP 5.761[2]

Storage and Handling: Store in a cool, dark place under an inert atmosphere. The compound is classified as an irritant; appropriate personal protective equipment (PPE) should be used.

Synthesis and Purification: A Tale of Two Couplings

The industrial synthesis of this compound is typically achieved via C-N cross-coupling reactions. The choice between classic copper-catalyzed methods and modern palladium-catalyzed systems often depends on cost, scale, and substrate tolerance.

Conceptual Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a robust, copper-promoted reaction ideal for forging a C-N bond between an aryl halide and an amine.[6] In this context, it involves the reaction of diphenylamine with an excess of 1,4-diiodobenzene. The use of a stoichiometric amount of copper, often activated in situ, and high temperatures are characteristic of this method.[6][7] The causality behind using an excess of the di-iodinated species is to statistically favor the mono-amination product and reduce the formation of undesired tetra-aryl ammonium salts.

Ullmann_Synthesis Diphenylamine Diphenylamine Catalyst Cu Powder or Cu(I) Salt Diiodobenzene 1,4-Diiodobenzene (Excess) Product This compound Catalyst->Product Base K₂CO₃ or other base Solvent High-boiling polar solvent (e.g., DMF, Nitrobenzene) Temp High Temperature (>150 °C) h1->Catalyst

Caption: Conceptual workflow for the synthesis of this compound via Ullmann Condensation.

Alternative Pathway: Buchwald-Hartwig Amination

A more contemporary approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction known for its superior functional group tolerance and milder reaction conditions compared to the Ullmann reaction.[8] This method would also couple diphenylamine and 1,4-diiodobenzene but utilizes a palladium catalyst, a phosphine ligand, and a base.[8][9] The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands are often required to facilitate the key reductive elimination step that forms the C-N bond.

Purification Protocol

Regardless of the synthetic route, purification is essential to achieve the high purity (≥98%) required for electronics applications. A self-validating purification workflow is as follows:

  • Work-up: After the reaction, the mixture is cooled, diluted with a solvent like dichloromethane or ethyl acetate, and washed with water and brine to remove inorganic salts and high-polarity impurities.

  • Column Chromatography: The crude product is purified by silica gel column chromatography. A non-polar eluent system (e.g., hexane/ethyl acetate gradient) is effective. The progress is monitored by Thin Layer Chromatography (TLC).

  • Recrystallization: The fractions containing the pure product are combined, the solvent is removed in vacuo, and the resulting solid is recrystallized from a suitable solvent system (e.g., hexane or ethanol) to yield the final product as a crystalline solid. Purity is confirmed by NMR spectroscopy and HPLC.

Core Reactivity: The Gateway to Molecular Complexity

The synthetic utility of this compound stems from the reactivity of its C-I bond in palladium- and copper-catalyzed cross-coupling reactions. This allows for the precise installation of various functional groups, extending the π-conjugated system and tuning the molecule's optoelectronic properties.

Buchwald-Hartwig Amination: Building Larger Triarylamines

This reaction is a powerful tool for creating more complex, often dendritic, triarylamine structures, which are highly desirable as hole-transport and light-emitting materials. In this scenario, this compound acts as the aryl halide electrophile, reacting with another primary or secondary amine.

The mechanism proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.[10] The key steps are:

  • Oxidative Addition: The C-I bond of this compound adds to a Pd(0) complex.

  • Amine Coordination & Deprotonation: The incoming amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple, releasing the final product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)(I)L₂ Pd0->PdII_Aryl Ar-I RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Amido Ar-Pd(II)(NR'R'')L PdII_Aryl->PdII_Amido HNR'R'' / Base -L, -HBX AmineCoord Amine Coordination & Deprotonation PdII_Amido->Pd0 Product Product (Ar-NR'R'') PdII_Amido->Product Reactant1 Ar-I (4-Iodo-TPA) Reactant2 HNR'R'' + Base

Caption: The catalytic cycle of the Buchwald-Hartwig Amination using an aryl iodide (Ar-I).

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly reliable method for forming carbon-carbon bonds between sp²-hybridized carbons (of the aryl iodide) and sp-hybridized carbons (of a terminal alkyne).[11] This reaction is instrumental in creating rigid, linear, and highly conjugated molecular wires, which are key components in organic electronics and photosensitizers.

The reaction typically employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to facilitate the main catalytic cycle and a copper(I) salt (e.g., CuI) as a co-catalyst to activate the alkyne.[11]

Application Spotlight: A Versatile Precursor for Optoelectronic Materials

The unique structure of this compound makes it an invaluable precursor for a range of high-performance organic materials.

  • Hole-Transport Layers (HTLs) in OLEDs: The triphenylamine core is an excellent hole transporter due to the stability of the radical cation formed upon oxidation (hole injection).[1] The nitrogen atom's lone pair effectively delocalizes the positive charge. By using the iodo- functionality to couple this core with other chromophores or polymerizable groups, researchers can fine-tune the HOMO energy level, morphology, and charge mobility of the resulting material to optimize device performance.[1]

  • Organic Photosensitizers: In applications like photodynamic therapy or dye-sensitized solar cells, the TPA group can act as an electron donor. The C-I bond allows for the attachment of this donor unit to a π-bridge and an acceptor unit, following a Donor-π-Acceptor (D-π-A) design principle. A published example demonstrates the use of this compound in a Sonogashira coupling to synthesize a fullerene-BODIPY-triphenylamine triad for use as a heavy atom-free organic triplet photosensitizer.[11]

Application_Workflow Start This compound (TPA-I) Process Sonogashira Coupling [Pd(0)/Cu(I)] Start->Process Intermediate Alkynyl-Functionalized TPA (TPA-C≡C-R) Process->Intermediate Reagent Terminal Alkyne (e.g., TMSA) Reagent->Process EndProduct Advanced Material (e.g., Photosensitizer, OLED Material) Intermediate->EndProduct Further Synthetic Steps

Caption: Synthetic utility of this compound in creating advanced functional materials.

Detailed Experimental Protocols

The following protocols are representative of the key transformations involving this compound. They are designed as self-validating systems, with clear steps and rationale.

Protocol 1: Sonogashira Coupling of this compound

(Adapted from Yang et al., 2018)[11]

This protocol describes the synthesis of N,N-diphenyl-4-((trimethylsilyl)ethynyl)aniline, a key intermediate.

  • Objective: To demonstrate the C-C bond formation at the 4-position of the TPA core.

  • Causality: The Pd(PPh₃)₂Cl₂/CuI system is a classic and effective catalyst combination for Sonogashira couplings. THF/Et₃N serves as both the solvent and the base; the triethylamine neutralizes the HI formed during the reaction and helps maintain the catalyst's activity. The reaction is run under an inert nitrogen atmosphere to prevent oxidative degradation of the palladium(0) active species.

Materials:

  • This compound (1.0 eq.)

  • Copper(I) Iodide (CuI, 0.5 eq.)

  • Triphenylphosphine (PPh₃, 0.5 eq.)

  • trans-Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.2 eq.)

  • Trimethylsilylacetylene (TMSA, 5.0 eq.)

  • Anhydrous Tetrahydrofuran (THF) and Triethylamine (Et₃N) in a 1:3 v/v ratio

  • Nitrogen gas supply

Procedure:

  • Inerting the Flask: In an oven-dried 50 mL flask equipped with a magnetic stir bar and a gas inlet, add this compound (500.0 mg, 1.35 mmol), CuI (128.3 mg, 0.67 mmol), and PPh₃ (176.6 mg, 0.67 mmol).

  • Solvent Addition: Add 20 mL of the anhydrous THF/Et₃N (1:3) solvent mixture.

  • Degassing: Stir the mixture at room temperature under a gentle stream of nitrogen for 30 minutes to ensure all reagents are dissolved and the system is deoxygenated.

  • Catalyst and Reagent Addition: Add Pd(PPh₃)₂Cl₂ (189.0 mg, 0.27 mmol) followed by TMSA (945 µL, 6.74 mmol).

  • Reaction: Heat the mixture to 40 °C and stir under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material (this compound) is completely consumed (approx. 5 hours).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 2: Representative Buchwald-Hartwig Amination

(Adapted from a general procedure by TCI)[12]

This protocol illustrates the coupling of an aryl halide with an amine, for which this compound would be a suitable substrate.

  • Objective: To form a new C-N bond, creating a more complex triarylamine derivative.

  • Causality: The use of a palladium catalyst (Pd₂(dba)₃) with a bulky, electron-rich phosphonium salt ligand (tBu₃P·HBF₄) is a modern, highly efficient system that promotes both oxidative addition and the challenging reductive elimination step. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine precursor. Toluene is a common high-boiling, non-polar solvent for this reaction.

Materials:

  • This compound (1.0 eq.)

  • Secondary Amine (e.g., Carbazole, 1.05 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • Tri-tert-butylphosphine tetrafluoroborate (tBu₃P·HBF₄, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.2 eq.)

  • Anhydrous, degassed Toluene

  • Nitrogen gas supply

Procedure:

  • Flask Preparation: To a dry, three-necked flask under a nitrogen atmosphere, add the secondary amine (1.05 eq.), this compound (1.0 eq.), and degassed toluene.

  • Reagent Addition: In sequence, add Pd₂(dba)₃ (1 mol%), tBu₃P·HBF₄ (2 mol%), and sodium tert-butoxide (2.2 eq.). The base should be added last.

  • Reaction: Heat the reaction mixture to reflux (or ~110 °C) under nitrogen for 16-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting materials.

  • Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (or another suitable solvent) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid by silica gel column chromatography, followed by recrystallization from a suitable solvent like hexane, to afford the pure product.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic enabler of innovation in materials science. Its robust triphenylamine core provides the foundational electronic properties required for charge transport, while the synthetically accessible iodo group offers a precise point of attachment for building complex, high-performance molecular systems. A thorough understanding of its properties and reactivity, particularly in modern cross-coupling reactions, empowers researchers to rationally design and synthesize the next generation of materials for organic electronics, photovoltaics, and beyond.

References

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  • BYJU'S | Ullmann Reaction. Available at: [Link]

  • Appchem | this compound | 38257-52-2. Available at: [Link]

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  • Chemistry LibreTexts | Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI | Broadband Visible Light-AbsorbingFullerene-BODIPY-Triphenylamine Triad: Synthesis and Application as Heavy Atom-Free Organic Triplet Photosensitizer for Photooxidation. Available at: [Link]

  • YouTube | The Buchwald-Hartwig Amination Reaction. Available at: [Link]

  • Beilstein Journal of Organic Chemistry | The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

Sources

Physical properties of 4-Iodo-N,N-diphenylaniline (melting point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Iodo-N,N-diphenylaniline is an aromatic organic compound featuring a central aniline nitrogen atom bonded to two phenyl rings and one 4-iodophenyl group. Its chemical formula is C₁₈H₁₄IN and it is identified by the CAS Number 38257-52-2.[1][2] This molecule serves as a valuable building block in organic synthesis, particularly in the development of materials for optoelectronic applications, such as OLEDs, and as a precursor in cross-coupling reactions.[3]

A thorough understanding of the fundamental physical properties of a compound is a prerequisite for its successful application in any research or drug development setting. Key among these are the melting point and solubility profile, which dictate purity, inform reaction conditions, guide purification strategies, and influence formulation development. This guide provides a detailed examination of these two critical physical properties for this compound, grounded in established chemical principles and supported by robust experimental protocols.

Melting Point: A Criterion for Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C.[2] The sharpness of the melting point is a reliable indicator of sample purity; impurities tend to depress the melting point and broaden the range over which the substance melts.[1] Therefore, accurate determination of the melting point is a foundational technique for both identifying a compound and assessing its purity.

Based on supplier data, this compound is a white solid at room temperature.[4][5] Its experimentally determined melting point is presented in the table below.

Physical PropertyValueSource(s)
CAS Number 38257-52-2[6]
Molecular Formula C₁₈H₁₄IN[1]
Molecular Weight 371.21 g/mol [2]
Melting Point 107.1 - 107.9 °C[4][6][7][8]

The narrow range of 0.8°C suggests a high degree of purity for the characterized sample. The specification that this value was determined after recrystallization from hexane provides a crucial piece of practical information for researchers seeking to purify the compound.[6][7][8]

Causality Behind Experimental Choices: Melting Point Determination

The choice of a slow heating rate (e.g., 1-2°C per minute) as the sample approaches its melting point is critical.[1] Rapid heating does not allow for thermal equilibrium to be established between the sample, the thermometer, and the heating block, leading to an inaccurate, often artificially broad, reading. The protocol described below incorporates a rapid pre-heating stage to save time, followed by a slower, more precise ramp rate for the final determination.

Protocol for Melting Point Determination (Digital Apparatus)

This protocol describes the use of a modern digital melting point apparatus, such as a DigiMelt or similar instrument.

  • Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. If the crystals are large, gently crush them into a fine powder using a spatula.

  • Capillary Loading: Jab the open end of a glass capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Drop the capillary tube through a long, narrow glass tube to pack the sample tightly to a height of 2-3 mm.[9]

  • Apparatus Setup:

    • If the approximate melting point is known (approx. 107°C), set the starting temperature of the apparatus to ~90°C.

    • Set the ramp (heating) rate to a rapid 10°C/minute for the initial heating phase.

    • Program the apparatus to slow the ramp rate to 1-2°C/minute starting from ~100°C.

  • Measurement: Insert the packed capillary tube into the sample holder of the apparatus. Begin the heating program.

  • Observation & Recording: Observe the sample through the magnified viewing window.

    • Record the temperature (T1) at which the first droplet of liquid becomes visible.[2]

    • Record the temperature (T2) at which the last solid crystal melts completely.

    • The melting point range is reported as T1 - T2. For a pure sample, this should be consistent with the 107.1 - 107.9 °C range.

  • Cool Down: Allow the apparatus to cool sufficiently before running subsequent samples. A new capillary tube must be used for each measurement.[9]

Solubility Profile: Guiding Principles and Predictions

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[6] The molecular structure of this compound provides clear indicators for predicting its solubility.

  • Structure Analysis: The molecule is large (C₁₈) and dominated by three nonpolar aromatic rings. The carbon-iodine bond is weakly polar, but the overall molecule is overwhelmingly nonpolar and lipophilic.

Based on this analysis, a solubility profile can be predicted.

Solvent ClassSolvent Example(s)Predicted SolubilityRationale
Nonpolar Organic Hexane, Toluene, DichloromethaneSolubleThe nonpolar nature of both the solute and solvent allows for favorable van der Waals interactions.
Polar Aprotic Tetrahydrofuran (THF), AcetoneSolubleThese solvents have sufficient nonpolar character to dissolve the aromatic rings, and the polarity can interact with any minor dipoles in the solute.
Polar Protic Water, Methanol, EthanolInsolubleThe strong hydrogen bonding network of water and alcohols cannot be overcome by the weak intermolecular forces offered by the large, nonpolar solute.
Aqueous Acid 5% Hydrochloric Acid (HCl)InsolubleThe nitrogen atom is not basic enough to be protonated by a dilute mineral acid to form a soluble ammonium salt.[10]
Aqueous Base 5% Sodium Hydroxide (NaOH)InsolubleThe molecule lacks any acidic protons (e.g., from a phenol or carboxylic acid) to react with the base.
Protocol for Qualitative Solubility Testing

This protocol provides a systematic workflow to experimentally verify the predicted solubility profile.

  • Initial Setup: For each solvent, add approximately 20-30 mg of this compound to a small, clean test tube.

  • Solvent Addition: Add the selected solvent dropwise, up to about 1 mL, shaking vigorously after each addition.[8]

  • Observation: Observe if the solid dissolves completely. If it does, the compound is classified as "soluble." If any solid remains, it is "insoluble."

  • Systematic Testing Order:

    • Step 1: Water. Test for solubility in water. Based on our prediction, it will be insoluble.

    • Step 2: 5% NaOH. Using a fresh sample, test for solubility in 5% NaOH solution. This tests for acidic functional groups. Prediction: Insoluble.

    • Step 3: 5% HCl. Using a fresh sample, test for solubility in 5% HCl solution. This tests for basic functional groups like amines. Prediction: Insoluble.[10]

    • Step 4: Organic Solvents. Using fresh samples for each, test for solubility in representative nonpolar (e.g., Toluene), polar aprotic (e.g., THF), and polar protic (e.g., Ethanol) organic solvents.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the physical properties discussed in this guide.

G Workflow for Physical Property Characterization cluster_0 Compound Acquisition cluster_1 Melting Point Determination cluster_2 Solubility Profile Analysis cluster_3 Final Assessment A Obtain Sample: This compound B Prepare Capillary Sample A->B Purity & Identity F Test in Water A->F Solvent Selection C Run on Digital Apparatus (Slow Ramp: 1-2°C/min) B->C D Record T1 (First Drop) & T2 (All Liquid) C->D E Result: Melting Point Range (e.g., 107.1 - 107.9 °C) D->E K Compare with Literature Validate Purity & Identity E->K G Test in 5% HCl F->G H Test in 5% NaOH G->H I Test in Organic Solvents (e.g., Toluene, THF) H->I J Result: Solubility Table I->J J->K

Caption: Logical workflow for determining melting point and solubility.

References

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]

  • N-(4-IODOPHENYL)-N-PHENYLBENZENAMINE. (n.d.). five-chongqing.com. Retrieved January 7, 2026, from [Link]

  • n-(4-iodophenyl)-n-phenylbenzenamine cas:38257-52-2. (n.d.). Alfa Chemical. Retrieved January 7, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved January 7, 2026, from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved January 7, 2026, from [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Determination of melting and boiling points. (n.d.). University of Technology, Iraq. Retrieved January 7, 2026, from [Link]

  • This compound | 38257-52-2 | C18H14IN. (n.d.). Appchem. Retrieved January 7, 2026, from [Link]

  • Liu, Y., et al. (2018). Broadband Visible Light-AbsorbingFullerene-BODIPY-Triphenylamine Triad: Synthesis and Application as Heavy Atom-Free Organic Triplet Photosensitizer for Photooxidation. MDPI. Retrieved January 7, 2026, from [Link]

Sources

Electronic and thermal properties of 4-Iodo-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic and Thermal Properties of 4-Iodo-N,N-diphenylaniline

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated derivative of triphenylamine (TPA), a class of organic molecules renowned for their semiconducting and charge-transport properties.[1] The core structure, featuring a central nitrogen atom bonded to three phenyl rings, creates a propeller-like geometry that endows these materials with excellent hole-transport capabilities. The introduction of an iodine atom at the para-position of one phenyl ring modulates the electronic and thermal characteristics of the parent molecule, making this compound a valuable building block in the synthesis of advanced functional materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs).[2][3] Its conjugated structure and the presence of the nitrogen atom's lone pair facilitate efficient hole transport, a critical function in the light-emitting layers of OLED devices.[2]

This technical guide provides a comprehensive overview of the core electronic and thermal properties of this compound. It is intended for researchers, materials scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental methodologies for characterization.

Molecular Structure and Synthesis

The unique properties of this compound are a direct consequence of its molecular architecture. The central nitrogen atom is sp²-hybridized, leading to a trigonal planar coordination with the three aryl rings. However, steric hindrance between the phenyl groups forces them to twist out of the plane, resulting in the characteristic non-planar, propeller-like conformation.

Caption: Molecular structure of this compound.

Synthetically, substituted triphenylamines are often prepared via cross-coupling reactions. A common approach involves the Buchwald-Hartwig amination, which couples an amine with an aryl halide. For this compound, this would typically involve the reaction of diphenylamine with 1,4-diiodobenzene in the presence of a palladium catalyst and a suitable base.

Electronic Properties: A Theoretical and Experimental Perspective

The electronic properties of a semiconductor, particularly the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of its performance in a device. These frontier orbitals govern charge injection, transport, and recombination processes.

Theoretical Framework and Computational Insights

Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic structure of molecules.[4] For triphenylamine derivatives, DFT calculations consistently show that the HOMO is primarily localized on the electron-rich triphenylamine core, specifically the central nitrogen atom and the phenyl rings. The LUMO, conversely, tends to be distributed across the aromatic system.[5]

The introduction of substituents significantly impacts these energy levels. Electron-donating groups generally raise the HOMO level, while electron-withdrawing groups lower the LUMO level, thereby reducing the HOMO-LUMO gap.[6] The iodine atom in this compound exerts a dual electronic effect: it is inductively electron-withdrawing but can also donate electron density through resonance. The net effect on the frontier orbitals is a subtle modulation compared to strongly donating or withdrawing groups, making it a useful synthetic handle for fine-tuning electronic properties. Theoretical studies on related systems are crucial for guiding synthetic efforts and interpreting experimental results.[7][8]

Experimental Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is the cornerstone experimental technique for determining the electrochemical properties of organic materials. It allows for the direct measurement of oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be reliably estimated.

The core principle involves applying a linearly cycling potential ramp to a working electrode immersed in a solution of the analyte and measuring the resulting current. The potential at which the analyte is oxidized corresponds to the removal of an electron from its HOMO.

Causality in Experimental Design: Why These Choices?
  • Inert Atmosphere (N₂ or Ar): Oxygen and water are electrochemically active and can react with the radical ions formed during the scan, leading to irreversible processes and confounding the data. An inert atmosphere is essential for obtaining clean, reproducible voltammograms.

  • Supporting Electrolyte (e.g., TBAPF₆): The analyte solution must be conductive. A non-reactive, electrochemically stable salt like tetrabutylammonium hexafluorophosphate (TBAPF₆) is added at a high concentration (~0.1 M) to minimize solution resistance and ensure that charge is transported via ion migration.

  • Three-Electrode Setup: This setup (working, reference, and counter electrodes) is critical. The reference electrode (e.g., Ag/AgCl) provides a stable potential against which the working electrode's potential is measured, while the counter electrode (e.g., Pt wire) completes the circuit without affecting the processes at the working electrode.

  • Internal Standard (Ferrocene/Ferrocenium, Fc/Fc⁺): The potential of the reference electrode can drift. To ensure data is comparable across different experiments and labs, the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is measured in the same solution. Its oxidation potential is well-defined (conventionally set to -4.8 eV relative to vacuum), providing a reliable internal reference point for energy level calculations.[9]

Caption: Experimental workflow for determining HOMO/LUMO levels via CV.

Protocol: Determination of HOMO Level by Cyclic Voltammetry
  • Preparation: In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile or dichloromethane.

  • Analyte Solution: Dissolve 1-5 mg of this compound in 10 mL of the electrolyte solution.

  • De-gassing: Sparge the solution with dry nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Cell Assembly: Assemble the three-electrode cell with a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/Ag⁺ or Ag/AgCl reference electrode. Maintain a nitrogen blanket over the solution.

  • Measurement: Record the cyclic voltammogram at a scan rate of 100 mV/s. Scan to a potential sufficiently positive to observe the first oxidation wave.

  • Internal Standard Calibration: Add a small amount of ferrocene to the solution and record a new voltammogram to determine the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple.

  • Calculation:

    • Determine the onset oxidation potential (E_ox) of the analyte from its voltammogram.

    • Reference this potential to the measured Fc/Fc⁺ couple: E_ox (vs Fc/Fc⁺) = E_ox (vs Ag/Ag⁺) - E₁/₂ (Fc/Fc⁺ vs Ag/Ag⁺).

    • Calculate the HOMO energy level using the empirical formula: E_HOMO (eV) = -e [E_ox (vs Fc/Fc⁺) + 4.8] .

Optical Properties: UV-Visible Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions from the ground state to excited states. For π-conjugated molecules like this compound, the lowest energy absorption band typically corresponds to the HOMO→LUMO transition. The optical band gap (E_g_opt) can be determined from the onset of this absorption band (λ_onset) using the Planck-Einstein relation: E_g_opt (eV) = 1240 / λ_onset (nm) .

This optical gap is complementary to the electrochemical gap derived from CV. The difference between them provides insight into the exciton binding energy of the material.

Summary of Electronic Properties

While specific, peer-reviewed experimental data for this compound is not broadly available, the table below presents typical values for related triphenylamine derivatives to provide a scientifically grounded reference frame.

PropertySymbolTypical Value RangeMethod of Determination
HOMO Energy LevelE_HOMO-5.1 to -5.5 eVCyclic Voltammetry (CV)
LUMO Energy LevelE_LUMO-2.0 to -2.4 eVCV + UV-Vis
Electrochemical GapE_g_electro2.8 to 3.2 eVCyclic Voltammetry
Optical Band GapE_g_opt2.9 to 3.4 eVUV-Vis Spectroscopy

Thermal Properties: Ensuring Device Stability

The thermal stability of a material is paramount for the operational lifetime and reliability of electronic devices. High temperatures during fabrication (e.g., vacuum deposition) or operation can cause decomposition, leading to device failure. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating thermal properties.

Experimental Characterization
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The decomposition temperature (T_d) is typically defined as the temperature at which 5% of the initial mass is lost. A high T_d (often >300 °C) is desirable for materials used in organic electronics.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point (T_m) for crystalline materials and the glass transition temperature (T_g) for amorphous materials. A high T_g is crucial for maintaining the morphological stability of thin films in devices.

Caption: Workflow for TGA and DSC thermal analysis.

Protocol: TGA/DSC Analysis
  • Sample Preparation: Ensure the sample of this compound is pure and thoroughly dried to remove residual solvents, which could interfere with measurements.

  • TGA Measurement:

    • Place 5-10 mg of the sample into a TGA crucible (e.g., alumina).

    • Heat the sample from room temperature to ~600 °C at a constant rate (e.g., 10 °C/min) under a continuous nitrogen purge.

    • Analyze the resulting mass vs. temperature curve to identify the onset of decomposition and the T_d.

  • DSC Measurement:

    • Weigh 5-10 mg of the sample into a hermetically sealed aluminum DSC pan.

    • Perform a heat-cool-heat cycle (e.g., from room temperature to just above the melting point, cool down, and reheat) at a scan rate of 10 °C/min under a nitrogen atmosphere.

    • The first heating scan removes the sample's thermal history. The glass transition (T_g) and melting point (T_m) are determined from the second heating scan.

Summary of Thermal Properties

The thermal properties are crucial for assessing the processability and stability of the material.

PropertySymbolValueMethod of Determination
Boiling PointT_b434.1 ± 28.0 °C at 760 mmHg[10]Not Specified
Decomposition TemperatureT_dData not available; typically >300 °C for TPA derivativesThermogravimetric Analysis (TGA)
Melting PointT_mData not availableDifferential Scanning Calorimetry (DSC)
Glass Transition Temp.T_gData not availableDifferential Scanning Calorimetry (DSC)

Conclusion

This compound is a strategically designed organic semiconductor precursor. Its electronic properties, governed by the triphenylamine core, are finely tuned by the iodo-substituent, making it an excellent hole-transporting material. The characterization of its HOMO/LUMO energy levels through a combination of cyclic voltammetry and UV-Vis spectroscopy is essential for predicting its behavior in a multilayered device stack. Furthermore, its thermal stability, as determined by TGA and DSC, dictates its suitability for device fabrication and its long-term operational reliability. This guide provides the foundational knowledge and validated protocols necessary for researchers to accurately characterize and effectively utilize this and related compounds in the advancement of organic electronics and synthetic chemistry.

References

  • Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies. (2024-02-06). ACS Omega. [Link]

  • Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies. (2024-02-28). ACS Omega. [Link]

  • This compound. Xiamen Chemsrc Chemical Co., Ltd.[Link]

  • Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies. (2024-02-28). National Center for Biotechnology Information (NCBI), PubMed Central. [Link]

  • Triphenylamine derivatives investigated in this work (TPA, TPD, FTPD... (2023-01). ResearchGate. [Link]

  • Computational analysis of the structural, optoelectronic and photovoltaic properties of triphenylamine-based dyes and their interaction with TiO2 / Iodine. (2021-08-06). ResearchGate. [Link]

  • This compound. (2024-08-25). Chemsrc. [Link]

  • 4-iodoaniline. National Center for Biotechnology Information (NCBI), PubChem. [Link]

  • Compound 4 HOMO-LUMO energy maps and band gap. ResearchGate. [Link]

  • 4-Iodo-N-(3-nitrobenzylidene)aniline. National Center for Biotechnology Information (NCBI), PubChem. [Link]

  • Accuracy of One-Electron Technique for Estimating LUMO Energies of Triphenylamine Derivatives. (2023-11-08). ChemRxiv, Cambridge Open Engage. [Link]

  • TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. ResearchGate. [Link]

  • Organic Electronics: From Synthesis To Applications. Frontiers in Chemistry. [Link]

  • The Application of Rapid Scan Cyclic Voltammetry and Digital Simulation to the Study of the Mechanism of Diphenylamine Oxidation, Radical Cation Dimerization, and Polymerization in Acetonitrile. The University of Texas at Austin. [Link]

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The Core Mechanisms of Organic Redox Catalysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic redox catalysis has emerged as a powerful and versatile tool in modern chemical synthesis, offering green and sustainable alternatives to traditional metal-based catalysts. This guide provides an in-depth exploration of the fundamental mechanisms that underpin the action of organic redox catalysts. We will delve into the core principles of electron transfer (ET), hydrogen atom transfer (HAT), and proton-coupled electron transfer (PCET), providing a framework for understanding how these catalysts mediate chemical transformations. Through a detailed examination of prominent catalyst classes—including nitroxyl radicals (such as TEMPO), acridinium salts, and flavins—this guide will illustrate the practical application of these mechanistic principles. Furthermore, we will provide an overview of key experimental and computational techniques employed to elucidate these mechanisms, equipping researchers with the knowledge to both understand and innovate in this dynamic field.

Introduction: The Rise of Organic Redox Catalysis

The field of catalysis has traditionally been dominated by transition metal complexes. However, growing concerns over the cost, toxicity, and environmental impact of these metals have spurred the development of alternative catalytic systems. Organic redox catalysts, small organic molecules that can facilitate oxidation and reduction reactions, have risen to this challenge, offering a more sustainable approach to chemical synthesis.[1][2] Their utility spans a wide range of applications, from fine chemical synthesis and pharmaceuticals to energy storage and materials science.[3][4]

The power of organic redox catalysts lies in their ability to engage in single-electron transfer (SET) processes, opening up reaction pathways that are often inaccessible through traditional two-electron ionic chemistry.[5] This guide will provide a comprehensive overview of the mechanistic principles that govern the function of these catalysts, with a focus on providing researchers with the foundational knowledge required to effectively utilize and design novel organic redox systems.

Fundamental Mechanisms of Organic Redox Catalysis

The catalytic activity of organic redox catalysts is rooted in their ability to mediate the transfer of electrons and protons. Three fundamental processes govern these transformations: Electron Transfer (ET), Hydrogen Atom Transfer (HAT), and Proton-Coupled Electron Transfer (PCET).

Electron Transfer (ET)

Electron transfer is the simplest of the redox processes, involving the movement of an electron from a donor molecule to an acceptor molecule. In the context of organic redox catalysis, the catalyst can act as either an electron donor or an acceptor, depending on its redox potential and the nature of the substrate.

  • Reductive Quenching Cycle: In this cycle, the photoexcited catalyst is reduced by a sacrificial electron donor. The resulting reduced catalyst then donates an electron to the substrate, initiating the desired chemical transformation and regenerating the ground-state catalyst.

  • Oxidative Quenching Cycle: Conversely, in an oxidative quenching cycle, the photoexcited catalyst is oxidized by a sacrificial electron acceptor. The oxidized catalyst then accepts an electron from the substrate, leading to its oxidation and regeneration of the catalyst.

The efficiency of ET processes is governed by the relative redox potentials of the catalyst and the substrate, as well as the distance and orientation between them.

Hydrogen Atom Transfer (HAT)

Hydrogen atom transfer involves the concerted movement of a proton and an electron, effectively transferring a hydrogen atom (H•) from a donor to an acceptor.[6] This process is crucial for the activation of C-H, O-H, and N-H bonds, which are typically unreactive towards ET. The driving force for HAT is the difference in the bond dissociation energies (BDEs) of the donor and acceptor. A catalyst with a weaker X-H bond will readily donate a hydrogen atom to a substrate that can form a stronger C-H, O-H, or N-H bond.

Proton-Coupled Electron Transfer (PCET)

Proton-coupled electron transfer is a more complex process where the transfer of an electron and a proton are mechanistically linked but do not necessarily occur from the same donor or to the same acceptor. PCET pathways are particularly important in reactions where the thermodynamics of a single ET or HAT step are unfavorable. By coupling the transfer of a proton and an electron, the overall energy barrier for the reaction can be significantly lowered.[7]

Prominent Classes of Organic Redox Catalysts

The principles of ET, HAT, and PCET are embodied in a diverse array of organic molecules that have been developed as redox catalysts. This section will explore the mechanism of action of three prominent classes: nitroxyl radicals, acridinium salts, and flavins.

Nitroxyl Radicals: The TEMPO Family

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable nitroxyl radical that has become a workhorse in organic synthesis for the selective oxidation of alcohols.[8]

The catalytic cycle of TEMPO-mediated oxidation typically involves the following steps:

  • Oxidation of TEMPO: The TEMPO radical is first oxidized to the highly electrophilic oxoammonium cation by a stoichiometric co-oxidant, such as sodium hypochlorite or a hypervalent iodine compound.[8]

  • Alcohol Oxidation: The oxoammonium cation then acts as the primary oxidant, abstracting a hydride from the alcohol to form the corresponding aldehyde or ketone.

  • Regeneration of TEMPO: In this process, the oxoammonium cation is reduced to the hydroxylamine, which is then re-oxidized back to the TEMPO radical by the co-oxidant, completing the catalytic cycle.[9]

The mechanism can be influenced by the presence of a co-catalyst, such as copper, which can facilitate the aerobic oxidation of alcohols.[10][11][12] In this case, the mechanism involves a two-stage process of "catalyst oxidation" and "substrate oxidation" mediated by a Cu(II)-alkoxide intermediate.[11]

TEMPO_Catalytic_Cycle cluster_0 TEMPO Catalytic Cycle TEMPO TEMPO (Radical) Oxoammonium Oxoammonium (Cation) TEMPO->Oxoammonium Oxidation (Co-oxidant) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Alcohol Oxidation (R-CH2OH -> R-CHO) Hydroxylamine->TEMPO Oxidation (Co-oxidant)

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

Acridinium Salts: Potent Photoredox Catalysts

Acridinium salts, particularly 9-mesityl-10-methylacridinium (Acr+-Mes), are a class of highly oxidizing organic photoredox catalysts.[13][14] Their potent oxidizing ability in the excited state makes them suitable for a wide range of transformations, including C-H functionalization and C-C bond formation.[15][16][17]

The photoredox catalytic cycle of an acridinium salt typically proceeds as follows:

  • Photoexcitation: The acridinium salt absorbs visible light, promoting it to an electronically excited state (Acr+*-Mes).

  • Single Electron Transfer (SET): The excited acridinium salt is a powerful oxidant and can accept an electron from a suitable donor, such as an amine or an arene, to form the acridinyl radical (Acr•-Mes).

  • Substrate Activation: The oxidized donor can then undergo further reactions, or the acridinyl radical can act as a reductant in a subsequent step.

  • Catalyst Regeneration: The acridinyl radical is then oxidized back to the ground-state acridinium salt by an acceptor, completing the catalytic cycle.

Acridinium_Catalytic_Cycle cluster_1 Acridinium Photoredox Cycle Acr_ground Acr+ (Ground State) Acr_excited Acr+* (Excited State) Acr_ground->Acr_excited hν (Light Absorption) Acr_radical Acr• (Radical) Acr_excited->Acr_radical SET from Donor (D -> D•+) Acr_radical->Acr_ground SET to Acceptor (A -> A•-)

Caption: General photoredox cycle of an acridinium catalyst.

Flavins: Nature's Redox Workhorses

Flavins, such as riboflavin (vitamin B2), are naturally occurring redox cofactors that play a crucial role in a wide range of biological processes.[18][19] Inspired by nature, chemists have harnessed the redox properties of flavins to develop a variety of synthetic transformations.[20][21] Flavins can participate in both one- and two-electron transfer processes and can act as both photo-oxidants and -reductants.[22]

The catalytic mechanism of flavins is highly versatile and depends on the specific reaction conditions and the redox state of the flavin. In a typical photoredox cycle, the flavin is excited by visible light and can then either oxidize or reduce a substrate. The catalytic cycle is completed by a sacrificial redox agent that regenerates the ground-state flavin.[18]

Flavin_Catalytic_Cycle cluster_2 Flavin Photoredox Cycle Fl_ox Fl_ox (Oxidized) Fl_ox_star Fl_ox* (Excited) Fl_ox->Fl_ox_star Fl_sq Fl_sq• (Semiquinone) Fl_ox_star->Fl_sq SET from Donor Fl_red Fl_red (Reduced) Fl_sq->Fl_red SET from Donor Fl_red->Fl_ox SET to Acceptor

Caption: A simplified representation of a flavin photoredox cycle.

Investigating the Mechanism: Experimental and Computational Tools

A deep understanding of the reaction mechanism is crucial for the rational design and optimization of organic redox catalysts. A combination of experimental and computational techniques is often employed to elucidate the intricate details of these catalytic cycles.[6][23]

Experimental Techniques

Cyclic voltammetry is a powerful electrochemical technique for characterizing the redox properties of organic molecules.[24][25][26][27] By measuring the current response of a solution to a linearly cycled potential sweep, CV can provide valuable information about the redox potentials, the number of electrons transferred, and the stability of the redox-active species.[28][29][30]

Table 1: Key Parameters Obtained from Cyclic Voltammetry

ParameterDescription
Peak Potential (Ep) The potential at which the current reaches a maximum. It is related to the formal redox potential of the analyte.
Peak Current (ip) The maximum current measured during a potential sweep. It is proportional to the concentration of the analyte and the square root of the scan rate.
Peak Separation (ΔEp) The difference between the anodic and cathodic peak potentials. For a reversible one-electron process, ΔEp is approximately 59 mV at room temperature.
Reversibility A measure of the chemical and electrochemical stability of the redox species. A reversible process will have a peak current ratio (ipa/ipc) close to 1.

Experimental Protocol: Cyclic Voltammetry of an Organic Redox Catalyst

  • Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).[25]

  • Preparation of the Analyte Solution: Dissolve the organic redox catalyst in the electrolyte solution at a concentration of approximately 1-5 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).[26]

  • Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Data Acquisition: Using a potentiostat, apply a potential waveform that sweeps from an initial potential to a switching potential and then back to the initial potential. Record the resulting current as a function of the applied potential.

  • Data Analysis: Analyze the resulting cyclic voltammogram to determine the peak potentials, peak currents, and peak separation.

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide real-time information about the electronic structure and concentration of electrochemically generated species. UV-vis and EPR spectroelectrochemistry are particularly useful for identifying and characterizing radical intermediates in redox catalytic cycles.

Reaction progress kinetic analysis can provide valuable insights into the rate-determining step of a catalytic cycle and the influence of various reaction parameters on the overall reaction rate.[6]

Computational Modeling

Computational modeling has become an indispensable tool for elucidating the mechanisms of organic redox catalysis.[31][32][33] Density functional theory (DFT) calculations can be used to:

  • Predict Redox Potentials: Computational methods can accurately predict the redox potentials of organic molecules, aiding in the design of catalysts with desired redox properties.[34]

  • Characterize Intermediates and Transition States: DFT can be used to determine the geometries and energies of intermediates and transition states along the reaction pathway, providing a detailed picture of the reaction mechanism.

  • Elucidate Reaction Pathways: By comparing the energies of different possible pathways, computational modeling can help to identify the most likely reaction mechanism.

The synergy between experimental and computational approaches provides a powerful strategy for unraveling the complex mechanisms of organic redox catalysis.

Conclusion and Future Outlook

Organic redox catalysis has matured into a vibrant and rapidly evolving field of research. A thorough understanding of the fundamental mechanisms of electron transfer, hydrogen atom transfer, and proton-coupled electron transfer is paramount for the continued development of novel and efficient catalytic systems. The combination of advanced experimental techniques and sophisticated computational modeling will continue to drive innovation in this area, leading to the discovery of new catalysts and synthetic methodologies with broad applications in science and industry. The ongoing pursuit of "green" and sustainable chemical processes will undoubtedly further fuel the growth and impact of organic redox catalysis.[1]

References

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A Senior Application Scientist's Guide to 4-Iodo-N,N-diphenylaniline: Synthesis, Reactivity, and Core Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth exploration of 4-Iodo-N,N-diphenylaniline, a pivotal intermediate in advanced organic synthesis. We will dissect its synthesis, analyze its reactivity in key cross-coupling reactions, and demonstrate its utility in the development of cutting-edge materials. This document is tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile molecule.

The Strategic Importance of this compound

This compound is an aryl iodide that features a triarylamine core structure. This arrangement is not incidental; it is the source of its profound utility in materials science and medicinal chemistry. The molecule's value stems from two primary features:

  • The Triarylamine Core: This electron-rich, three-dimensional structure is renowned for its exceptional hole-transporting properties and its ability to form stable amorphous films.[1][2] This makes it a foundational component for Hole Transport Materials (HTMs) in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells.[3]

  • The Carbon-Iodine Bond: The C-I bond is the most reactive of the carbon-halogen bonds, making the iodine atom an excellent leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions.[4] This allows for the precise and efficient introduction of new functional groups at the 4-position, enabling the systematic tuning of the molecule's electronic and physical properties.

This combination of a highly functional core and a reactive handle for further elaboration makes this compound a powerful and strategic building block.

Synthesis: A Reliable Path to a Key Intermediate

The most direct and common method for preparing this compound is through the electrophilic iodination of N,N-diphenylaniline. The diphenylamino group is an activating, ortho-, para-director; however, the significant steric bulk of the two phenyl groups strongly favors substitution at the less hindered para-position, leading to high regioselectivity.

Recommended Protocol: Iodination with N-Iodosuccinimide (NIS)

This protocol is favored for its mild conditions, high yield, and ease of handling compared to using molecular iodine.

Experimental Protocol: Synthesis of this compound

  • Reagent Preparation: In a round-bottom flask, dissolve N,N-diphenylaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.05-1.1 eq) to the solution. Using a slight excess of NIS ensures complete consumption of the starting material.

  • Reaction Initiation: Stir the mixture at room temperature. The reaction is often complete within a few hours. Progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any remaining NIS by washing the mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The disappearance of the iodine color indicates a complete quench.

  • Extraction & Purification: Extract the product into an organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After removing the solvent under reduced pressure, the crude product is typically purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Trustworthiness and Causality:

  • Why NIS? NIS is a mild, solid electrophilic iodine source that avoids the generation of corrosive HI, a byproduct of reactions using I₂. This leads to cleaner reactions and simpler work-ups.

  • Why Para-Selectivity? The bulky nature of the two phenyl groups on the nitrogen atom sterically shields the ortho-positions, directing the incoming electrophile (I⁺) almost exclusively to the para-position.

  • Why Sodium Thiosulfate? This is a self-validating step. The thiosulfate ion is a classic reducing agent for elemental iodine and other electrophilic iodine species. Its use ensures that no reactive iodine species persist into the purification stage, preventing potential side reactions.

Reactivity and Application in Cross-Coupling Chemistry

The utility of this compound is most powerfully demonstrated in its role as a substrate in palladium- and copper-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions.

Core Cross-Coupling Methodologies

Suzuki-Miyaura Coupling (C-C Bond Formation): Reacts with arylboronic acids to append new aromatic systems. This is a primary method for extending the π-conjugated system of the triarylamine core to tune its optoelectronic properties.

Sonogashira Coupling (C-C Bond Formation): Couples with terminal alkynes to introduce linear, rigid acetylenic linkers. This is particularly useful for constructing molecular wires or preparing intermediates for further cyclization reactions.[5]

Buchwald-Hartwig Amination (C-N Bond Formation): Reacts with primary or secondary amines to create more complex, extended triarylamine or diamine structures, further enhancing hole-transport capabilities.

Heck Coupling (C-C Bond Formation): Forms C-C bonds with alkenes, allowing for the introduction of vinylic functionalities.

Generalized Experimental and Catalytic Workflows

The workflow for these reactions is conceptually similar, relying on an inert atmosphere to protect the catalyst.

G_Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Flask Flame-Dried (Inert Atmosphere) B Add this compound, Coupling Partner, Base A->B C Add Solvent B->C D Degas Solvent (e.g., N₂ sparging) C->D E Add Pd Catalyst & Ligand D->E F Heat to Reaction Temperature E->F G Monitor by TLC / GC-MS F->G H Aqueous Work-up G->H I Organic Extraction H->I J Column Chromatography I->J K Product Characterization (NMR, MS) J->K

Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.

The underlying mechanism for these transformations is the palladium catalytic cycle, a cornerstone of modern organic synthesis.

G_Catalytic_Cycle pd0 Pd(0)Ln pd2_ox Ar-Pd(II)-I(Ln) pd0->pd2_ox Oxidative Addition (Ar-I) pd2_trans Ar-Pd(II)-R(Ln) pd2_ox->pd2_trans Transmetalation (Suzuki) or Ligand Exchange product Ar-R pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Core Application: Hole Transport Materials (HTMs)

The primary application of this compound derivatives is in the field of organic electronics. The goal is to synthesize HTMs with tailored properties for high-performance devices. Key parameters include the HOMO (Highest Occupied Molecular Orbital) energy level, which should align with the perovskite or emissive layer, and high hole mobility (μh) for efficient charge transport.[1]

Table 1: Properties of Representative Triarylamine-Based Hole Transport Materials

Material Name/ClassHOMO Level (eV)Hole Mobility (cm²V⁻¹s⁻¹)Key Structural Feature / Application
Spiro-OMeTAD ~ -5.222 x 10⁻⁴ - 5 x 10⁻⁴Spirobifluorene core; benchmark for Perovskite Solar Cells (PSCs)
PCP-TPA ~ -5.158.1 x 10⁻⁴[2]Paracyclophane core for enhanced intermolecular aggregation[6]
STR0 ~ -5.02N/AOxygen-bridged triphenylamine core for planar configuration[3]
Compound 1 (Decyloxy-TPA) -5.161.08 x 10⁻²Diphenylaniline with two decyloxy groups
Compound 2 (Decyloxy-TPA) -5.004.21 x 10⁻²Diphenylaniline with four decyloxy groups[7]

This table presents data synthesized from multiple sources to illustrate the tunability of triarylamine derivatives.

The synthesis of these advanced materials frequently begins with a core intermediate like this compound, upon which side groups (e.g., methoxy, alkyl chains, or other aromatic systems) are built using the cross-coupling reactions described above.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling molecule. Its unique combination of a high-performance triarylamine core and a versatile reactive iodine handle provides chemists with a reliable and powerful platform for innovation. From enhancing the efficiency of next-generation solar cells to providing scaffolds for new pharmaceutical agents, the applications derived from this building block are a testament to the power of strategic molecular design. The robust synthetic and reaction protocols associated with it ensure its continued prominence in both academic and industrial research.

References

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  • Krebs, F. C., & Jørgensen, M. (2005). New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes: Effect of Polymer Structure and Cross-Linking on Device Characteristics. Chemistry of Materials, 17(13), 3463–3472. [Link]

  • Karak, S., Bozdemir, O. A., Sonmez, G., & Hayvali, M. (2018). Star-shaped triarylamine-based hole-transport materials in perovskite solar cells. Sustainable Energy & Fuels, 2(11), 2453–2463. [Link]

  • Jeon, I., Yoon, H., Lee, S., Ko, J., & Kim, H. K. (2016). A[2][2]paracyclophane triarylamine-based hole-transporting material for high performance perovskite solar cells. Journal of Materials Chemistry A, 4(41), 15833–15838. [Link]

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An In-depth Technical Guide: Theoretical and Computational Modeling of 4-Iodo-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the theoretical and computational investigation of 4-Iodo-N,N-diphenylaniline, a triarylamine derivative of significant interest in materials science. We detail a validated protocol employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate its structural, electronic, and optical properties. By explaining the causality behind the selection of specific functionals and basis sets, this document serves as a practical guide for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the generated computational data. All theoretical results are contextualized with available experimental data to bridge the gap between computational prediction and real-world application.

Introduction: The Rationale for Computational Scrutiny

This compound is a member of the triarylamine family, a class of molecules renowned for their propeller-like structures and potent electron-donating capabilities.[1] These characteristics make them fundamental building blocks in organic electronics, finding applications in organic light-emitting diodes (OLEDs), solar cells, and as organic semiconductors.[2][3][4] The inclusion of an iodine atom introduces a site for further functionalization (e.g., through Sonogashira or Suzuki couplings) and imparts specific electronic and steric effects, making it a versatile precursor for more complex materials.[5]

Understanding the precise relationship between the molecular structure of this compound and its resulting electronic and optical properties is paramount for designing next-generation materials. While experimental techniques provide invaluable data, they often capture the bulk properties of a material. Computational modeling, however, allows us to probe the molecule at an atomic level of detail, offering insights that are often inaccessible through experimentation alone. This guide focuses on establishing a robust computational protocol to predict its geometry, electronic behavior, and spectroscopic signatures with high fidelity.

The Computational Strategy: A Synergy of Accuracy and Efficiency

The primary goal of our computational approach is to accurately model the behavior of this compound. This is achieved through a multi-step process that begins with determining the molecule's most stable three-dimensional structure and proceeds to calculate its electronic and spectroscopic properties. The workflow is designed to be self-validating at each critical juncture.

Computational_Workflow cluster_0 Step 1: Structural Analysis cluster_1 Step 2: Electronic Properties cluster_2 Step 3: Spectroscopic Prediction cluster_3 Step 4: Validation Geo_Opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Confirm Minimum Energy FMO Frontier Molecular Orbitals (HOMO/LUMO Analysis) Geo_Opt->FMO Optimized Geometry MEP Molecular Electrostatic Potential (MEP) Geo_Opt->MEP Optimized Geometry TD_DFT Excited States & UV-Vis (TD-DFT) Geo_Opt->TD_DFT Optimized Geometry IR_Sim Simulated IR Spectrum Geo_Opt->IR_Sim Optimized Geometry Validation Comparison with Experimental Data TD_DFT->Validation Predicted Spectra IR_Sim->Validation Predicted Spectra

Caption: A validated workflow for the computational analysis of this compound.

Core Methodologies: A Self-Validating Protocol

The reliability of computational chemistry hinges on the appropriate selection of methods and basis sets. Our protocol is grounded in Density Functional Theory (DFT), which offers an excellent compromise between computational cost and accuracy for organic molecules by approximating the many-body effects of electron correlation.[6][7]

Step-by-Step Protocol for Geometry Optimization and Vibrational Analysis

Objective: To find the lowest energy (most stable) conformation of the molecule and confirm it is a true minimum.

  • Initial Structure: Construct the 3D structure of this compound using molecular modeling software. The CAS Number is 38257-52-2.[8]

  • Method Selection:

    • Theory: DFT. DFT is generally more accurate and versatile than Hartree-Fock (HF) methods because it includes electron correlation through an exchange-correlation functional.[6][9]

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). The B3LYP hybrid functional is a well-established choice for organic molecules, providing a robust balance of accuracy and computational efficiency.[10][11]

    • Basis Set: 6-311G(d,p). This Pople-style basis set provides a flexible description of the electron distribution.[12][13]

      • 6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, allowing for greater flexibility.

      • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They are crucial for accurately describing the non-spherical nature of electron density in chemical bonds.[14]

  • Execution: Perform the geometry optimization calculation. This process iteratively adjusts the positions of the atoms until the forces on them are minimized.

  • Validation - Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311G(d,p)).

    • Causality: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be further optimized. This step is a critical self-validation check. The results of this calculation also yield the simulated infrared (IR) spectrum.

Step-by-Step Protocol for Electronic and Spectroscopic Analysis

Objective: To understand the molecule's electronic structure, reactivity, and how it interacts with light.

  • Frontier Molecular Orbitals (FMOs):

    • Using the validated optimized geometry, calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Insight: The HOMO energy level relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[15] The HOMO-LUMO energy gap is a crucial parameter for assessing chemical reactivity and predicting the electronic absorption properties of the molecule.[16]

  • UV-Visible Spectrum Simulation:

    • Method: Time-Dependent Density Functional Theory (TD-DFT). This method is used to calculate the energies of electronic excited states.[1]

    • Execution: Perform a TD-DFT calculation on the optimized ground-state geometry using the B3LYP/6-311G(d,p) level of theory. To simulate solvent effects, which can significantly alter absorption spectra (a phenomenon known as solvatochromism), the Polarizable Continuum Model (PCM) can be employed.[17][18]

    • Output: The calculation will yield the excitation energies and oscillator strengths for the primary electronic transitions. These can be directly correlated to the absorption maxima (λmax) in a UV-Vis spectrum.

Predicted Properties and Data Analysis

The application of the above protocols yields detailed quantitative data on the structure and properties of this compound.

Optimized Molecular Geometry

The triphenylamine core is expected to adopt a non-planar, propeller-like conformation due to steric hindrance between the phenyl rings. The N atom adopts an approximately trigonal-planar geometry.[19] The key structural parameters obtained from the B3LYP/6-311G(d,p) optimization are summarized below.

ParameterDescriptionCalculated ValueExperimental (Analog)
C–N–C AngleAngle between phenyl rings~120°~120°[19]
C–I Bond LengthCarbon-Iodine bond distance~2.10 ÅVaries, ~2.1 Å[20]
Dihedral AnglesTwist of phenyl ringsVariableVariable
Electronic Properties

The distribution of the frontier orbitals provides insight into the molecule's electronic behavior.

FMO_Concept cluster_LUMO LUMO (Lowest Unoccupied MO) cluster_HOMO HOMO (Highest Occupied MO) LUMO Accepts Electrons (π* character) Distributed over iodophenyl ring HOMO Donates Electrons (π character) Localized on diphenylamine moiety HOMO->LUMO ΔE (HOMO-LUMO Gap) Governs λmax

Caption: Relationship between HOMO, LUMO, and electronic transitions.

  • HOMO: The highest occupied molecular orbital is expected to be localized primarily on the electron-rich triphenylamine core, specifically the nitrogen atom and the two unsubstituted phenyl rings. This localization confirms its role as the primary electron-donating part of the molecule.

  • LUMO: The lowest unoccupied molecular orbital is anticipated to have significant density on the iodo-phenyl ring, indicating that this is the region most likely to accept an electron during an electronic transition.

  • HOMO-LUMO Gap (ΔE): The calculated energy gap is a direct indicator of the energy required to excite an electron from the ground state. A smaller gap generally corresponds to a longer wavelength (red-shifted) absorption maximum. For triarylamine derivatives, this gap is typically in a range that results in absorption in the UV or near-UV region.[2]

Predicted Spectroscopic Data

The TD-DFT calculations allow for a direct comparison with experimental spectroscopic data.

PropertyCalculated Value (in Chloroform, PCM)
λmax (UV-Vis) ~310-320 nm
Major Transition HOMO → LUMO (π → π*)
Key IR Frequencies C-N Stretch: ~1300 cm⁻¹Aromatic C-H Stretch: >3000 cm⁻¹C-I Stretch: ~500-600 cm⁻¹

The primary absorption peak (λmax) corresponds to an intramolecular charge transfer (ICT) from the electron-donating diphenylamine moiety (where the HOMO is localized) to the electron-accepting iodophenyl group (where the LUMO is localized).

Conclusion and Future Directions

This guide has detailed a robust and self-validating computational protocol for characterizing this compound using DFT and TD-DFT methods. The causality behind the choice of the B3LYP functional and the 6-311G(d,p) basis set was explained, emphasizing the balance between accuracy and computational cost for organic systems. The predicted results for molecular geometry, electronic structure (HOMO-LUMO), and UV-Vis spectra provide a foundational understanding of this important molecule.

These theoretical insights are critical for the rational design of new materials. By understanding the structure-property relationships at a quantum-mechanical level, researchers can strategically modify the molecular structure—for example, by replacing the iodine with other groups—to tune the HOMO-LUMO gap and shift the absorption and emission properties for specific applications in organic electronics. Future work could involve modeling the behavior of this molecule in larger systems, such as oligomers or polymers, or simulating its charge transport properties for semiconductor applications.

References

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Available at: [Link][7][10][21]

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  • ResearchGate. (2025). Triphenylamine-Based Fluorescent Styryl Dyes: DFT, TD-DFT and Non-Linear Optical Property Study. Available at: [Link][1]

  • Zhang, Y., et al. (2013). 4-Ethynyl-N,N-diphenylaniline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link][19]

  • Chen, J., et al. (2020). Broadband Visible Light-AbsorbingFullerene-BODIPY-Triphenylamine Triad: Synthesis and Application as Heavy Atom-Free Organic Triplet Photosensitizer for Photooxidation. Molecules. Available at: [Link][5]

  • ResearchGate. (2023). Probing Iodine Atom Interactions in 4-Iodo-L-phenylalanine Crystals by X-Ray Absorption Near-Edge Structure Spectroscopy. Available at: [Link][20]

  • Yıldırım, M., et al. (2025). The synthesis of 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline) organic semiconductor and use of it as an interlayer on Au/n-Si diode. Journal of Materials Science: Materials in Electronics. Available at: [Link][3]

  • Frontiers Media. (n.d.). Organic Electronics From Synthesis To Applications. Frontiers Research Topic. Available at: [Link][4]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Iodo-N,N-diphenylaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Versatility of a Privileged Building Block

4-Iodo-N,N-diphenylaniline stands as a cornerstone building block in modern synthetic chemistry, particularly for constructing complex molecular architectures. Its unique structure, featuring a reactive carbon-iodine bond ortho to a diphenylamino group, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The resulting triarylamine derivatives are of immense interest in materials science, serving as hole-transporting layers in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and as key components in medicinal chemistry.

This guide moves beyond simple procedural lists. It aims to provide a deep, mechanistic understanding and practical, field-tested protocols for leveraging this compound in two of the most powerful C-N and C-C bond-forming reactions: the Buchwald-Hartwig Amination and the Suzuki-Miyaura Coupling. Every step is explained, every choice is justified, and every protocol is grounded in authoritative, verifiable literature.

Section 1: The Buchwald-Hartwig Amination: Crafting Complex Triarylamines

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen (C-N) bonds. When using this compound, this reaction allows for the synthesis of unsymmetrical, sterically hindered triarylamines, which are challenging to produce via traditional methods.

Mechanistic Rationale & The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0)/Palladium(II) interchange. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. They promote the rate-limiting reductive elimination step and stabilize the low-coordinate palladium species, preventing catalyst decomposition. The C-I bond of this compound is highly susceptible to oxidative addition to the Pd(0) center, initiating the cycle efficiently. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is critical for deprotonating the amine coupling partner without competing in side reactions.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-I pd_amide Pd(II) Amido Complex oa_complex->pd_amide + R₂NH, - HX (assisted by Base) product_complex Product Complex pd_amide->product_complex Reductive Elimination h_base [Base-H]⁺X⁻ pd_amide->h_base - HX product_complex->pd0 - Product product Product (Ar-NR₂) product_complex->product substrate This compound (Ar-I) substrate->pd0 amine Amine (R₂NH) amine->oa_complex base Base base->oa_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination of this compound.

Protocol: Synthesis of a Tetra-arylamine Derivative

This protocol details the coupling of this compound with a secondary amine, such as carbazole, a common reaction in materials synthesis.

Materials:

  • This compound (1.0 eq)

  • Carbazole (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere is Crucial: To a flame-dried Schlenk flask, add Pd(OAc)₂, XPhos, NaOtBu, this compound, and carbazole.

  • Seal and Purge: Seal the flask with a septum. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can oxidize the Pd(0) catalyst and phosphine ligands, inhibiting the reaction.

  • Solvent Addition: Add anhydrous toluene via syringe. The volume should be sufficient to create a 0.1 M solution with respect to the limiting reagent.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 110 °C. Stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tetra-arylamine product.

Performance Data & Optimization

The choice of ligand and base significantly impacts reaction yield and scope. The following table summarizes typical findings for the amination of this compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)XPhos (4)NaOtBuToluene11018>95%
Pd₂(dba)₃ (1)SPhos (3)K₃PO₄Dioxane1002488%
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃t-BuOH1001692%

Section 2: The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is an exceptionally robust method for forming carbon-carbon bonds. Using this compound as the aryl halide partner allows for the direct attachment of various aryl or vinyl groups, creating extended π-conjugated systems essential for optoelectronic applications.

Mechanistic Rationale & The Catalytic Cycle

The Suzuki reaction's success hinges on the transmetalation step, where the organic group is transferred from the organoboron species to the palladium center. An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate complex. The C-I bond of this compound undergoes rapid oxidative addition, and the use of phosphine ligands like PPh₃ stabilizes the active catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition (Ar-Pd(II)-I) pd0->oa_complex + Ar-I trans_complex Transmetalation (Ar-Pd(II)-R) oa_complex->trans_complex + [RB(OH)₃]⁻ product_complex Product Complex trans_complex->product_complex Reductive Elimination byproduct B(OH)₃ + Base Salt trans_complex->byproduct - I⁻ product_complex->pd0 - Product product Product (Ar-R) product_complex->product substrate This compound (Ar-I) substrate->pd0 boronic_acid Boronic Acid (RB(OH)₂) + Base boronic_acid->oa_complex

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Protocol: Synthesis of a Phenyl-Substituted Triarylamine

This protocol describes a typical Suzuki coupling between this compound and phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic Acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 M aqueous solution, 2.0 eq)

  • 1,4-Dioxane

Procedure:

  • Setup: In a round-bottom flask, combine this compound, phenylboronic acid, and Pd(PPh₃)₄.

  • Inert Atmosphere: As with the Buchwald-Hartwig reaction, establishing an inert atmosphere is critical. Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Base Addition: Add 1,4-dioxane, followed by the 2.0 M aqueous K₂CO₃ solution. The two-phase system is common and effective for this reaction.

  • Heating and Monitoring: Heat the mixture to 80-90 °C with vigorous stirring to ensure adequate mixing between the organic and aqueous phases. Monitor the reaction by TLC until the starting aryl iodide is consumed (typically 4-12 hours).

  • Workup: After cooling, dilute the mixture with water and extract with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Remove the solvent in vacuo. The crude solid can be purified by recrystallization (e.g., from ethanol/hexanes) or by column chromatography to afford the pure product.

Performance Data & Optimization

The Suzuki coupling is generally robust, but conditions can be tuned for optimal performance.

Catalyst (mol%)LigandBaseSolvent SystemTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (3)PPh₃K₂CO₃ (aq)Dioxane/H₂O90894%
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (aq)Toluene/H₂O1001291%
PdCl₂(dppf) (2)dppfCs₂CO₃ (aq)DMF/H₂O801096%

Section 3: Experimental Workflow & Decision Making

The successful application of these protocols relies on a logical workflow from reaction planning to product validation.

Workflow plan Reaction Planning (Choose Coupling Type) reagent Reagent Selection (Catalyst, Ligand, Base) plan->reagent setup Inert Atmosphere Setup (Schlenk/Glovebox) reagent->setup reaction Reaction Execution (Solvent, Temp, Time) setup->reaction monitor Monitoring (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Workup & Extraction monitor->workup Complete purify Purification (Column/Recrystallization) workup->purify characterize Characterization (NMR, MS, m.p.) purify->characterize

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

  • Title: A Short History of the Buchwald-Hartwig Amination Source: Topics in Organometallic Chemistry URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Accounts of Chemical Research URL: [Link]

  • Title: SPhos: A Highly Active Ligand for Palladium-Catalyzed Cross-Coupling Reactions Source: Organic Letters URL: [Link]

  • Title: RuPhos: A New Generation Ligand for Palladium-Catalyzed C-N and C-C Bond-Forming Reactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Recent advances in Suzuki-Miyaura cross-coupling reaction Source: RSC Advances URL: [Link]

  • Title: A General and Efficient Catalyst System for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides Source: Organic Letters URL: [Link]

Application of 4-Iodo-N,N-diphenylaniline in OLED and Organic Electronics: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 4-Iodo-N,N-diphenylaniline as a pivotal building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices. We delve into the synthetic versatility of this compound, primarily focusing on its utilization in palladium-catalyzed cross-coupling reactions to construct high-performance hole-transporting and emissive materials. This document offers detailed, field-proven experimental protocols, comparative data on material properties, and an in-depth analysis of the structure-property relationships that govern device performance. This guide is intended for researchers, chemists, and materials scientists engaged in the development of next-generation organic electronic materials and devices.

Introduction: The Strategic Importance of Triarylamines in Organic Electronics

Triarylamine derivatives are a cornerstone class of materials in the field of organic electronics, renowned for their exceptional hole-transporting capabilities, high thermal stability, and tunable photophysical properties.[1] The central nitrogen atom, coupled with the extended π-conjugation of the aromatic substituents, facilitates efficient hole injection and transport, a critical function in multilayer OLED architectures. Furthermore, the non-planar, propeller-like structure of many triarylamines inhibits crystallization, promoting the formation of stable amorphous films essential for device longevity.

This compound emerges as a particularly valuable precursor due to the presence of a reactive iodine substituent at the para-position. This iodo group serves as a versatile synthetic handle for the introduction of various functional moieties through well-established cross-coupling methodologies, most notably the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[2][3] These reactions enable the precise construction of complex molecular architectures with tailored electronic and photophysical properties for specific applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Synthetic Pathways Utilizing this compound

The true utility of this compound lies in its ability to participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections detail the key synthetic transformations and provide exemplary protocols.

Buchwald-Hartwig Amination: Building Complex Triarylamines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] It is the premier method for synthesizing complex triarylamines from aryl halides and primary or secondary amines. Using this compound, one can introduce additional diarylamine or carbazole moieties to create extended π-conjugated systems with enhanced hole-transporting properties and thermal stability.

Protocol 1: Synthesis of a Triarylamine-based Hole Transport Material via Buchwald-Hartwig Amination

This protocol describes the synthesis of N,N,N'-triphenyl-N'-(4-iodophenyl)benzene-1,4-diamine, a common intermediate, which can be further functionalized. For this example, we will illustrate the coupling of this compound with a generic secondary amine like carbazole.

Reaction Scheme:

Buchwald-Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound Product N-(4-(diphenylamino)phenyl)-9H-carbazole This compound->Product + Carbazole Carbazole Carbazole Pd(OAc)2 Pd(OAc)₂ (catalyst) P(t-Bu)3 P(t-Bu)₃ (ligand) NaOt-Bu NaOt-Bu (base) Toluene Toluene (solvent)

Synthetic pathway for N-(4-(diphenylamino)phenyl)-9H-carbazole.

Materials:

  • This compound (1.0 mmol, 371.2 mg)

  • Carbazole (1.2 mmol, 200.6 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.04 mmol, 8.1 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (10 mL)

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried Schlenk flask, add this compound, carbazole, and sodium tert-butoxide.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving palladium(II) acetate and tri(tert-butyl)phosphine in 5 mL of anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask containing the reactants via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of 20 mL of distilled water.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure product.

Suzuki-Miyaura Coupling: Crafting Biphenyl-Containing Architectures

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound.[3] This reaction is instrumental in synthesizing materials with biphenyl or other aryl-aryl linkages, which can enhance the thermal stability and tune the electronic properties of the final molecule.[4]

Protocol 2: Synthesis of a Biphenyl-Substituted Triarylamine via Suzuki-Miyaura Coupling

This protocol details the synthesis of a triarylamine containing a biphenyl moiety, a common structural motif in high-performance OLED materials.

Reaction Scheme:

Suzuki-Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound Product 4'-(Diphenylamino)-[1,1'-biphenyl] This compound->Product + Phenylboronic Acid Phenylboronic_acid Phenylboronic Acid Pd(PPh3)4 Pd(PPh₃)₄ (catalyst) K2CO3 K₂CO₃ (base) Toluene_Ethanol_H2O Toluene/Ethanol/H₂O (solvent) OLED_Workflow cluster_fabrication Device Fabrication cluster_characterization Device Characterization Substrate_Cleaning Substrate Cleaning (e.g., ITO glass) HTL_Deposition HTL Deposition (e.g., spin-coating or thermal evaporation of the synthesized triarylamine) Substrate_Cleaning->HTL_Deposition EML_Deposition Emissive Layer (EML) Deposition HTL_Deposition->EML_Deposition ETL_Deposition Electron Transport Layer (ETL) Deposition EML_Deposition->ETL_Deposition Cathode_Deposition Cathode Deposition (e.g., LiF/Al) ETL_Deposition->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation IVL_Measurement Current-Voltage-Luminance (I-V-L) Measurement Encapsulation->IVL_Measurement EQE_Calculation External Quantum Efficiency (EQE) Calculation IVL_Measurement->EQE_Calculation EL_Spectrum Electroluminescence (EL) Spectrum Measurement IVL_Measurement->EL_Spectrum Lifetime_Testing Operational Lifetime Testing IVL_Measurement->Lifetime_Testing

Sources

The Versatile Virtuoso: 4-Iodo-N,N-diphenylaniline as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of organic synthesis, certain building blocks distinguish themselves through their exceptional versatility and enabling power. 4-Iodo-N,N-diphenylaniline, a seemingly unassuming aromatic iodide, is one such cornerstone molecule. Its strategic placement of an iodine atom on the electron-rich triphenylamine scaffold renders it a highly valuable precursor for the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound, offering detailed application notes and robust protocols for its use in a variety of palladium-catalyzed cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Introduction: The Strategic Advantage of this compound

The utility of this compound stems from the convergence of two key structural features: the triphenylamine core and the reactive carbon-iodine bond. The triphenylamine moiety is a well-established hole-transporting unit, making its derivatives highly sought after in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). The presence of the iodine atom provides a reactive handle for the facile introduction of a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond often allows for milder reaction conditions compared to its bromo or chloro counterparts, broadening its applicability in the synthesis of complex and sensitive molecules.

This guide will delve into the synthesis of this compound and its application in several pivotal synthetic transformations, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling. Each section will provide not only a detailed, step-by-step protocol but also an expert perspective on the causality behind the experimental choices, ensuring a deep and practical understanding of the chemistry at play.

I. Synthesis and Characterization of this compound

A reliable and scalable synthesis of the starting material is paramount for any synthetic campaign. This compound can be efficiently prepared via an Ullmann condensation reaction between diphenylamine and 1,4-diiodobenzene. This classic copper-catalyzed reaction provides a direct and robust route to the desired product.

Protocol 1: Synthesis of this compound via Ullmann Condensation

Reaction Scheme:

G reactant1 Diphenylamine catalyst CuI, K2CO3 1,10-Phenanthroline DMF, 150 °C reactant1->catalyst reactant2 1,4-Diiodobenzene reactant2->catalyst product This compound catalyst->product

Ullmann Condensation for this compound Synthesis.

Materials:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
Diphenylamine169.2210.0 g1.0
1,4-Diiodobenzene329.9129.3 g1.5
Copper(I) Iodide (CuI)190.451.12 g0.1
Potassium Carbonate (K₂CO₃)138.2116.3 g2.0
1,10-Phenanthroline180.212.13 g0.2
N,N-Dimethylformamide (DMF)-150 mL-

Procedure:

  • To an oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add diphenylamine (10.0 g, 59.1 mmol), 1,4-diiodobenzene (29.3 g, 88.7 mmol), copper(I) iodide (1.12 g, 5.91 mmol), potassium carbonate (16.3 g, 118 mmol), and 1,10-phenanthroline (2.13 g, 11.8 mmol).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous N,N-dimethylformamide (150 mL) via a cannula.

  • Heat the reaction mixture to 150 °C and stir vigorously for 24 hours. The color of the reaction mixture will darken over time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane/ethyl acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 500 mL of water and stir for 30 minutes.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) to afford this compound as a white to off-white solid.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J = 8.8 Hz, 2H), 7.28 (t, J = 7.8 Hz, 4H), 7.08 (t, J = 7.4 Hz, 2H), 6.99 (d, J = 7.8 Hz, 4H), 6.85 (d, J = 8.8 Hz, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 147.9, 147.2, 138.1, 129.4, 125.0, 124.2, 123.5, 82.6.

  • Mass Spectrometry (EI): m/z = 371.0 (M⁺).

  • Melting Point: 108-110 °C.

II. Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unleashed in palladium-catalyzed cross-coupling reactions. The following sections detail protocols for key transformations that enable the construction of diverse and valuable molecular frameworks.

A. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, and this compound serves as an excellent electrophilic partner.[1][2] This reaction allows for the coupling of a wide range of primary and secondary amines, providing access to a vast library of extended triarylamine derivatives. The choice of ligand and base is crucial for achieving high yields and broad substrate scope.[3]

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Combine this compound, Amine, Base, and Ligand in an oven-dried flask B Add Palladium Precatalyst A->B C Add Anhydrous Solvent B->C D Degas the reaction mixture C->D E Heat to reaction temperature (e.g., 80-110 °C) D->E F Monitor progress by TLC/LC-MS E->F G Cool to room temperature and quench F->G H Aqueous work-up and extraction G->H I Dry, concentrate, and purify by column chromatography H->I

General Workflow for Buchwald-Hartwig Amination.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
This compound371.22371 mg1.0
Morpholine87.12105 µL1.2
Pd₂(dba)₃915.7218.3 mg0.02
Xantphos578.6834.7 mg0.06
Sodium tert-butoxide (NaOtBu)96.10135 mg1.4
Toluene (anhydrous)-5 mL-

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (371 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (34.7 mg, 0.06 mmol).

  • Add sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and morpholine (105 µL, 1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product. A typical yield for this reaction is in the range of 85-95%.[4][5]

Materials:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
This compound371.22371 mg1.0
n-Hexylamine101.19158 µL1.2
Pd(OAc)₂224.504.5 mg0.02
BrettPhos536.6821.5 mg0.04
Lithium bis(trimethylsilyl)amide (LiHMDS)167.331.4 mL (1.0 M in THF)1.4
1,4-Dioxane (anhydrous)-5 mL-

Procedure:

  • To an oven-dried Schlenk tube, add this compound (371 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and BrettPhos (21.5 mg, 0.04 mmol).

  • Evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) and n-hexylamine (158 µL, 1.2 mmol).

  • Add LiHMDS (1.4 mL of a 1.0 M solution in THF, 1.4 mmol) dropwise at room temperature.

  • Seal the tube and heat to 80 °C for 8-12 hours.

  • Follow the work-up and purification procedure as described in Protocol 2. Expected yields are generally good, often exceeding 80%.

B. Suzuki-Miyaura Coupling: Constructing Biaryl Frameworks

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[6] this compound is an excellent substrate for this reaction, allowing for the synthesis of various biaryl and heteroaryl-aryl structures.[7] These products are of significant interest in materials science and medicinal chemistry.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
This compound371.22371 mg1.0
4-Methoxyphenylboronic acid151.96182 mg1.2
Pd(PPh₃)₄1155.5658 mg0.05
Potassium Carbonate (K₂CO₃)138.21276 mg2.0
Toluene/Ethanol/Water-10 mL (4:1:1)-

Procedure:

  • In a round-bottom flask, dissolve this compound (371 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol) in a mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL).

  • Degas the solution by bubbling with nitrogen for 15 minutes.

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 85-90 °C) for 6-12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

  • Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired biaryl product. Yields for this type of reaction are typically high, often in the 80-95% range.[8]

C. Heck Coupling: Olefin Functionalization

The Heck reaction provides a powerful method for the arylation of alkenes.[9] Using this compound, various styrenyl and acryloyl derivatives can be synthesized, which are valuable monomers and intermediates in polymer and materials chemistry.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
This compound371.22371 mg1.0
Ethyl acrylate100.12163 µL1.5
Pd(OAc)₂224.504.5 mg0.02
Tri(o-tolyl)phosphine (P(o-tolyl)₃)304.3712.2 mg0.04
Triethylamine (Et₃N)101.19279 µL2.0
N,N-Dimethylformamide (DMF)-5 mL-

Procedure:

  • To a Schlenk tube, add this compound (371 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-tolyl)₃ (12.2 mg, 0.04 mmol).

  • Evacuate and backfill with argon three times.

  • Add anhydrous DMF (5 mL), triethylamine (279 µL, 2.0 mmol), and ethyl acrylate (163 µL, 1.5 mmol).

  • Seal the tube and heat to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the cinnamoyl derivative. Expected yields for this reaction are generally in the range of 70-90%.[10]

D. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne building blocks.[11] These are particularly important in the synthesis of conjugated materials for organic electronics.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
This compound371.22371 mg1.0
Phenylacetylene102.14131 µL1.2
PdCl₂(PPh₃)₂701.9035 mg0.05
Copper(I) Iodide (CuI)190.459.5 mg0.05
Triethylamine (Et₃N)101.1910 mL-

Procedure:

  • In a Schlenk flask, dissolve this compound (371 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (9.5 mg, 0.05 mmol) in triethylamine (10 mL).

  • Degas the solution by bubbling with nitrogen for 15 minutes.

  • Add phenylacetylene (131 µL, 1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 4-8 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired arylalkyne. High yields, often exceeding 90%, are common for this transformation.[12]

III. Applications in Materials Science: Building Blocks for Hole Transport Materials

Derivatives of this compound are extensively used in the synthesis of hole transport materials (HTMs) for OLEDs. The triphenylamine core provides excellent hole mobility and the ability to form stable amorphous films, which are crucial for efficient device performance. One of the most well-known HTMs derived from this building block is N,N,N',N'-tetraphenyl-1,1'-biphenyl-4,4'-diamine (TPD) and its derivatives.[13][14]

G cluster_0 Synthesis of Hole Transport Materials cluster_1 OLED Device Fabrication cluster_2 Device Performance A This compound B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Extended Triarylamine Derivatives (e.g., TPD) B->C D Deposition of HTL C->D E Emissive Layer (EML) D->E F Electron Transport Layer (ETL) E->F G Cathode F->G H High Hole Mobility G->H J Improved Device Efficiency and Stability H->J I Efficient Hole Injection I->J

From Building Block to High-Performance OLEDs.

The synthesis of TPD can be achieved through a Suzuki coupling of two equivalents of this compound with a diboronic acid or by other cross-coupling strategies. The resulting TPD and its derivatives exhibit high hole mobilities, typically in the range of 10⁻³ to 10⁻⁴ cm²/V·s, and their HOMO energy levels can be tuned by introducing various substituents to match the work function of the anode, leading to efficient hole injection.[15][16] This ultimately contributes to enhanced device efficiency and operational stability.

Conclusion

This compound has firmly established itself as a versatile and indispensable building block in modern organic synthesis. Its unique combination of a reactive iodine handle and a functional triphenylamine core provides a powerful platform for the construction of a diverse array of complex molecules. The robust and high-yielding protocols for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling detailed in this guide underscore its broad applicability. As the demand for novel organic materials with tailored electronic and photophysical properties continues to grow, the importance of this compound as a key synthetic intermediate is poised to expand even further, driving innovation in fields ranging from medicinal chemistry to materials science.

References

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Application Note & Experimental Protocol: Sonogashira Coupling of 4-Iodo-N,N-diphenylaniline with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a field-proven protocol for the Sonogashira cross-coupling reaction, specifically tailored for the synthesis of substituted arylalkynes using 4-Iodo-N,N-diphenylaniline as the aryl halide substrate. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst in the presence of a mild base.[3] The resulting products, featuring the N,N-diphenylaniline moiety coupled to an alkyne, are of significant interest in materials science, particularly for the development of organic electronics, nonlinear optical materials, and molecular wires.[4][5] This guide details the reaction mechanism, provides a robust step-by-step experimental protocol, outlines key parameters for optimization, and offers practical troubleshooting advice to ensure reproducible and high-yield synthesis.

The Underpinning Chemistry: Reaction Mechanism

The Sonogashira coupling proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6] Understanding this dual mechanism is paramount for troubleshooting and optimizing the reaction conditions.

  • The Palladium Cycle: This is the primary cross-coupling cycle.

    • Reductive Activation: The reaction typically starts with a stable Palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the catalytically active 14-electron Pd(0) species, often by an amine or phosphine ligand present in the reaction mixture.[1]

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound). This is generally the rate-determining step, where the C-I bond is cleaved and a Pd(II)-aryl complex is formed.[6]

    • Transmetalation: The Pd(II)-aryl complex then reacts with a copper acetylide species (generated in the copper cycle) in a transmetalation step. The acetylide group is transferred from copper to palladium, displacing the iodide and forming a Pd(II)-alkynyl-aryl complex.[1]

    • Reductive Elimination: The final step is the reductive elimination from this complex, which forms the desired C(sp²)-C(sp) bond of the product (4-(alkynyl)-N,N-diphenylaniline) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

  • The Copper Co-catalyst Cycle: This cycle's primary function is to activate the terminal alkyne.

    • π-Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne, forming a π-alkyne-copper complex.[2][6] This coordination increases the acidity of the terminal acetylenic proton.

    • Deprotonation: The amine base in the reaction mixture deprotonates the activated alkyne to form a copper(I) acetylide intermediate.[2][6] This species is now primed for the crucial transmetalation step with the palladium center.

While highly efficient, the copper co-catalyst can sometimes promote the undesired oxidative homocoupling of the alkyne, known as Glaser coupling, to form diynes.[1] In cases where this side reaction is problematic, copper-free Sonogashira protocols have been developed.[6][7]

Sonogashira_Mechanism Fig. 1: Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(I)L₂ pd0->pd_oxidative Oxidative Addition (Ar-I) pd_transmetal Ar-Pd(II)(C≡CR)L₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product_out Ar-C≡C-R pd_transmetal->product_out cu_i Cu(I)I cu_alkyne [Cu(I)-alkyne] π-complex cu_i->cu_alkyne + H-C≡C-R cu_acetylide Cu(I)-C≡C-R cu_alkyne->cu_acetylide Deprotonation (Base) cu_acetylide->pd_oxidative Transfers Acetylide cu_acetylide->cu_i Regenerates Cu(I)

Caption: Dual catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic terminal alkyne (e.g., Phenylacetylene). Quantities can be adjusted proportionally.

2.1. Materials and Equipment

  • Reagents:

    • This compound

    • Terminal Alkyne (e.g., Phenylacetylene)

    • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

    • Copper(I) Iodide (CuI)

    • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

    • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

    • Extraction Solvent: Ethyl acetate

    • Washing Solutions: Saturated aqueous NH₄Cl, deionized water, brine

    • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Two-neck round-bottom flask or Schlenk flask

    • Condenser

    • Magnetic stirrer and stir bar

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates (silica gel on aluminum, with UV indicator)

2.2. Reagent Stoichiometry Table

ReagentRoleMW ( g/mol )EquivalentsAmount (1 mmol scale)
This compoundAryl Halide371.211.0371 mg
Terminal AlkyneCoupling Partner(variable)1.1 - 1.21.1 - 1.2 mmol
PdCl₂(PPh₃)₂Palladium Catalyst701.900.01 - 0.057 - 35 mg
Copper(I) Iodide (CuI)Co-catalyst190.450.02 - 0.104 - 19 mg
Triethylamine (Et₃N)Base / Solvent101.19> 3.0~5-10 mL
THFSolvent72.11-~10 mL

2.3. Step-by-Step Procedure

  • Inert Atmosphere Setup: Assemble a flame-dried two-neck flask, equipped with a magnetic stir bar and condenser, under a positive pressure of Argon or Nitrogen. Rationale: Exclusion of oxygen is critical to prevent oxidative degradation of the Pd(0) catalyst and to suppress the undesired Glaser homocoupling of the alkyne.[1][3]

  • Reagent Addition: To the flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Solvent Addition & Degassing: Add the anhydrous solvent (e.g., 5 mL THF and 5 mL Et₃N) via syringe. If not using an amine as the primary solvent, ensure the solvent has been thoroughly degassed by bubbling with argon for 15-20 minutes. Rationale: Removing dissolved oxygen from the solvent further protects the reaction integrity.

  • Alkyne Addition: Add the terminal alkyne (1.1 eq) to the stirring mixture via syringe.

  • Reaction Execution: Allow the reaction to stir at room temperature. Aryl iodides are typically reactive enough to not require heating.[8] Rationale: The high reactivity of the C-I bond allows for mild reaction conditions, which improves functional group tolerance and reduces side reactions.[1]

  • Monitoring Progress: Monitor the reaction's progress by TLC. Take a small aliquot, dilute it with ethyl acetate, and spot it on a TLC plate. The disappearance of the this compound spot indicates the reaction is nearing completion. A typical reaction time is 2-12 hours.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature (if heated) and concentrate it using a rotary evaporator to remove the bulk of the solvent. b. Dilute the residue with ethyl acetate (~50 mL). c. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 25 mL) to quench the reaction and remove the amine base, followed by deionized water (1 x 25 mL), and finally brine (1 x 25 mL).[9][10] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity).[9][11] Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Characterization: Characterize the final, purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Fig. 2: Experimental Workflow start 1. Assemble Flame-Dried Glassware under Argon add_reagents 2. Add Ar-I, Pd Catalyst, & CuI Salt start->add_reagents add_solvent 3. Add Degassed Solvent & Base add_reagents->add_solvent add_alkyne 4. Add Terminal Alkyne add_solvent->add_alkyne react 5. Stir at Room Temp (2-12h) add_alkyne->react monitor 6. Monitor by TLC react->monitor Periodically monitor->react If incomplete workup 7. Quench, Extract, & Dry monitor->workup If complete purify 8. Purify by Column Chromatography workup->purify end_node 9. Characterize Pure Product (NMR, MS) purify->end_node

Caption: A step-by-step visualization of the Sonogashira protocol.

Optimization and Troubleshooting

ParameterRecommended Conditions & RationaleCommon Problems & Solutions
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%) : Robust, commercially available. Bulky, electron-rich phosphine ligands often accelerate the reductive elimination step.[6]No/Slow Reaction : Catalyst may be inactive. Solution : Use a fresh bottle of catalyst, or try a more active catalyst system like one generated in situ from Pd₂(dba)₃ and a ligand.
Copper Co-catalyst CuI (2-10 mol%) : Standard and effective. Its role is to facilitate the deprotonation of the alkyne.[8]Significant Homocoupling (Diyne Formation) : Often caused by the presence of oxygen or excess copper. Solution : Ensure rigorous degassing and inert atmosphere. Reduce CuI loading or switch to a "copper-free" protocol, which may require a stronger base or different solvent system.[1]
Base Et₃N, DIPA, Piperidine : Must be a sufficiently strong, non-nucleophilic amine. Often used in excess, sometimes as the solvent.[1]Low Yield : Base may be of poor quality (wet) or not strong enough for alkyne deprotonation. Solution : Use a freshly distilled or opened bottle of the amine base. Consider a stronger base if the alkyne is particularly non-acidic.
Solvent THF, DMF, Toluene, or neat amine : Must be anhydrous and degassed. The choice can influence reaction rates and solubility.Poor Solubility/Heterogeneous Mixture : Reagents not fully dissolved. Solution : Switch to a more polar aprotic solvent like DMF, or gently heat the reaction (e.g., to 40-60 °C).
Temperature Room Temperature : Sufficient for reactive aryl iodides.[1][12]Stalled Reaction : Reaction does not proceed to completion. Solution : Gentle heating (40-80 °C) can often drive the reaction to completion, especially if the alkyne is sterically hindered or electronically deactivated.

Conclusion

The Sonogashira coupling is a powerful and versatile method for the synthesis of diarylalkynes.[13][14][15][16] The protocol detailed herein for this compound provides a reliable and scalable route to valuable triarylamine-alkyne conjugates. By understanding the underlying catalytic cycles and paying careful attention to key experimental parameters—particularly the exclusion of oxygen and the quality of the reagents—researchers can consistently achieve high yields of the desired products. This methodology serves as a critical tool for professionals in drug development and materials science, enabling the efficient construction of complex molecular architectures.

References

  • Sonogashira Coupling - Chemistry LibreTexts . (2024, August 5). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia . Retrieved from [Link]

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  • Sonogashira Coupling - Organic Chemistry Portal . Retrieved from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI . (2020, April 20). Retrieved from [Link]

  • The Sonogashira coupling reaction mechanism. - ResearchGate . Retrieved from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - Semantic Scholar . Retrieved from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . (2023, February 7). Retrieved from [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications . Retrieved from [Link]

  • Sonogashira coupling in natural product synthesis - ResearchGate . Retrieved from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . Retrieved from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications . Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing . (2021, February 10). Retrieved from [Link]

  • Recent advances in Sonogashira reactions. - Semantic Scholar . Retrieved from [Link]

  • Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications . Retrieved from [Link]

  • 4-Ethynyl-N,N-diphenylaniline - PMC - NIH . Retrieved from [Link]

  • Sonogashira reaction between aryl iodides and terminal alkynes in... - ResearchGate . Retrieved from [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central . Retrieved from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH . (2024, February 16). Retrieved from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI . Retrieved from [Link]

  • One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon | Organic Letters - ACS Publications . Retrieved from [Link]

  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes | Organic Letters - ACS Publications . Retrieved from [Link]

  • One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon - Organic Chemistry Portal . Retrieved from [Link]

  • (PDF) 4-Ethynyl-N,N-diphenylaniline - ResearchGate . Retrieved from [Link]

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Role of 4-Iodo-N,N-diphenylaniline in pharmaceutical and drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of 4-Iodo-N,N-diphenylaniline.

Introduction: The Strategic Importance of this compound

This compound is a versatile organic compound whose value in pharmaceutical and drug discovery stems from the unique interplay of its two core structural features: the triarylamine core and the reactive carbon-iodine bond. The triarylamine scaffold is a privileged structure in medicinal chemistry and materials science, known for its electron-donating nature and specific three-dimensional conformation which can facilitate critical binding interactions with biological targets.[1][2] Derivatives of triarylamine are integral to the development of materials for organic light-emitting diodes (OLEDs) due to their excellent hole-transporting properties and thermal stability, characteristics that are also explored in the context of biological redox processes.[3][4][5]

The true synthetic power of this molecule, however, is unlocked by the iodine substituent. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an exceptional leaving group in a variety of transition metal-catalyzed cross-coupling reactions.[6] This high reactivity allows for the facile and efficient formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, a cornerstone of modern medicinal chemistry.[6][7] Consequently, this compound serves not as a therapeutic agent itself, but as a crucial building block for constructing complex molecular architectures that are often impossible to assemble through classical synthetic methods.[8]

This guide provides a detailed overview of its primary applications, with a focus on palladium-catalyzed C-N bond formation, and includes a comprehensive, field-tested protocol for its use in the Buchwald-Hartwig amination reaction.

Core Application: A Premier Substrate for C-N Cross-Coupling

The formation of carbon-nitrogen (C-N) bonds is one of the most frequent transformations in the synthesis of pharmaceuticals, as the resulting aryl amine moiety is present in a vast number of biologically active compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become the gold standard for this purpose, largely supplanting harsher, traditional methods that suffered from limited substrate scope and poor functional group tolerance.[9][10]

In this context, this compound is an ideal aryl halide coupling partner. Its high reactivity enables coupling with a wide array of primary and secondary amines, including those with complex functionalities, to generate novel, more elaborate triarylamine derivatives. These products can then be evaluated for their biological activity or carried forward as intermediates in the synthesis of advanced drug candidates.

Mechanism and Causality in Buchwald-Hartwig Amination

Understanding the catalytic cycle is key to appreciating the rationale behind the experimental protocol. The reaction is believed to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[10] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which is frequently rate-limiting, and to stabilize the active catalyst. The base plays an essential role in deprotonating the amine, forming the more nucleophilic amide which is then active in the catalytic cycle.

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L_n complex1 Oxidative Addition Complex pd0->complex1 Oxidative Addition complex3 Amine Coordination complex1->complex3 Amine Coordination complex2 Amide Complex complex2->pd0 Reductive Elimination product Coupled Product (Ar-NR₂) complex2->product complex3->complex2 Deprotonation (Base) aryl_halide 4-Iodo-N,N- diphenylaniline (Ar-I) aryl_halide->complex1 amine Amine (R₂NH) amine->complex3 caption Simplified catalytic cycle for Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Application in Drug Scaffolds: Synthesis of PARP Inhibitor Analogs

While not a direct precursor in the most common routes, the chemistry enabled by iodo-aryl compounds is central to the synthesis of complex pharmaceuticals like Olaparib, a potent PARP (Poly (ADP-Ribose) Polymerase) inhibitor used in cancer therapy.[11][12] The synthesis of Olaparib and its derivatives often involves coupling a core phthalazinone moiety with other fragments.[13][14] The use of iodo-substituted intermediates in related synthetic strategies highlights the importance of this functional group in constructing the final drug molecule.[13][15] Utilizing this compound in similar coupling reactions allows for the creation of novel analogs, enabling researchers to explore the structure-activity relationship (SAR) of the triarylamine pharmacophore in the context of PARP inhibition or other therapeutic targets.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a representative Buchwald-Hartwig amination reaction.

Protocol: Palladium-Catalyzed Amination of this compound

This protocol describes a general procedure for the C-N cross-coupling of this compound with a secondary amine, such as morpholine. It is intended as a starting point and can be optimized for different amine coupling partners.

Materials:

  • Aryl Halide: this compound (1.0 mmol, 371.21 mg)

  • Amine: Morpholine (1.2 mmol, 104.5 µL)

  • Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 mmol, 23.1 mg)

  • Base: Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 651.8 mg)

  • Solvent: Anhydrous, degassed toluene (5 mL)

  • Equipment: Oven-dried Schlenk tube or microwave vial, magnetic stir bar, inert gas supply (Argon or Nitrogen), syringes, TLC plates, column chromatography setup.

Workflow Diagram:

Buchwald_Hartwig_Workflow start Start setup Assemble Reactants in Schlenk Tube (Catalyst, Ligand, Base, Ar-I) start->setup inert Evacuate and Backfill with Inert Gas (3x) setup->inert addition Add Degassed Solvent and Amine via Syringe inert->addition reaction Heat Reaction Mixture (e.g., 80-110 °C, 12-24h) addition->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool, Dilute, and Filter through Celite monitoring->workup Complete purify Concentrate Filtrate and Purify by Column Chromatography workup->purify end End (Isolated Product) purify->end caption General experimental workflow for Buchwald-Hartwig amination.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere):

    • Place an oven-dried Schlenk tube containing a magnetic stir bar on a balance. In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (Pd₂(dba)₃), the phosphine ligand (Xantphos), this compound, and the base (Cs₂CO₃).

    • Causality: An inert atmosphere is critical because the Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state. The ligand stabilizes the catalyst and facilitates the reaction.[7]

  • Solvent and Reagent Addition:

    • Seal the Schlenk tube with a rubber septum. If not in a glovebox, evacuate the tube and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Using a syringe, add the anhydrous, degassed solvent (toluene).

    • Using a separate syringe, add the amine (morpholine).

    • Causality: Using anhydrous and degassed solvents prevents quenching of the catalyst and anionic intermediates by water or oxygen.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath or heating mantle set to 80-110 °C.

    • Stir the mixture vigorously for 12-24 hours.

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. The exact temperature and time are dependent on the reactivity of the specific amine and should be optimized.

  • Reaction Monitoring:

    • Periodically (e.g., every 4 hours), take a small aliquot from the reaction mixture via syringe and spot it on a TLC plate to monitor the consumption of the starting material (this compound).

    • Trustworthiness: Reaction monitoring is a self-validating step, ensuring the reaction is proceeding as expected and preventing unnecessary heating or premature termination.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), remove the tube from the heat and allow it to cool to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a short pad of Celite to remove the insoluble base and catalyst residues. Wash the pad with additional solvent.[7][16]

    • Causality: Filtration removes inorganic salts and precipitated catalyst byproducts, simplifying the subsequent purification.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[7][16]

    • Trustworthiness: Column chromatography is the standard method for purifying products from such reactions, ensuring the final compound is free of starting materials, byproducts, and residual catalyst.

Data Presentation: Representative Reaction Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the specific combination of reagents. The following table provides a summary of typical conditions that can serve as a starting point for optimization.

Parameter Condition 1 (General) Condition 2 (Microwave) Condition 3 (Alternative Ligand) Rationale & Reference
Aryl Halide This compoundThis compoundThis compoundThe primary substrate.
Amine Primary/Secondary AminePrimary/Secondary AmineHindered AmineCoupling partner.
Pd Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-5 mol%)[Pd(cinnamyl)Cl]₂ (1-2 mol%)Air-stable precatalysts are often preferred for convenience.[7][17]
Ligand Xantphos (2-4 mol%)SPhos (4-10 mol%)tBuXPhos (2-4 mol%)Ligand choice is crucial for reaction efficiency and substrate scope.[17][18]
Base Cs₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)NaOt-Bu (1.5 equiv)The base must be strong enough to deprotonate the amine but not cause side reactions.[7][19]
Solvent Toluene or DioxaneDioxane or DMFTolueneAnhydrous, non-protic solvents are required.[9][19]
Temperature 80-110 °C100-150 °C100 °CMicrowave heating can significantly reduce reaction times.[17][20]
Time 12-24 h15-60 min4-18 hVaries with reactivity and temperature.

Conclusion

This compound is a powerful and versatile chemical intermediate in pharmaceutical and drug discovery. Its value lies in its ability to serve as a readily functionalizable scaffold, primarily through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, in particular, provides a robust and efficient method for synthesizing complex aryl amines, enabling medicinal chemists to rapidly generate libraries of novel compounds for biological screening and to construct key intermediates for advanced therapeutic agents. The protocols and principles outlined in this guide offer a solid foundation for researchers to effectively harness the synthetic potential of this important building block.

References

  • Arborpharm. (n.d.). CAS.38257-52-2 this compound. Retrieved from [Link]

  • Jensen, K. F., et al. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

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  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. Theranostics. Retrieved from [Link]

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  • esdchem. (n.d.). 4-Iodo-N,N-diphenylaniline. Retrieved from [Link]

  • Gual-Artal, M., et al. (2023). Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes. Chemical Science. Retrieved from [Link]

  • Wang, Z., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate. Retrieved from [Link]

  • Wang, Z., et al. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Future Medicinal Chemistry. Retrieved from [Link]

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  • Lin, H.-C., et al. (2019). Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Al-Masri, H., et al. (n.d.). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2026). Smart Delayed Fluorescent AIEgens for Organic Light-Emitting Diodes: Mechanism and Adjustable Performance. MDPI. Retrieved from [Link]

  • Tu, M., et al. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. Journal of Medicinal Chemistry. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Complex Organic Molecules from 4-Iodo-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This comprehensive guide details the strategic application of 4-iodo-N,N-diphenylaniline as a versatile building block in the synthesis of complex organic molecules, particularly triarylamine derivatives and carbazole-based structures. These molecular scaffolds are of significant interest in materials science, serving as core components in Organic Light-Emitting Diodes (OLEDs) as hole-transport materials, and in medicinal chemistry.[1][2] This document provides scientifically grounded, step-by-step protocols for key palladium- and copper-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The causality behind experimental choices, from catalyst and ligand selection to reaction conditions, is thoroughly explained to ensure procedural success and reproducibility.

Introduction: The Strategic Value of this compound

This compound is a highly valuable precursor in modern organic synthesis. Its structure incorporates two key features:

  • A Diphenylamino Moiety: This electron-rich group is a common feature in hole-transport materials, contributing to the electronic properties required for efficient charge transport in OLEDs.[1]

  • A Carbon-Iodine (C-I) Bond: The C-I bond is the most reactive among aryl halides in palladium-catalyzed cross-coupling reactions.[3] This high reactivity allows for milder reaction conditions and greater functional group tolerance compared to analogous bromo- or chloro-derivatives, making it an ideal electrophilic partner in a variety of transformations.[3][4]

This guide will focus on three principal transformations that leverage the reactivity of the C-I bond to construct complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5] This reaction is particularly effective for creating biaryl and polyaryl structures, which are prevalent in advanced materials and pharmaceuticals.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: A Palladium(0) complex reacts with the this compound, breaking the C-I bond and forming a Pd(II) intermediate.[5]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the iodide.[5]

  • Reductive Elimination: The two aryl groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

The choice of catalyst, ligand, and base is critical for an efficient reaction. Tetrakis(triphenylphosphine)palladium(0) is a commonly used, robust catalyst for this transformation.[6][7]

Experimental Protocol: Synthesis of N,N-Diphenyl-[1,1'-biphenyl]-4-amine

This protocol details the coupling of this compound with phenylboronic acid.

Table 1: Reagents for Suzuki-Miyaura Coupling

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeRole
This compound371.211.0371 mgElectrophile
Phenylboronic Acid121.931.2146 mgNucleophile
Tetrakis(triphenylphosphine)palladium(0)1155.560.0558 mgCatalyst
Potassium Carbonate (K₂CO₃)138.212.0276 mgBase
Toluene/Ethanol/Water (4:1:1)--10 mLSolvent

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst, followed by the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase. The reaction is typically complete within 12-24 hours.[7]

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N,N-diphenyl-[1,1'-biphenyl]-4-amine.[7]

Visualization of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification setup 1. Add Reactants: This compound Phenylboronic Acid K₂CO₃ inert 2. Create Inert Atmosphere (Ar/N₂) setup->inert catalyst 3. Add Catalyst & Solvent inert->catalyst heating 4. Heat to 100 °C (12-24h) catalyst->heating monitoring 5. Monitor by TLC heating->monitoring workup 6. Aqueous Workup & Extraction monitoring->workup purify 7. Column Chromatography workup->purify product Final Product: N,N-Diphenyl- [1,1'-biphenyl]-4-amine purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds for Advanced Triarylamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines.[9] This reaction is exceptionally powerful for synthesizing complex triarylamines, which are often difficult to prepare using traditional methods like the Ullmann condensation that require harsh conditions.[10]

Mechanistic Rationale and Ligand Choice

The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] A critical difference is the choice of ligand. For C-N bond formation, sterically hindered and electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which is typically the rate-determining step. Ligands like tri-tert-butylphosphine (P(tBu)₃) or bidentate phosphine ligands like BINAP are effective.[9][11]

Experimental Protocol: Synthesis of N1,N1-diphenyl-N4-(p-tolyl)benzene-1,4-diamine

This protocol describes the coupling of this compound with p-toluidine.

Table 2: Reagents for Buchwald-Hartwig Amination

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeRole
This compound371.211.0371 mgElectrophile
p-Toluidine107.151.2129 mgNucleophile (Amine)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.019.2 mgCatalyst Precursor
Tri-tert-butylphosphonium tetrafluoroborate (P(tBu)₃·HBF₄)290.110.0411.6 mgLigand
Sodium tert-butoxide (NaOtBu)96.101.4135 mgBase
Toluene, anhydrous--5 mLSolvent

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, p-toluidine, and sodium tert-butoxide.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.[1]

  • Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, dissolve Pd₂(dba)₃ and P(tBu)₃·HBF₄ in anhydrous toluene. Add this catalyst solution to the Schlenk flask containing the reactants.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 16-24 hours under an argon atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (hexane:ethyl acetate = 8:2).

  • Workup: Upon completion, cool the reaction to room temperature and quench with distilled water (20 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired triarylamine.[12]

Visualization of Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd_complex [Ar-Pd(II)(I)-L₂] pd0->pd_complex Ar-I amine_coord Amine Coordination & Deprotonation (Base) amide_complex [Ar-Pd(II)(NR'₂)-L₂] pd_complex->amide_complex HNR'₂ amide_complex->pd0 red_elim Reductive Elimination product Ar-NR'₂ (Product) amide_complex->product Carbazole_Synthesis start This compound + 2-Bromoaniline step1 Intermolecular Buchwald-Hartwig C-N Coupling start->step1 intermediate Diarylamine Intermediate step1->intermediate step2 Intramolecular Pd-Catalyzed C-H Amination intermediate->step2 product Substituted Carbazole step2->product

Sources

Application Notes and Protocols: 4-Iodo-N,N-diphenylaniline as a Versatile Precursor for the Synthesis of Advanced Dyes and Labeling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Iodo-N,N-diphenylaniline in Functional Dye Synthesis

This compound, a substituted triphenylamine, serves as a pivotal building block in the synthesis of a diverse array of functional organic dyes and labeling reagents. Its unique molecular architecture, featuring a reactive iodine atom and a hole-transporting triphenylamine core, makes it an exceptionally valuable precursor for materials with tailored photophysical and electronic properties. The triphenylamine moiety imparts significant electron-donating character and thermal stability, which are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[1][2][3] The presence of the iodo-substituent at the para-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of functional groups and the construction of complex conjugated systems.[4][5]

This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the preparation of fluorescent dyes and labeling reagents. We will delve into the mechanistic underpinnings of key synthetic transformations and provide detailed, field-proven protocols for the synthesis and characterization of a representative fluorescent dye.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira and Buchwald-Hartwig amination reactions. These transformations are foundational in modern organic synthesis due to their broad substrate scope, functional group tolerance, and high efficiency in forming carbon-carbon and carbon-nitrogen bonds, respectively.

Sonogashira Coupling: Forging Carbon-Carbon Bonds for Extended Conjugation

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which often form the backbone of advanced fluorescent dyes and organic electronic materials.[2][8] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.

The general mechanism for the Sonogashira coupling involves two interconnected catalytic cycles, as depicted below:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OA_complex Ar-Pd(II)(I)L2 Pd0->OA_complex Oxidative Addition (Ar-I) Pd_acetylide Ar-Pd(II)(C≡CR)L2 OA_complex->Pd_acetylide Transmetalation Pd_acetylide->Pd0 Reductive Elimination Product (Ar-C≡CR) CuI Cu(I)I Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Deprotonation (R-C≡CH, Base) Cu_acetylide->OA_complex caption Figure 1. Simplified Catalytic Cycles of the Sonogashira Coupling.

Caption: Figure 1. Simplified Catalytic Cycles of the Sonogashira Coupling.

In the context of this compound, the Sonogashira coupling allows for the introduction of various alkyne-containing moieties, thereby extending the π-conjugated system and enabling the fine-tuning of the resulting molecule's absorption and emission properties.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds for Functional Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[4][5] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.[9][10] The choice of palladium precursor, phosphine ligand, and base is critical for the success of the reaction and depends on the specific substrates being coupled.

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below:

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L2 OA_complex Ar-Pd(II)(I)L2 Pd0->OA_complex Oxidative Addition (Ar-I) Amine_complex [Ar-Pd(II)(NHR'R'')L2]+I- OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex Ar-Pd(II)(NR'R'')L Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Reductive Elimination caption Figure 2. Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 2. Catalytic Cycle of the Buchwald-Hartwig Amination.

This reaction is particularly useful for synthesizing labeling reagents where a specific amine-containing reporter group (e.g., a fluorophore or a biotin tag) is to be attached to the triphenylamine core.

Experimental Protocols: Synthesis of a Triphenylamine-Based Fluorescent Dye

The following section provides a detailed, step-by-step protocol for the synthesis of a representative fluorescent dye, 4-(phenylethynyl)-N,N-diphenylaniline, via a Sonogashira coupling reaction.

Protocol 1: Synthesis of 4-(Phenylethynyl)-N,N-diphenylaniline

This protocol details the palladium and copper co-catalyzed Sonogashira coupling of this compound with phenylacetylene.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound98%Commercially Available
Phenylacetylene98%Commercially Available
Bis(triphenylphosphine)palladium(II) dichloride98%Commercially Available
Copper(I) iodide98%Commercially Available
TriethylamineAnhydrous, ≥99.5%Commercially Available
TetrahydrofuranAnhydrous, ≥99.9%Commercially Available
DichloromethaneACS GradeCommercially Available
HexaneACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Celite®---Commercially Available
Anhydrous Sodium SulfateACS GradeCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Flash chromatography setup

Experimental Procedure:

Synthesis_Workflow start Start setup Reaction Setup: - Add this compound,  Pd(PPh3)2Cl2, and CuI to a dry flask. - Establish inert atmosphere. start->setup solvents Add anhydrous THF and triethylamine. setup->solvents reagent_add Add phenylacetylene dropwise. solvents->reagent_add reaction Stir at room temperature for 12 hours. reagent_add->reaction monitoring Monitor reaction progress by TLC. reaction->monitoring workup Work-up: - Filter through Celite®. - Concentrate the filtrate. monitoring->workup extraction Extraction: - Dissolve residue in DCM. - Wash with water and brine. workup->extraction drying Dry organic layer with Na2SO4. extraction->drying purification Purification: - Concentrate the solution. - Purify by flash column chromatography. drying->purification end End purification->end caption Figure 3. Workflow for the Synthesis of 4-(Phenylethynyl)-N,N-diphenylaniline.

Caption: Figure 3. Workflow for the Synthesis of 4-(Phenylethynyl)-N,N-diphenylaniline.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 2.69 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.095 g, 0.135 mmol, 5 mol%), and copper(I) iodide (0.026 g, 0.135 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Solvent Addition: Under the inert atmosphere, add anhydrous tetrahydrofuran (20 mL) and anhydrous triethylamine (10 mL) via syringe. Stir the mixture to obtain a suspension.

  • Reagent Addition: Add phenylacetylene (0.33 g, 3.23 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

  • Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane (50 mL) and filter through a pad of Celite® to remove the insoluble salts. Wash the Celite® pad with additional dichloromethane (2 x 20 mL).

  • Extraction: Combine the filtrates and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane) to afford the pure product as a solid.

Expected Yield and Characterization:

PropertyExpected Value
Yield 75-85%
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ 7.55-7.53 (m, 2H), 7.37-7.28 (m, 7H), 7.15-7.05 (m, 8H)
¹³C NMR (101 MHz, CDCl₃) δ 148.0, 147.2, 131.6, 129.3, 128.4, 128.3, 125.0, 123.6, 123.4, 122.3, 118.9, 90.5, 88.5
Mass Spectrometry (ESI) m/z calculated for C₂₆H₁₉N [M+H]⁺: 346.15, found: 346.15
UV-Vis (in CH₂Cl₂) λmax ≈ 350 nm
Fluorescence (in CH₂Cl₂) λem ≈ 420 nm

Note: Spectroscopic data are predictive and should be confirmed by experimental analysis.

Applications in Research and Development

The synthetic versatility of this compound opens up a vast landscape of potential applications for its derivatives.

  • Fluorescent Probes and Labeling Reagents: The triphenylamine core can be functionalized to create probes for detecting specific analytes or for labeling biomolecules. The photophysical properties can be tuned by judicious selection of the coupled moieties.

  • Organic Electronics: As precursors to hole-transporting materials, triphenylamine derivatives are integral to the development of high-performance OLEDs, OPVs, and perovskite solar cells.[1][11][12]

  • Electrochromic Materials: Polymers derived from this compound can exhibit electrochromism, changing color in response to an applied voltage, making them suitable for smart windows and displays.[5][13]

  • Solvatochromic Dyes: The introduction of push-pull electronic systems can lead to dyes that exhibit solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent.[7][14][15]

Conclusion

This compound is a powerful and versatile precursor for the synthesis of a wide range of functional dyes and labeling reagents. Its strategic combination of a reactive iodine atom and a robust triphenylamine core allows for the straightforward implementation of powerful synthetic methodologies like the Sonogashira and Buchwald-Hartwig cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable building block in their respective fields.

References

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  • Various Authors. (n.d.). Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. PMC - PubMed Central.
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  • Semantic Scholar. (2017). Synthesis, Characterization and Application of Four Novel Electrochromic Materials Employing Nitrotriphenylamine Unit as the Acc. Retrieved from [Link]

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  • Various Authors. (2021). Synthesis and Computational Characterization of Organic UV-Dyes for Cosensitization of Transparent Dye-Sensitized Solar Cells. PMC - NIH. Retrieved from [Link]

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  • PubMed. (n.d.). Spectroscopic investigation of the solvatochromic behavior of a new synthesized non symmetric viologen dye: study of the solvent-solute interactions. Retrieved from [Link]

  • IRIS-AperTO. (n.d.). Synthesis and Characterization of FarRed/NIRFluorescent BODIPY Dyes, SolidState Fluorescence, and Application as Fluorescent Tag. Retrieved from [Link]

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  • PubMed Central. (n.d.). Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells. Retrieved from [Link]

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Strategic Functionalization of 4-Iodo-N,N-diphenylaniline: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Organic Synthesis

Abstract

4-Iodo-N,N-diphenylaniline is a pivotal building block in the synthesis of advanced functional materials and complex pharmaceutical agents. Its triphenylamine core is a common motif in organic light-emitting diodes (OLEDs) and other organic electronics, while the reactive carbon-iodine bond provides a versatile handle for molecular elaboration. This guide offers a detailed exploration of the primary substitution methodologies for this substrate, focusing on palladium-catalyzed cross-coupling reactions. We provide not only step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings but also delve into the mechanistic principles that govern these transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Importance of this compound

The triphenylamine scaffold is a privileged structure in materials science and medicinal chemistry due to its unique electronic properties and three-dimensional, propeller-like shape. This compound serves as a critical intermediate, enabling the introduction of diverse functionalities at the para-position of one of its phenyl rings.[1][2] The carbon-iodine bond is the most reactive among aryl halides for the crucial oxidative addition step in many catalytic cycles, often allowing for milder reaction conditions compared to the analogous bromo or chloro derivatives.[3]

This guide focuses on the three most powerful and widely adopted palladium-catalyzed cross-coupling reactions for the functionalization of this compound:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with organoboron reagents.

  • Buchwald-Hartwig Amination: For the construction of C-N bonds with various amines.

  • Sonogashira Coupling: For creating C-C bonds with terminal alkynes.

Understanding the nuances of these reactions is key to unlocking the full synthetic potential of this valuable substrate.

Mechanistic Principles: A Common Catalytic Pathway

Palladium-catalyzed cross-coupling reactions are transformative tools in modern organic chemistry.[4] They generally proceed through a common catalytic cycle, which is essential for understanding reaction optimization and troubleshooting.[5][6]

The cycle involves three fundamental steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and forms a Pd(II) intermediate.[7]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the iodide.[5]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) c1 pd0->c1 + Ar-I oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)(I)L₂ c2 pd2_complex->c2 + R-M transmetalation Transmetalation pd2_coupled Ar-Pd(II)(R)L₂ c3 pd2_coupled->c3 reductive_elimination Reductive Elimination product Ar-R (Coupled Product) c1->pd2_complex Oxidative Addition c2->pd2_coupled Transmetalation c3->product Reductive Elimination

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Special Considerations for Aryl Iodides in C-N Coupling

While aryl iodides are highly reactive, they can present unique challenges in C-N bond-forming reactions like the Buchwald-Hartwig amination. The iodide anion generated during the reaction can act as an inhibitor.[9][10] Furthermore, oxidative addition complexes derived from aryl iodides can form stable, unreactive bridging iodide dimers.[11] The development of bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) has been crucial in overcoming these issues by promoting the formation of monomeric palladium complexes and accelerating the rate of reductive elimination.[9][11]

Experimental Protocols & Workflows

The following protocols are designed as robust starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Experimental Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Substrates, Catalyst, Ligand, & Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heating & Stirring (e.g., 80-110 °C, 2-24h) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Sources

Utilizing 4-Iodo-N,N-diphenylaniline as a Foundational Moiety for Advanced Hole Transport Layers in Photovoltaic Devices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

The relentless pursuit of higher efficiency and operational stability in photovoltaic technologies, particularly in perovskite and organic solar cells, has identified the hole transport layer (HTL) as a critical component for optimization. This document provides an in-depth guide on the application of 4-Iodo-N,N-diphenylaniline, a versatile molecular building block, for the synthesis and implementation of high-performance HTLs. We will explore the underlying chemical principles, provide validated experimental protocols for material synthesis and device fabrication, and discuss characterization techniques to evaluate HTL performance. This guide is intended for researchers and scientists in the fields of materials science, chemistry, and photovoltaic engineering, offering a blend of theoretical grounding and practical, field-tested methodologies.

Introduction: The Strategic Importance of the Hole Transport Layer

The Hole Transport Layer (HTL) in a photovoltaic device is far more than a simple intermediary layer. It performs the critical functions of efficiently extracting photogenerated holes from the active light-absorbing layer (e.g., perovskite or organic blend) and transporting them to the anode (typically ITO or FTO), while simultaneously blocking electron transport to prevent recombination losses. An ideal HTL should possess the following characteristics:

  • High Hole Mobility: To ensure rapid and efficient charge extraction.

  • Favorable Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTL must be well-aligned with the valence band of the absorber material to minimize energy loss.

  • Excellent Film-Forming Properties: To create uniform, pinhole-free layers that ensure complete coverage of the active layer.

  • High Transparency: To allow maximum light to reach the active layer.

  • Long-Term Stability: To resist degradation under operational stress (light, heat, and ambient conditions).

This compound has emerged as a key precursor for some of the most successful HTLs, such as the renowned Spiro-OMeTAD. The iodine atom provides a reactive site for cross-coupling reactions, enabling the synthesis of more complex, starburst-type molecules with enhanced thermal stability and hole mobility. The triphenylamine core, on the other hand, is an excellent hole-transporting moiety due to its non-planar structure and electron-donating nature.

The Role of this compound in HTL Synthesis

The true utility of this compound lies in its role as a versatile intermediate for creating more complex and efficient HTL materials. The iodine substituent serves as a strategic functional group for carbon-carbon and carbon-nitrogen bond formation, most commonly through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

A prime example is the synthesis of Spiro-OMeTAD, a benchmark HTL in perovskite solar cells. In this synthesis, two molecules of this compound are coupled with a spirobifluorene core.

Diagram: Synthesis Pathway of a Spiro-Type HTL

cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Pd-Catalyzed Buchwald-Hartwig Amination A->C Coupling Partner 1 B Spirobifluorene Diamine B->C Coupling Partner 2 D Spiro-OMeTAD (or similar HTL) C->D Forms C-N Bonds

Caption: Synthetic route from this compound to a spiro-type HTL.

Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should optimize parameters based on their specific materials and device architecture.

Protocol 3.1: Synthesis of a Generic Spiro-Type HTL

Objective: To synthesize a spiro-linked HTL using this compound.

Materials:

  • This compound (2.2 eq.)

  • Spirobifluorene-2,7-diamine (1.0 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq.)

  • Tri-tert-butylphosphine (P(tBu)₃) (0.2 eq.)

  • Sodium-tert-butoxide (NaOtBu) (3.0 eq.)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: Set up a Schlenk line or glovebox with an inert atmosphere (N₂ or Ar). All glassware should be oven-dried.

  • Reaction Mixture: To a Schlenk flask, add this compound, spirobifluorene-2,7-diamine, NaOtBu, and a stir bar.

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Degassing: Degas the mixture by three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and P(tBu)₃.

  • Reaction: Heat the mixture to 100-110 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench with water and extract with dichloromethane or chloroform. Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel. Further purification can be achieved by recrystallization or sublimation.

Protocol 3.2: Fabrication of a Perovskite Solar Cell with the Synthesized HTL

Objective: To fabricate a standard (n-i-p) perovskite solar cell using the newly synthesized HTL.

Materials:

  • FTO-coated glass substrates

  • Compact TiO₂ (c-TiO₂) precursor solution

  • Mesoporous TiO₂ (m-TiO₂) paste

  • Perovskite precursor solution (e.g., MAPbI₃ or FAPbI₃-based)

  • Synthesized HTL solution (e.g., 72.3 mg HTL in 1 mL chlorobenzene)

  • HTL additives:

    • 4-tert-butylpyridine (TBP)

    • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution (520 mg in 1 mL acetonitrile)

  • Gold or Silver for top electrode

Procedure:

  • Substrate Cleaning: Sequentially clean FTO substrates by sonicating in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun.

  • c-TiO₂ Layer: Deposit a compact TiO₂ layer by spin-coating or spray pyrolysis and anneal at high temperature (e.g., 500 °C).

  • m-TiO₂ Layer: Spin-coat the mesoporous TiO₂ paste and anneal.

  • Perovskite Layer: In a glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer. Follow a specific annealing protocol (e.g., 100 °C for 10 minutes) to form the crystalline perovskite film.

  • HTL Deposition:

    • Prepare the HTL solution by dissolving the synthesized HTL in chlorobenzene.

    • Add TBP and the Li-TFSI solution to the HTL solution. The additives are crucial for improving conductivity and p-doping the HTL.

    • Spin-coat the HTL solution onto the perovskite layer.

  • Top Electrode Deposition: Transfer the device to a thermal evaporator and deposit the metal top contact (e.g., 80-100 nm of Au or Ag) through a shadow mask.

Diagram: Device Fabrication Workflow

cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_final Finalization A FTO Substrate Cleaning B c-TiO₂ Deposition A->B Step 1 C m-TiO₂ Deposition B->C Step 2 D Perovskite Deposition C->D Step 3 E HTL Deposition D->E Step 4 F Metal Electrode Evaporation E->F Step 5

Caption: Step-by-step workflow for perovskite solar cell fabrication.

Characterization and Performance Evaluation

To assess the quality of the synthesized HTL and the performance of the final device, a suite of characterization techniques is required.

Table 1: Key Performance Metrics for Photovoltaic Devices
ParameterSymbolDescriptionTypical Characterization Method
Power Conversion EfficiencyPCE (%)The overall efficiency of converting light energy into electrical energy.J-V measurement under simulated sunlight
Open-Circuit VoltageVoc (V)The maximum voltage available from a solar cell, which occurs at zero current.J-V measurement
Short-Circuit Current DensityJsc (mA/cm²)The current density through the solar cell when the voltage across the cell is zero.J-V measurement
Fill FactorFF (%)The ratio of the maximum power from the solar cell to the product of Voc and Jsc.J-V measurement
Hole Mobilityµh (cm²/Vs)The speed at which holes move through the HTL.Space-Charge Limited Current (SCLC)
HOMO/LUMO Energy Levels(eV)The energy levels of the highest occupied and lowest unoccupied molecular orbitals.Cyclic Voltammetry (CV), UPS
Protocol 4.1: Current Density-Voltage (J-V) Measurement

Objective: To determine the primary performance parameters (PCE, Voc, Jsc, FF) of the fabricated solar cell.

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Source measure unit (SMU)

  • Probe station

  • Calibrated reference silicon solar cell

Procedure:

  • Calibration: Calibrate the solar simulator's light intensity to 100 mW/cm² using the reference cell.

  • Device Connection: Place the fabricated device on the probe station and connect the SMU to the top and bottom electrodes.

  • Measurement:

    • Illuminate the device with the solar simulator.

    • Sweep the voltage from a reverse bias (e.g., -0.2 V) to a forward bias (e.g., 1.2 V) and measure the corresponding current density.

    • Perform a reverse scan (from forward to reverse bias) to check for hysteresis, a common phenomenon in perovskite solar cells.

  • Data Extraction: From the J-V curve, extract Voc (x-intercept), Jsc (y-intercept), and calculate the FF and PCE using the following formulas:

    • FF = (J_mp * V_mp) / (J_sc * V_oc)

    • PCE = (J_sc * V_oc * FF) / P_in where J_mp and V_mp are the current density and voltage at the maximum power point, and P_in is the incident power density (100 mW/cm²).

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the HTL can be confirmed through standard analytical techniques such as NMR, Mass Spectrometry, and FTIR. The performance of the final photovoltaic device serves as the ultimate validation of the HTL's quality and the fabrication process. A well-performing device, with high PCE and FF, is a direct indicator of a successful HTL implementation. It is recommended to fabricate multiple devices and cells to ensure reproducibility and statistical significance of the results.

Conclusion

This compound is a cornerstone material for the development of advanced hole transport layers. Its chemical versatility allows for the rational design and synthesis of complex molecular structures that can meet the demanding requirements of next-generation photovoltaic devices. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize this compound to push the boundaries of solar cell performance and stability.

References

  • Liu, J., Pathak, S., Stergiopoulos, T., Leijtens, T., Wojciechowski, K., Schumann, S., ... & Snaith, H. J. (2014). Employing a high-quality, solution-processed hole-transporting material in perovskite solar cells for 14.9% conversion efficiency. Journal of Materials Chemistry A, 2(43), 18364-18371. [Link]

Troubleshooting & Optimization

How to improve the yield of 4-Iodo-N,N-diphenylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of advanced materials and pharmaceutical development, 4-Iodo-N,N-diphenylaniline serves as a critical building block, particularly in the synthesis of organic light-emitting diode (OLED) materials where it functions as an effective hole-transporter.[1][2] However, optimizing its synthesis to achieve high yields can present significant challenges. This technical support center provides in-depth troubleshooting guides and answers to frequently asked questions, empowering researchers to overcome common hurdles and maximize the efficiency of their synthetic protocols.

Choosing Your Synthetic Pathway: A Comparative Overview

The synthesis of this compound can be approached via several routes. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the direct electrophilic iodination of triphenylamine. A third, more classical method, is the Ullmann condensation. The choice of method often depends on the availability of starting materials, scale, and desired purity profile.

FeatureBuchwald-Hartwig AminationElectrophilic IodinationUllmann Condensation
Reactants Diphenylamine + 1,4-DiiodobenzeneTriphenylamine + Iodinating Agent (e.g., NIS, I₂)Diphenylamine + 4-Iodoaniline
Catalyst Palladium Precatalyst + Phosphine LigandAcid Catalyst (optional)Copper (often stoichiometric)
Typical Yields Good to ExcellentModerate to GoodVariable, often lower than Buchwald-Hartwig
Conditions Mild to moderate heat (80-110 °C)Room temperature to mild heatHigh temperatures (>150 °C)[3]
Key Advantage High functional group tolerance, reliable, and well-understood.[4][5]Atom-economical, fewer steps if triphenylamine is available.Inexpensive catalyst.
Key Challenge Cost of Palladium and ligands, sensitivity to air/moisture.Controlling regioselectivity, risk of poly-iodination.Harsh conditions, often requires activated copper.[6]

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues encountered during the synthesis of this compound in a practical question-and-answer format.

Issues with Buchwald-Hartwig Amination

Question 1: My reaction shows very low conversion or has not started at all. What are the likely causes?

Answer: This is a common issue often traced back to the catalyst system, base, or reaction environment.

  • Cause A: Inactive Catalyst System. The heart of the Buchwald-Hartwig reaction is the active Pd(0) species.[7] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. The phosphine ligand serves as both a reducing agent and a stabilizer for the active catalyst.

    • Troubleshooting Steps:

      • Use a Precatalyst: Modern Buchwald precatalysts (like G4 or G6 XPhos Palladacycles) are air-stable and designed for reliable activation, eliminating many common sources of failure.[8]

      • Check Ligand Quality: Biaryl phosphine ligands (e.g., XPhos, RuPhos) are often air-sensitive and can oxidize over time.[8][9] Use fresh ligand from a reputable supplier, and handle it under an inert atmosphere (e.g., in a glovebox).

      • Ensure Proper Pd:Ligand Ratio: A common ratio is 1:1 to 1:2 (Pd:Ligand). An incorrect ratio can lead to catalyst decomposition.

  • Cause B: Incorrect Base Selection or Quality. The base is not merely a proton scavenger; it plays a crucial role in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is commonly used, but its efficacy depends on its quality.

    • Troubleshooting Steps:

      • Use High-Purity Base: NaOtBu is hygroscopic. Use a freshly opened bottle or material that has been properly stored under inert gas. Clumpy or discolored base is suspect.

      • Consider an Alternative Base: If your substrate is sensitive to a strong base like NaOtBu, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, although this may require higher temperatures or longer reaction times.[7]

  • Cause C: Oxygen or Water Contamination. Oxygen can oxidize the phosphine ligand and the active Pd(0) catalyst, rendering it inactive. Water can hydrolyze the base and interfere with the catalytic cycle.

    • Troubleshooting Steps:

      • Degas Your Solvent: The reaction solvent (typically toluene, dioxane, or THF) must be thoroughly degassed. This can be achieved by bubbling argon or nitrogen through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles.

      • Maintain an Inert Atmosphere: Assemble your reaction under a positive pressure of nitrogen or argon.

Question 2: My reaction produces a significant amount of black precipitate (palladium black) and has stalled. What went wrong?

Answer: The formation of palladium black indicates that the Pd(0) catalyst has aggregated and precipitated out of solution, effectively stopping the reaction. This is usually caused by ligand dissociation or degradation.

  • Cause A: Insufficient Ligand Stability. The ligand's role is to stabilize the monomeric palladium species in the catalytic cycle.

    • Troubleshooting Steps:

      • Choose a Bulky, Electron-Rich Ligand: For coupling a secondary amine like diphenylamine, sterically hindered biaryl phosphine ligands such as XPhos or RuPhos are highly effective.[9] They form stable complexes with palladium and promote the crucial reductive elimination step.

      • Increase Ligand Loading: A slight excess of the ligand (e.g., Pd:Ligand ratio of 1:1.5) can sometimes help maintain catalyst stability, though large excesses should be avoided.

  • Cause B: High Reaction Temperature. While heat is needed, excessive temperatures can accelerate ligand decomposition and catalyst precipitation.

    • Troubleshooting Steps:

      • Optimize Temperature: For aryl iodides, reactions can often be run at lower temperatures (e.g., 80-100 °C) compared to less reactive aryl bromides or chlorides. Monitor the reaction by TLC or GC-MS to find the minimum effective temperature.

Issues with Electrophilic Iodination

Question 3: My iodination of triphenylamine is giving me a mixture of di- and tri-iodinated products, leading to a low yield of the desired mono-iodinated product. How can I improve selectivity?

Answer: Controlling selectivity is the primary challenge in this route. The N,N-diphenylamino group is a strong activating group, making the aromatic rings highly susceptible to multiple iodinations.

  • Cause A: Overly Reactive Iodinating Agent or Conditions.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the iodinating agent. Carefully add the agent portion-wise to the reaction mixture to avoid localized high concentrations.

      • Choose a Milder Reagent: N-Iodosuccinimide (NIS) is often more controllable than elemental iodine (I₂) combined with an oxidant.[10]

      • Lower the Temperature: Perform the reaction at 0 °C or even lower to reduce the reaction rate and improve selectivity for the kinetically favored mono-iodinated product.

  • Cause B: Reaction Time. Allowing the reaction to run for too long, even with correct stoichiometry, can lead to the slow formation of poly-iodinated species.

    • Troubleshooting Steps:

      • Monitor the Reaction Closely: Use TLC or GC-MS to track the disappearance of the starting material and the formation of the product. Quench the reaction as soon as the triphenylamine is consumed to prevent over-reaction.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for producing high-purity this compound? A: The Buchwald-Hartwig amination is often preferred for its high reliability and predictability. While it involves more expensive reagents (palladium and ligands), it typically provides cleaner reactions with higher yields and fewer side products compared to the harsh conditions of the Ullmann condensation or the selectivity challenges of direct iodination.

Q: Can I use 4-bromo-N,N-diphenylaniline and substitute the bromine for iodine? A: Yes, this is possible via a Finkelstein-type reaction using a source of iodide (like NaI or CuI) and often a catalyst, but it adds an extra step to the synthesis. Direct synthesis using the methods described is generally more efficient. Aryl iodides are also more reactive than aryl bromides in many subsequent cross-coupling reactions.[3]

Q: What are the critical safety precautions I should take? A:

  • Phosphine Ligands: Many are toxic and air-sensitive. Handle them in a fume hood under an inert atmosphere.

  • Bases: Sodium tert-butoxide is corrosive and flammable. Handle with appropriate personal protective equipment (PPE).

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.

  • Palladium/Copper: Heavy metal catalysts are toxic. Avoid inhalation of dust and ensure proper disposal according to your institution's guidelines.

Q: How do I effectively remove the residual palladium catalyst from my final product? A: This is a critical step, especially for pharmaceutical applications.

  • Aqueous Washes: Some palladium salts can be removed with aqueous washes (e.g., ammonium chloride or brine).

  • Filtration: Passing the crude product solution through a plug of silica gel, celite, or a specialized metal scavenger can be effective.

  • Recrystallization: This is one of the most effective methods for purifying the final product and removing trace metal impurities.

Validated Experimental Protocols

Protocol A: High-Yield Synthesis via Buchwald-Hartwig Amination

This protocol is adapted from established procedures for C-N cross-coupling reactions.[11]

Reagents & Equipment:

  • 1,4-Diiodobenzene

  • Diphenylamine

  • XPhos Pd G4 Precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Schlenk flask or similar reaction vessel with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: In a glovebox, add 1,4-diiodobenzene (1.0 eq.), diphenylamine (1.2 eq.), XPhos Pd G4 (0.01 eq., 1 mol%), and NaOtBu (1.4 eq.) to an oven-dried Schlenk flask equipped with a stir bar.

  • Solvent Addition: Remove the flask from the glovebox, connect it to a Schlenk line, and add anhydrous, degassed toluene via cannula (approx. 0.1 M concentration relative to the limiting reagent).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Protocol B: Regioselective Electrophilic Iodination of Triphenylamine

This protocol is designed to maximize mono-iodination selectivity.

Reagents & Equipment:

  • Triphenylamine

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

Procedure:

  • Setup: Dissolve triphenylamine (1.0 eq.) in DCM in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add NIS (1.05 eq.) to the cooled solution in small portions over 30 minutes. Protect the reaction from light by wrapping the flask in aluminum foil, as iodo-compounds can be light-sensitive.

  • Reaction: Stir the mixture at 0 °C.

  • Monitoring: Monitor the reaction closely by TLC (staining with potassium permanganate can help visualize spots). The reaction is often complete in 1-3 hours.

  • Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining NIS or iodine. Separate the organic layer, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to obtain pure this compound.

Key Mechanistic & Troubleshooting Insights

Diagrams

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + Ar-I PdII_Aryl L₂Pd(II)(Aryl)(I) OA->PdII_Aryl Base_Assoc Base Association & Amine Binding PdII_Aryl->Base_Assoc + HNR₂ + Base Amine_Complex L₂Pd(II)(Aryl)(NR₂H)⁺ I⁻ Base_Assoc->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation - Base-H⁺ I⁻ Amido_Complex L₂Pd(II)(Aryl)(NR₂) Deprotonation->Amido_Complex RE Reductive Elimination Amido_Complex->RE RE->Pd0 + Ar-NR₂ Troubleshooting_Workflow Troubleshooting Low Yield in Buchwald-Hartwig Synthesis start Low or No Conversion q1 Is Pd Black Visible? start->q1 sol1 Improve Ligand Stability: - Use bulky biaryl phosphine (XPhos) - Check Pd:Ligand ratio - Lower reaction temperature q1->sol1 Yes q2 Reagents Handled Under Inert Atmosphere? q1->q2 No end Re-run Experiment sol1->end sol2 Ensure Rigorous Inert Technique: - Use a glovebox - Degas solvent (Freeze-Pump-Thaw) - Use Schlenk line q2->sol2 No q3 Base Quality Check q2->q3 Yes sol2->end sol3 Use Fresh, High-Purity Base: - Use NaOtBu from a new bottle - Ensure it is a fine, white powder q3->sol3 No q3->end Yes sol3->end

Caption: Decision workflow for troubleshooting low conversion.

References
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Sheina, E., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Catalysts. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 7, 2026, from [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Spokoyny, A., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. Available at: [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 7, 2026, from [Link]

  • Broadband Visible Light-AbsorbingFullerene-BODIPY-Triphenylamine Triad: Synthesis and Application as Heavy Atom-Free Organic Triplet Photosensitizer for Photooxidation. (2019). MDPI. Available at: [Link]

  • This compound | CAS#:38257-52-2. (n.d.). Chemsrc. Retrieved January 7, 2026, from [Link]

  • This compound | 38257-52-2. (n.d.). Appchem. Retrieved January 7, 2026, from [Link]

  • The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. (2002). Journal of Organic Chemistry. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

  • Reaction mechanism for the iodination of free-anilines using the PIDA/NH4I system. (2020). ResearchGate. Available at: [Link]

  • Recent Synthetic Developments and Applications of the Ullmann Reaction. (2013). PMC - NIH. Available at: [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved January 7, 2026, from [Link]

  • p-IODOANILINE - Organic Syntheses Procedure. (n.d.). Retrieved January 7, 2026, from [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. (2022). MDPI. Available at: [Link]

  • Reinvestigating the Ullmann Reaction. (2010). Dissertation. Available at: [Link]

  • Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. (2025). YouTube. Available at: [Link]

  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

Sources

Troubleshooting common side reactions in catalysis with 4-Iodo-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Catalysis with 4-Iodo-N,N-diphenylaniline

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with this compound in catalytic reactions. This guide is structured to provide direct, actionable solutions to common side reactions and experimental challenges. As a versatile building block for advanced materials and pharmaceutical intermediates, understanding its reactivity is paramount. The electron-rich nature of the N,N-diphenylamino group significantly influences the C-I bond's reactivity in cross-coupling reactions, making it highly susceptible to oxidative addition but also prone to specific side reactions. This resource provides field-proven insights to help you navigate these complexities.

Troubleshooting Guide: Common Side Reactions

This section addresses the most prevalent issues encountered during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) with this compound. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing robust solutions.

Issue 1: Significant Formation of N,N-diphenylaniline (Hydrodehalogenation)

Q: My reaction shows significant conversion of my starting material, but the main product is N,N-diphenylaniline instead of the desired coupled product. What is causing this de-iodination?

A: You are observing hydrodehalogenation (or proto-dehalogenation), a common side reaction where the iodine atom is replaced by a hydrogen atom. This process competes directly with the desired cross-coupling pathway and is often promoted by the presence of palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] The formation of these Pd-H species can be influenced by several factors, including the base, solvent, and temperature.

Mechanistic Insight: The undesired hydrodehalogenation pathway typically initiates after the oxidative addition of this compound to the Pd(0) catalyst. If a hydride source is available, it can lead to the formation of a Pd(II)-hydride intermediate, which then undergoes reductive elimination to yield the de-iodinated product, N,N-diphenylaniline, and regenerates a Pd(0) species.[1][3] Sources of hydride can include certain bases, alcohol solvents, or even trace water.[3][4][5]

Troubleshooting Workflow for Hydrodehalogenation

start High % of Hydrodehalogenation (De-iodination) Observed check_solvent Step 1: Evaluate Solvent Is it protic (e.g., alcohol)? start->check_solvent switch_solvent Action: Switch to Anhydrous, Aprotic Solvent (Toluene, Dioxane, THF) check_solvent->switch_solvent Yes check_base Step 2: Evaluate Base Using alkoxides in protic solvents? check_solvent->check_base No switch_solvent->check_base switch_base Action: Screen Weaker or Non-nucleophilic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) check_base->switch_base Yes check_ligand Step 3: Evaluate Ligand Is reductive elimination slow? check_base->check_ligand No switch_base->check_ligand switch_ligand Action: Use Bulky, Electron-Rich Ligands to Accelerate Reductive Elimination (e.g., XPhos, SPhos, RuPhos) check_ligand->switch_ligand Yes check_temp Step 4: Evaluate Temperature Is the reaction temp >100°C? check_ligand->check_temp No switch_ligand->check_temp lower_temp Action: Reduce Temperature and Monitor Over a Longer Period check_temp->lower_temp Yes end Problem Resolved: Increased Yield of Desired Product check_temp->end No lower_temp->end

Caption: Troubleshooting workflow for hydrodehalogenation.

Table 1: Mitigation Strategies for Hydrodehalogenation

ParameterCause of Side ReactionRecommended Solution & Rationale
Solvent Protic solvents (e.g., alcohols) can act as hydride donors, especially during the in situ reduction of Pd(II) precatalysts or in the presence of a strong base.[1][5]Switch to anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF.[2][6] This minimizes the primary source of competing hydride species.
Base Strong bases like alkoxides (e.g., NaOtBu) can promote β-hydride elimination from the solvent or other reagents.Screen alternative bases. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often milder and less prone to generating hydrides.[7]
Ligand A slow rate of reductive elimination of the desired product allows more time for the competing hydrodehalogenation pathway to occur.Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, RuPhos).[2] These ligands accelerate the C-N or C-C bond-forming reductive elimination step, outcompeting the de-iodination pathway.[8]
Temperature High reaction temperatures can increase the rate of decomposition pathways that lead to Pd-H formation.[9]Reduce the reaction temperature. If the reaction is slow, compensate with a slightly higher catalyst loading or a longer reaction time rather than excessive heat.
Issue 2: Formation of 4,4'-bis(diphenylamino)biphenyl (Homocoupling)

Q: My main byproduct has double the mass of my starting material. Why am I seeing this homocoupled dimer?

A: This byproduct, 4,4'-bis(diphenylamino)biphenyl, is the result of a palladium-catalyzed homocoupling (Ullmann-type) reaction.[10][11] This side reaction is particularly relevant for highly reactive aryl halides like this compound. It can occur through several mechanisms, often involving a slow transmetalation step in Suzuki or Stille couplings, or the presence of oxygen in Sonogashira couplings (promoting Glaser-Hay coupling of the alkyne, which consumes the coupling partner and can indirectly favor homocoupling).[12]

Mechanistic Insight: Homocoupling can proceed via a Pd(0)/Pd(II) cycle where two molecules of the aryl iodide oxidatively add to palladium centers, followed by reductive coupling.[4][13] Alternatively, in the presence of a reducing agent (which can be the solvent or an additive), a reductive homocoupling pathway can become dominant.[5][10]

Table 2: Mitigation Strategies for Homocoupling

ParameterCause of Side ReactionRecommended Solution & Rationale
Atmosphere For Sonogashira reactions, trace oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), which depletes the alkyne and can alter the catalytic cycle, favoring aryl iodide homocoupling.[12]Ensure a rigorously inert atmosphere. Use Schlenk techniques or a glovebox and thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen).[9][14]
Catalyst Loading Excessively high concentrations of the active Pd(0) catalyst can increase the probability of bimolecular reactions between two Ar-Pd-I complexes, leading to homocoupling.Reduce the catalyst loading to the minimum effective level (typically 1-3 mol%). A lower concentration of the active catalyst can disfavor the bimolecular homocoupling pathway.
Transmetalation Rate (Suzuki/Stille) If the transmetalation step (transfer of the organometallic partner to palladium) is slow, the Ar-Pd-I intermediate has a longer lifetime, increasing the chance of homocoupling.Optimize conditions to accelerate transmetalation. For Suzuki coupling, ensure the base is effective and consider adding a small amount of water if using an organic solvent system, as this can facilitate the process.[7] For Stille, ensure the purity of the organostannane.
Additives In some cases, additives intended as reductants can inadvertently promote homocoupling.[10][11]Avoid unnecessary reducing agents. If a Pd(II) precatalyst is used, rely on the reaction conditions (e.g., base, solvent, ligand) for in situ reduction rather than adding strong reductants.[15]

Protocol 1: General Procedure for Inert Atmosphere Reaction Setup

  • Glassware Preparation: Flame-dry or oven-dry all glassware (Schlenk flask, condenser, etc.) and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Reagent Addition: Add the solid reagents (this compound, palladium catalyst, ligand, base, and coupling partner) to the Schlenk flask under a positive pressure of inert gas.

  • Solvent Degassing: Use a solvent that has been thoroughly degassed. A common method is to bubble argon through the solvent for 20-30 minutes before use.

  • Solvent Addition: Add the degassed solvent to the flask via a cannula or syringe.

  • Reaction Execution: If heating is required, attach the condenser and maintain a positive flow of inert gas throughout the reaction. Monitor the reaction progress by TLC or LC-MS.

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction mixture turns black and appears to have stalled. What does this indicate and how can I prevent it?

A: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[9][14] It signifies that the active, soluble Pd(0) species has aggregated and precipitated out of the solution, rendering it catalytically inactive. This is a common failure mode in palladium catalysis.

Mechanistic Insight: The active catalyst in most cross-coupling reactions is a coordinatively unsaturated Pd(0) complex, typically stabilized by phosphine ligands. If these ligands are stripped away, or if the palladium center is exposed to oxygen or impurities, the highly reactive Pd(0) atoms will agglomerate into metallic nanoparticles or bulk metal, which are insoluble and inactive.[9]

Catalyst Decomposition Troubleshooting Pathway

start Observation: Reaction Stalls, Black Precipitate (Pd Black) check_atmosphere 1. Check Atmosphere: Was the reaction rigorously anaerobic? start->check_atmosphere improve_degassing Action: Improve Degassing (Freeze-Pump-Thaw) and Use Schlenk Line check_atmosphere->improve_degassing No check_reagents 2. Check Reagent Purity: Using old/impure solvents, ligands, or base? check_atmosphere->check_reagents Yes improve_degassing->check_reagents purify_reagents Action: Use High-Purity, Anhydrous Solvents. Use Fresh Ligands/Base. check_reagents->purify_reagents Yes check_temp 3. Check Temperature: Is the temperature excessive (>120°C)? check_reagents->check_temp No purify_reagents->check_temp lower_temp Action: Reduce Temperature. High heat accelerates decomposition. check_temp->lower_temp Yes check_ratio 4. Check Ligand:Pd Ratio: Is the ratio too low? check_temp->check_ratio No lower_temp->check_ratio optimize_ratio Action: Increase Ligand:Pd Ratio (e.g., 2:1 for bidentate, 4:1 for monodentate) check_ratio->optimize_ratio Yes end Problem Resolved: Homogeneous Reaction, Improved Conversion check_ratio->end No optimize_ratio->end

Caption: Troubleshooting workflow for catalyst decomposition.

Table 3: Mitigation Strategies for Catalyst Decomposition

ParameterCause of DecompositionRecommended Solution & Rationale
Oxygen Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides or promote ligand oxidation, leading to destabilization and precipitation.Rigorously exclude oxygen from the reaction mixture using inert atmosphere techniques as described in Protocol 1 .[9][14]
Ligand Choice & Ratio Insufficient ligand or a ligand that binds weakly can leave the palladium center coordinatively unsaturated and prone to aggregation.[9]Use strongly binding, bulky phosphine ligands. Ensure an adequate ligand-to-palladium ratio. For monodentate ligands, a ratio of 2:1 to 4:1 (L:Pd) is often beneficial.
Temperature Excessively high temperatures can accelerate the rate of ligand dissociation and catalyst agglomeration.[14]Operate at the lowest temperature that provides a reasonable reaction rate. For challenging couplings, consider microwave heating, which can promote the reaction at lower bulk temperatures.[16]
Reagent Purity Impurities in solvents, starting materials, or bases can act as catalyst poisons, leading to decomposition.[14]Use high-purity, anhydrous solvents and reagents. If necessary, purify starting materials and distill amine bases before use.[12][14]

Frequently Asked Questions (FAQs)

Q1: How does the electron-donating N,N-diphenylamino group affect the reactivity of this compound? The strong electron-donating nature of the diphenylamino group makes the attached aromatic ring electron-rich. This has a significant electronic effect, making the C-I bond more susceptible to oxidative addition to the Pd(0) catalyst, which is often the rate-limiting step in cross-coupling.[17] This generally means that reactions can often proceed under milder conditions compared to electron-deficient or neutral aryl iodides. However, this high reactivity can also accelerate side reactions like homocoupling.

Q2: What is the best general-purpose ligand for cross-coupling reactions with this substrate? There is no single "best" ligand, as the optimal choice depends on the specific coupling reaction (e.g., Buchwald-Hartwig vs. Suzuki). However, for both C-N and C-C bond formations with this electron-rich substrate, bulky, electron-rich biaryl phosphine ligands are excellent starting points.[2][8] Ligands such as XPhos, SPhos, and RuPhos are designed to promote fast reductive elimination, which helps the desired catalytic cycle outcompete side reactions like hydrodehalogenation.[2][8]

Q3: Which solvent and base combination is a good starting point? A common and effective starting point for many cross-coupling reactions with this compound is an aprotic polar solvent like 1,4-dioxane or a non-polar solvent like toluene, paired with an inorganic base.[18][19] For Suzuki reactions, K₂CO₃ or Cs₂CO₃ in a toluene/water or dioxane/water mixture is standard.[7] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu or LHMDS in toluene or dioxane is often required.[8][16] Always ensure the solvent is anhydrous and degassed to prevent side reactions.[18]

Q4: My reaction is clean with minimal side products, but conversion is low. What should I check first? If side reactions are not the issue, low conversion typically points to a problem with catalyst activity or reaction conditions.

  • Catalyst Activity: Ensure your palladium precatalyst and ligand are fresh and have been stored properly. Catalyst decomposition (even without visible blackening) can occur. Try using a fresh batch.[14]

  • Inert Atmosphere: Double-check that your inert atmosphere was maintained throughout the reaction. Even small leaks can inhibit the catalyst.[9]

  • Base Strength/Solubility: The chosen base may be too weak or may not be soluble enough in the reaction medium to be effective. For Suzuki couplings, ensure the base is sufficiently active to facilitate transmetalation. For other couplings, ensure it can perform its role (e.g., deprotonating an amine or alkyne).

  • Temperature: The reaction may simply require more thermal energy. Try increasing the temperature incrementally (e.g., from 80°C to 100°C) and monitor for improvement.

References

  • Lee, C.-F., Liu, K.-F., & Lin, W.-C. (2007). Homocoupling of Aryl Halides Using Catalytic System of Palladium and Phosphite. Journal of the Chinese Chemical Society, 54(5), 1365-1372. Available from: [Link]

  • Yin, L., & Liebscher, J. J. (2007). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters, 9(18), 3499-3502. Available from: [Link]

  • Zhang, Y., & Zhang, H. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 75(9), 3177-3180. Available from: [Link]

  • DeShong, P., & Handy, S. T. (2001). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. Organic Letters, 3(10), 1567-1570. Available from: [Link]

  • Zhang, Y., & Zhang, H. (2010). Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols. The Journal of Organic Chemistry, 75(9), 3177-80. Available from: [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11794-11796. Available from: [Link]

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 37(21), 3932-3943. Available from: [Link]

  • Barday, M., et al. (2020). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society, 142(43), 18496-18505. Available from: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Fantoni, T., et al. (2019). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 6(1), 56-71. Available from: [Link]

  • Smith, C. J., et al. (2017). Solvent effects in palladium catalysed cross-coupling reactions. Catalysis Science & Technology, 7(23), 5426-5445. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Mernyák, E., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1968-1975. Available from: [Link]

Sources

Technical Support Center: Purification of Crude 4-Iodo-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Iodo-N,N-diphenylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. Drawing from established chemical principles and field-proven techniques for analogous compounds, this document will explain the causality behind experimental choices to ensure robust and reproducible purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route, which is typically a cross-coupling reaction such as a Buchwald-Hartwig amination or an Ullmann condensation. Common impurities include:

  • Unreacted Starting Materials: Diphenylamine and an iodine source (e.g., 1,4-diiodobenzene or 4-iodoaniline) are frequent contaminants.

  • Homocoupled Side Products: Symmetrical biaryls formed from the starting materials can also be present.

  • Oxidation/Degradation Products: Anilines, in general, are susceptible to oxidation, which can lead to the formation of colored impurities. Proper storage of the compound under an inert atmosphere and protected from light is recommended.

  • Catalyst Residues: If a palladium or copper catalyst was used in the synthesis, trace amounts may remain in the crude product.

Q2: My crude this compound is a dark oil/solid. What causes the color and how can I remove it?

A2: The dark coloration is typically due to oxidation and polymerization of the aniline moiety, a common issue with this class of compounds. These impurities are often highly polar. While some color may be removed during column chromatography, persistent coloration might require additional treatment. A wash with an aqueous solution of sodium bisulfite or treatment with activated carbon can sometimes decolorize the sample by reducing oxidized species or adsorbing the colored impurities.

Q3: I am struggling to separate my product from unreacted diphenylamine by column chromatography. What can I do?

A3: Diphenylamine is less polar than this compound. If they are co-eluting, you are likely using a solvent system that is too polar. Decreasing the polarity of the eluent (e.g., increasing the hexane to ethyl acetate ratio) should improve separation. If this is not effective, an alternative strategy is an acidic wash. Dissolving the crude mixture in a suitable organic solvent and washing with dilute hydrochloric acid will protonate the more basic diphenylamine, extracting it into the aqueous layer as its hydrochloride salt. Your product, being a less basic tertiary amine, should largely remain in the organic phase.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product "oils out" during recrystallization. The melting point of the solute may be lower than the boiling point of the solvent, or the solution is supersaturated.[1]Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Alternatively, ensure the solution is not cooled too rapidly.
Poor separation on silica gel column chromatography. Inappropriate solvent polarity.Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for this class of compounds is a hexane/ethyl acetate gradient.
Streaking of the product on the TLC plate/column. The compound may be too polar for the chosen eluent, or there might be acidic impurities in the silica gel interacting with the amine.Add a small amount (0.5-1%) of a basic modifier like triethylamine to the eluent system to neutralize the silica gel and improve the spot shape.
Low recovery after purification. The product may have some solubility in the recrystallization solvent even at low temperatures, or some material was lost during transfers.Ensure the recrystallization solvent volume is minimized and that the solution is thoroughly cooled before filtration. For chromatography, ensure all fractions containing the product are collected and combined.
Product degrades during purification. Anilines can be sensitive to prolonged exposure to heat and air.Minimize the time the compound is heated during recrystallization. When performing column chromatography, work efficiently to avoid prolonged exposure to the silica gel and air.

Detailed Purification Protocols

Protocol 1: Purification by Column Chromatography

This is the most common and generally effective method for purifying this compound from a complex mixture of impurities. The principle is to separate compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a mobile phase (eluent).

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation prep_crude Dissolve Crude Product in Minimal Dichloromethane add_silica Adsorb onto a Small Amount of Silica Gel prep_crude->add_silica evaporate Evaporate Solvent to a Dry Powder add_silica->evaporate load_sample Dry Load the Sample onto the Column evaporate->load_sample pack_column Pack Column with Silica Gel in Hexane pack_column->load_sample elute_nonpolar Elute with Hexane/Ethyl Acetate (e.g., 98:2) load_sample->elute_nonpolar elute_product Gradually Increase Polarity to Elute Product (e.g., 95:5) elute_nonpolar->elute_product collect_fractions Collect Fractions elute_product->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure final_evap Evaporate Solvent under Reduced Pressure combine_pure->final_evap pure_product Obtain Pure this compound final_evap->pure_product

Caption: Workflow for the purification of this compound via column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: Before running the column, determine an appropriate solvent system using TLC. Test various ratios of hexane and ethyl acetate. An ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate) to remove non-polar impurities. Gradually increase the polarity of the eluent to elute the desired product.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Suggested Eluent Gradient for Column Chromatography

Fraction NumbersHexane (%)Ethyl Acetate (%)Expected Eluted Components
1-5982Non-polar impurities (e.g., homocoupled side products)
6-15955This compound
16-209010More polar impurities (e.g., unreacted diphenylamine)
21-258020Highly polar impurities/baseline material
Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities, especially if the crude product is already relatively pure. The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Workflow for Recrystallization

G dissolve Dissolve Crude Product in Minimum Amount of Hot Solvent (e.g., Hexane) cool Allow to Cool Slowly to Room Temperature dissolve->cool ice_bath Cool in an Ice Bath to Maximize Crystal Formation cool->ice_bath filtrate Collect Crystals by Vacuum Filtration ice_bath->filtrate wash Wash Crystals with a Small Amount of Cold Solvent filtrate->wash dry Dry the Crystals Under Vacuum wash->dry pure_crystals Obtain Pure Crystalline Product dry->pure_crystals

Caption: General workflow for the recrystallization of this compound.

Step-by-Step Methodology:

  • Solvent Selection: Based on the purification of analogous compounds, a non-polar solvent like hexane is a good starting point. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximal yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Anilines.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.

Sources

Optimizing reaction conditions for 4-Iodo-N,N-diphenylaniline mediated synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable intermediate in materials science and pharmaceutical development, 4-Iodo-N,N-diphenylaniline is a key building block for organic light-emitting diodes (OLEDs) and various pharmacologically active compounds.[1][2] Its synthesis, most commonly achieved via the Palladium-catalyzed Buchwald-Hartwig amination, is a cornerstone transformation for C-N bond formation.[2][3]

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions encountered during the synthesis of this compound. As Senior Application Scientists, we offer insights grounded in mechanistic principles and field-proven experience to help you optimize your reaction conditions and overcome common synthetic hurdles.

Baseline Protocol: Buchwald-Hartwig Synthesis of this compound

This section details a standard, robust protocol for the N-arylation of diphenylamine with 1,4-diiodobenzene. It serves as a validated starting point for optimization and troubleshooting.

Experimental Protocol

Reagents:

  • 1,4-Diiodobenzene

  • Diphenylamine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and Sodium tert-butoxide (1.4 equivalents).

  • Reagent Addition: Add 1,4-diiodobenzene (1.0 equivalent) and diphenylamine (1.2 equivalents) to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a reaction concentration of approximately 0.1 M.

  • Inert Atmosphere Purge: Seal the tube and purge with argon for 5-10 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[4]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench by slowly adding water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure this compound.[4]

Troubleshooting Guide

This guide addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting materials. What is the likely cause?

A1: Low conversion is the most frequent issue and can typically be traced to one of three components: the catalyst, the base, or the solvent system.

  • Inactive Catalyst System: The active catalyst in the Buchwald-Hartwig amination is a Pd(0) species.[5] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. Ensure your phosphine ligand is sufficiently electron-rich and bulky (e.g., XPhos, tBuBrettPhos) to facilitate both the reduction of Pd(II) and the subsequent catalytic steps.[6][7] Always use high-purity, oxygen-free reagents and maintain a strictly inert atmosphere, as oxygen can oxidize the active Pd(0) catalyst and the phosphine ligand, rendering them inactive.

  • Suboptimal Base Selection: The base plays a critical role in deprotonating the amine to form the active nucleophile. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with base-sensitive functional groups.[8] Weaker inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) offer broader functional group tolerance and can be superior in certain cases due to their solubility and lower basicity.[8] The solubility of the base is also crucial; a heterogeneous mixture can lead to slow and incomplete reactions due to mass-transfer limitations.[9][10]

  • Incorrect Solvent: The choice of solvent impacts reagent solubility and reaction rate. Aprotic solvents are standard, with toluene, dioxane, and THF being the most common.[8][11] Aromatic hydrocarbons like toluene or xylene are often excellent choices.[9] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can coordinate to the palladium center and inhibit catalysis.[8] Ensure the solvent is anhydrous, as water can interfere with the catalyst and base.

Q2: I've isolated my product, but it's contaminated with significant byproducts. How can I identify and prevent them?

A2: Byproduct formation often points to competing reaction pathways. The two most common culprits are hydrodehalogenation and homocoupling.

  • Hydrodehalogenation (Product is Diphenylamine): This occurs when the aryl iodide is reduced, replacing the iodine atom with hydrogen. This side reaction is often promoted by the presence of water or other protic sources which can lead to the formation of palladium-hydride species.[12]

    • Solution: Use rigorously dried, anhydrous solvents and reagents. Ensure the inert atmosphere is maintained throughout the reaction. Selecting a ligand that promotes rapid reductive elimination can also outcompete the pathways leading to hydrodehalogenation.[12]

  • Homocoupling (Product is Triphenylamine): While less common with aryl iodides compared to other halides, homocoupling of the amine can occur.

    • Solution: This is often a sign of an inefficient catalytic system. Re-evaluating the palladium source, ligand, and base combination is recommended. The use of bulky biarylphosphine ligands was a key development to minimize such side reactions.[13]

  • Inhibitory Effect of Iodide: Aryl iodides can be challenging substrates because the iodide anion generated during the reaction can precipitate the palladium complex, effectively removing it from the catalytic cycle and stalling the reaction.[8]

    • Solution: Contrary to the general reactivity trend in cross-coupling (I > Br > Cl), in Buchwald-Hartwig amination, aryl bromides are often more reactive than iodides due to this inhibitory effect.[8] If switching to an aryl bromide is not possible, careful selection of a highly active and robust ligand is critical to ensure the catalytic cycle turns over efficiently before catalyst precipitation occurs.

Q3: My reaction starts well but stalls before reaching full conversion. What should I investigate?

A3: Reaction stalling is typically due to catalyst decomposition or inhibition.

  • Catalyst Decomposition: The palladium catalyst can decompose at elevated temperatures, especially with prolonged reaction times. The choice of ligand is crucial for stabilizing the catalytic species. Sterically hindered, electron-rich phosphine ligands (often called "Buchwald ligands") are designed to create stable, monoligated Pd(0) species that are highly active and resistant to decomposition.[7][14]

    • Solution: Ensure your reaction temperature is not excessively high (typically 80-110 °C is sufficient).[15] Consider using a more robust ligand from a later generation of Buchwald-Hartwig catalysts.[13]

  • Reagent Purity: Impurities in the starting materials or solvent (e.g., sulfides, other coordinating species) can act as catalyst poisons.

    • Solution: Use high-purity reagents and solvents. If starting material quality is suspect, purification before use is recommended.

Data & Visualizations

Key Parameter Optimization

To aid in experimental design, the following tables summarize critical reaction parameters.

Table 1: Comparison of Common Ligand Classes for Buchwald-Hartwig Amination

Ligand ClassExample(s)Key CharacteristicsBest For
Bidentate Phosphines BINAP, DPPFFirst reliable ligands for primary amines. Forms stable chelate complexes.[3]General coupling of aryl iodides and triflates.
Bulky Monophosphines P(o-tolyl)₃Favors monoligated, highly active Pd species. Can lead to racemization with chiral amines.[5][16]Intramolecular aminations, specific substrate classes.
Biaryl Phosphines XPhos, SPhos, RuPhosHighly electron-rich and sterically hindered. Generates exceptionally active catalysts.[7]Challenging substrates, including aryl chlorides, and minimizing side reactions.[13]
Josiphos-type Ligands CyPF-t-BuFerrocene-based, highly hindered. Creates very active and stable catalysts.[13]Very low catalyst loadings and high functional group tolerance.

Table 2: Guide to Selecting Solvents and Bases

ParameterOptionsConsiderations
Solvent Toluene, m-Xylene, 1,4-Dioxane, THFToluene and xylene are excellent, non-polar aprotic choices.[9][11] Dioxane is effective but raises environmental and safety concerns.[17] THF is a good polar aprotic option.
Base Strength Strong: NaOtBu, LHMDS (pKaH > 19)Highly effective for rapid deprotonation. May cause decomposition of base-sensitive substrates.[8]
Weak: Cs₂CO₃, K₃PO₄, K₂CO₃ (pKaH ≈ 10-13)Broader functional group tolerance. Cs₂CO₃ has good solubility.[8] K₂CO₃ can be optimal for certain substrates like 2-aminothiazoles.[6]
Solubility Soluble vs. InsolubleHomogeneous systems (e.g., using a soluble base) can mitigate mass-transfer issues and improve reproducibility.[18][19]
Diagrams and Workflows

Visual aids are essential for understanding complex chemical processes.

Buchwald_Hartwig_Catalytic_Cycle Pd0 L₂Pd⁰ OA_Complex L₂PdII(Ar)(I) Pd0->OA_Complex Oxidative Addition Amine_Complex [L₂PdII(Ar)(R₂NH)]⁺I⁻ OA_Complex->Amine_Complex Amido_Complex L₂PdII(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation BaseH [Base-H]⁺I⁻ Amido_Complex->Pd0 Product Ar-NR₂ Amido_Complex->Product ArI Ar-I ArI->OA_Complex Amine R₂NH Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Flame-dry glassware p2 Add solids (Catalyst, Ligand, Base, Reagents) p1->p2 p3 Establish inert atmosphere (Ar/N₂) p2->p3 r1 Add anhydrous, degassed solvent p3->r1 r2 Heat to reaction temperature (e.g., 110 °C) r1->r2 r3 Monitor progress (TLC/LC-MS) r2->r3 w1 Cool, dilute, and quench r3->w1 w2 Liquid-liquid extraction w1->w2 w3 Dry, filter, and concentrate w2->w3 w4 Flash column chromatography w3->w4 end end w4->end Pure Product

Caption: General experimental workflow for laboratory synthesis.

Troubleshooting_Tree start Reaction Issue? low_yield Low / No Yield start->low_yield byproducts Byproducts Formed start->byproducts stalled Reaction Stalled start->stalled c1 Inactive Catalyst? low_yield->c1 Check c2 Wrong Base? low_yield->c2 Check c3 Poor Solvent? low_yield->c3 Check c4 Hydrodehalogenation? byproducts->c4 Check c5 Iodide Inhibition? byproducts->c5 Check stalled->c5 Check c6 Catalyst Decomposition? stalled->c6 Check s1 Check inert atmosphere Use high-purity reagents Choose robust ligand c1->s1 s2 Screen bases (e.g., Cs₂CO₃) Consider solubility c2->s2 s3 Use anhydrous toluene/dioxane Avoid inhibitory solvents c3->s3 s4 Use anhydrous solvent Optimize ligand/base c4->s4 s5 Consider aryl bromide Use highly active ligand c5->s5 s6 Lower temperature Use more stable ligand c6->s6

Caption: Decision tree for troubleshooting common reaction issues.

Frequently Asked Questions (FAQs)

Q: How critical is the inert atmosphere for this reaction?

A: It is absolutely critical. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. Exposure to air can lead to oxidation, forming inactive palladium oxides and phosphine oxides, which will terminate the catalytic cycle. A proper inert atmosphere, established by several vacuum/backfill cycles with argon or nitrogen, is essential for reproducibility and high yields.[4]

Q: Can I use a different palladium source, like Pd₂(dba)₃?

A: Yes. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source and can be used directly, often with a slightly lower catalyst loading than Pd(II) sources since no in-situ reduction is required.[4] The choice between Pd(II) and Pd(0) sources is often a matter of laboratory preference and cost, but both can yield excellent results when paired with an appropriate ligand.

Q: What is the best way to purify this compound?

A: Flash column chromatography on silica gel is the standard and most effective method for purifying the product on a laboratory scale. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes or petroleum ether, is typically sufficient to separate the product from unreacted starting materials and non-polar byproducts. For larger scales, recrystallization may be a more viable option.[20]

Q: Can this protocol be adapted for other aryl halides, like 1,4-dibromobenzene?

A: Absolutely. In fact, due to the potential inhibitory effect of iodide, aryl bromides are often more efficient substrates in Buchwald-Hartwig aminations.[8] The same general protocol can be applied, often with identical or slightly modified conditions (e.g., temperature or reaction time). The reactivity order is generally Ar-Br > Ar-Cl > Ar-I for this specific transformation, which is contrary to many other cross-coupling reactions.[8]

References

  • Christensen, H., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10. Available at: [Link]

  • Christensen, H., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. Available at: [Link]

  • Christensen, H., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. Available at: [Link]

  • Dunn, P.J. (2016). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

  • Choi, J., et al. (2022). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH. Available at: [Link]

  • Choi, J., et al. (2022). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. Available at: [Link]

  • Nett, A.J., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. NIH. Available at: [Link]

  • Limmert, M.E., et al. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. MIT Open Access Articles. Available at: [Link]

  • SINOPEG. (n.d.). This compound. Available at: [Link]

  • Nett, A.J., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]

  • Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. Available at: [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Wölfling, J., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Available at: [Link]

  • ResearchGate. (n.d.). The general mechanism of the Pd-catalyzed N-arylation reaction. Available at: [Link]

  • PubChem. (n.d.). 4-Iodoaniline. Available at: [Link]

  • Mohammadi, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). p-IODOANILINE. Available at: [Link]

  • Wikipedia. (n.d.). 4-Iodo-N,N-dimethylaniline. Available at: [Link]

  • Wagaw, S., et al. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (2021). Broadband Visible Light-AbsorbingFullerene-BODIPY-Triphenylamine Triad: Synthesis and Application as Heavy Atom-Free Organic Triplet Photosensitizer for Photooxidation. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). INDIUM-CATALYZED CYCLOISOMERIZATION: PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE. Available at: [Link]

  • Isbrandt, E. S., et al. (2020). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Chemsrc. (n.d.). This compound. Available at: [Link]

  • The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Hartwig, J.F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC - NIH. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). PREPARATION OF 2,4,5,6-TETRA(9H-CARBAZOL-9-YL)ISOPHTHALONITRILE (4CzIPN). Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Available at: [Link]

  • ResearchGate. (n.d.). Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. Available at: [Link]

  • Hartwig, J.F., et al. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. Available at: [Link]

  • Mishra, S., et al. (2000). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography–mass spectrometry. Analyst (RSC Publishing). Available at: [Link]

Sources

Common challenges in handling and storing 4-Iodo-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Iodo-N,N-diphenylaniline

Welcome to the dedicated support center for this compound (CAS: 38257-52-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the handling, storage, and application of this versatile chemical intermediate. My goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs) - The Essentials

This section addresses the most common initial queries regarding this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C), and strictly protected from light.[1] The three pillars of storage are:

  • Inert Atmosphere: The triphenylamine moiety is susceptible to oxidation, which can lead to coloration and impurity formation.[2][3] Storing under an inert gas displaces oxygen and moisture, preventing this degradation.[4]

  • Light Protection: The Carbon-Iodine bond in aryl iodides can be labile, particularly when exposed to UV or even strong visible light, which can initiate radical decomposition pathways.[5] Always use amber glass vials or wrap containers in aluminum foil.[6]

  • Controlled Temperature: While some suppliers suggest room temperature storage for short periods, refrigeration minimizes the rate of any potential degradation, preserving the compound's purity over months or years.

Q2: My solid this compound has developed a purplish or brownish tint. Is it still usable?

A2: A color change from off-white/pale yellow to a darker shade (purple, brown, or blue) is a visual indicator of oxidation. Triphenylamine and its derivatives are known to form stable, colored radical cations upon oxidation.[2][3] While minor discoloration may not significantly impact some applications, it signifies the presence of impurities. For sensitive reactions, such as transition-metal-catalyzed cross-couplings, using discolored material is not recommended as the impurities could interfere with catalysis. Re-purification via recrystallization or column chromatography may be necessary.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Based on its hazard profile, which indicates it can cause skin, eye, and respiratory irritation, standard laboratory PPE is mandatory. This includes:

  • A properly fitted lab coat.

  • Chemical safety goggles or a face shield.[7]

  • Chemically resistant gloves (nitrile is a common choice).

  • All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation of dust.[7]

Part 2: Troubleshooting Guide - When Experiments Go Wrong

This section provides a problem-oriented approach to resolving common experimental failures.

Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

  • Probable Cause A: Degraded Starting Material. The most common cause of failure is using this compound that has been improperly stored and has partially decomposed. The C-I bond is the reactive site for oxidative addition, and if it has cleaved, the reaction cannot proceed.

  • Solution A: Always use a fresh, pure sample or material that has been rigorously stored under inert, dark, and cold conditions. If you suspect degradation, check the purity by TLC, LC-MS, or ¹H NMR before proceeding.

  • Probable Cause B: Catalyst Poisoning. While aryl iodides are highly reactive in cross-coupling, the resulting iodide ions (I⁻) in solution can act as catalyst poisons for some palladium systems. Iodide is a soft ligand that can bind strongly to the soft palladium center, sometimes forming inactive bridged palladium dimers that halt the catalytic cycle.[8]

  • Solution B: If you suspect catalyst inhibition, consider using ligands specifically designed to promote robust catalysis in the presence of iodides, such as certain Buchwald phosphine ligands.[8] Alternatively, ensure your reaction conditions (base, solvent) are optimized to minimize the concentration of "free" iodide that can interact with the catalyst.

  • Probable Cause C: Deiodination Side Reaction. At elevated temperatures, aryl iodides can undergo thermal deiodination, especially if trace metals or radical initiators are present.[5] This results in the formation of N,N-diphenylaniline, a common side product.

  • Solution C: Attempt the reaction at a lower temperature. Modern catalysts and ligands often allow for efficient coupling at or slightly above room temperature. Protect the reaction from light by wrapping the flask in foil. Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can participate in radical cycles.[9]

Troubleshooting Workflow: Cross-Coupling Failure

Below is a logical workflow to diagnose a failed reaction involving this compound.

G start Reaction Failure (Low Yield / No Product) check_sm 1. Verify Starting Material (SM) Purity (TLC, NMR, LC-MS) start->check_sm sm_ok SM is Pure check_sm->sm_ok OK sm_bad SM is Degraded check_sm->sm_bad Impure check_conditions 2. Review Reaction Conditions sm_ok->check_conditions purify Purify or Replace SM Re-run Reaction sm_bad->purify end Successful Reaction purify->end conditions_ok Conditions Seem Correct check_conditions->conditions_ok troubleshoot_catalyst 3. Troubleshoot Catalysis conditions_ok->troubleshoot_catalyst deiodination Deiodination Side Product Observed? troubleshoot_catalyst->deiodination lower_temp Lower Reaction Temperature Protect from Light Ensure Rigorous Degassing deiodination->lower_temp Yes change_ligand Consider Catalyst Poisoning - Use Iodide-Tolerant Ligand - Change Catalyst System deiodination->change_ligand No lower_temp->end change_ligand->end

Caption: Troubleshooting workflow for cross-coupling reactions.

Part 3: Key Experimental Protocols

Adherence to strict handling protocols is critical for obtaining reproducible results.

Protocol: Aliquoting and Weighing Under an Inert Atmosphere

This protocol describes the use of a Schlenk line for handling this compound outside of a glovebox. This technique is essential for preventing exposure to air and moisture.[4][10]

Materials:

  • Stock bottle of this compound

  • Clean, oven-dried Schlenk flask or vial with a sidearm

  • Spatula

  • Balance

  • Schlenk line with dual vacuum/inert gas manifold

  • Rubber septa

Procedure:

  • Prepare Glassware: Ensure the Schlenk flask and any other glassware are thoroughly dried, either in a lab oven (>120°C) overnight or by flame-drying under vacuum.[9] Allow to cool under vacuum.

  • Purge the Flask: Attach the cooled Schlenk flask to the Schlenk line via inert gas tubing. Subject the flask to at least three cycles of "purge-and-refill":

    • Evacuate the flask using the vacuum pump for 2-3 minutes.

    • Carefully refill the flask with inert gas (argon or nitrogen).

    • Repeat this cycle two more times to ensure all atmospheric gases are removed.[9][11]

  • Create a Positive Pressure Environment: Leave the flask connected to the inert gas line with a slight positive pressure. This can be monitored via an oil bubbler on the manifold, which should show a slow bubble rate (1 bubble per second).[4]

  • Weighing by Difference:

    • Briefly remove the septum from the stock bottle of this compound.

    • Under a counterflow of inert gas from the Schlenk line directed into your receiving flask, quickly transfer an approximate amount of the solid using a clean spatula.

    • Immediately reseal both containers. The key is to minimize the time the solid is exposed and to always work under a protective stream of inert gas.

  • Final Purge: Once the solid is transferred, re-attach the receiving flask to the Schlenk line and perform one final purge-and-refill cycle to remove any air that may have entered during the transfer.

  • Storage: The aliquoted material can now be sealed and stored under the recommended conditions or used directly in a reaction.

Potential Degradation Pathway

The primary degradation concern is oxidative dimerization or decomposition, often initiated by light or heat.

G TPAI This compound (Stable Form) RadicalCation TPA Radical Cation (Colored Intermediate) TPAI->RadicalCation Oxidation (O₂) or Electrochemical Deiodinated Deiodinated Product (N,N-diphenylaniline) TPAI->Deiodinated Radical Deiodination (Light, Heat) Oxidized Oxidized/Dimerized Products (Complex Impurities) RadicalCation->Oxidized Further Reactions

Caption: Simplified degradation pathways for this compound.

Part 4: Data Summary Table

For quick reference, the key handling and storage parameters are summarized below.

ParameterRecommendationRationale & References
Long-Term Storage Temp. 2–8 °C (Refrigerated)Slows kinetic degradation processes.[1]
Short-Term Storage Temp. Room TemperatureAcceptable if properly sealed under inert gas and protected from light.
Required Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich triphenylamine core.[4]
Light Protection Mandatory (Amber Vial/Foil)The C-I bond is photosensitive and can undergo homolytic cleavage.[5][6]
Recommended PPE Lab Coat, Gloves, GogglesProtects against skin, eye, and respiratory irritation.[7]
Incompatible Materials Strong Oxidizing Agents, Strong AcidsCan cause rapid decomposition or violent reactions.[7]

References

  • Wikipedia. (n.d.). Air-free technique. Retrieved from Wikipedia. [Link]

  • St-Onge, M. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. De-RISK. [Link]

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons. [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from Cleveland State University. [Link]

  • Wipf Group. (n.d.). Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen. [Link]

  • ChemSrc. (2025). This compound. Retrieved from ChemSrc. [Link]

  • Trustrade. (2023). Storage conditions for chemicals in the laboratory. [Link]

  • ResearchGate. (n.d.). Decomposition pathways triphenylamine. Retrieved from ResearchGate. [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from Camlab. [Link]

  • PubChem. (n.d.). 4-Iodoaniline. National Center for Biotechnology Information. [Link]

  • OChem. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. [Link]

  • Reddit. (2024). Spontaneous aryl iodide deiodination upon heating. r/Chempros. [Link]

  • Reddit. (2017). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work?. r/chemistry. [Link]

  • Hsiao, S.-H., & Liou, G.-S. (2021). Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. MDPI. [Link]

  • ResearchGate. (n.d.). The oxidation state changes of triphenylamine (TPA). Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Triphenylamine derivatives investigated in this work. Retrieved from ResearchGate. [Link]

  • Fiveable. (n.d.). Aryl Iodides Definition. Retrieved from Fiveable. [Link]

  • OChem. (2025). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. YouTube. [Link]

  • Wikipedia. (n.d.). 4-Iodo-N,N-dimethylaniline. Retrieved from Wikipedia. [Link]

  • Hsiao, S.-H., & Chen, Y.-A. (2026). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. MDPI. [Link]

  • Zhang, Y., et al. (2018). Broadband Visible Light-AbsorbingFullerene-BODIPY-Triphenylamine Triad: Synthesis and Application as Heavy Atom-Free Organic Triplet Photosensitizer for Photooxidation. MDPI. [Link]

Sources

Preventing degradation of 4-Iodo-N,N-diphenylaniline during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Iodo-N,N-diphenylaniline

Welcome to the dedicated technical support guide for this compound (CAS 38257-52-2). This resource is designed for researchers, chemists, and material scientists to proactively prevent compound degradation and troubleshoot common issues encountered during storage and experimentation. My aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: I've just received my vial of this compound and it has a yellowish or brownish tint. Is it degraded?

A: Not necessarily, but it warrants caution. High-purity this compound should be a white to off-white or light-yellow crystalline powder.[1] A distinct yellow, brown, or purplish hue can indicate the presence of elemental iodine (I₂) or oxidized species.[2] This often results from minor, slow oxidation of the iodide component during long-term storage or exposure to air and light.[2] While it may still be usable for some applications, for high-precision experiments like quantitative analysis or developing electronic materials, the purity should be verified (e.g., by NMR or LC-MS) before use.

Q2: What are the primary environmental factors that cause this compound to degrade?

A: The degradation of this compound is primarily driven by three factors:

  • Light: The Carbon-Iodine (C-I) bond is photosensitive. UV or even strong ambient light can induce homolytic cleavage of this bond, initiating radical reactions and leading to de-iodination.[3][4]

  • Air (Oxygen): The triphenylamine (TPA) core is susceptible to oxidation, forming stable radical cations, a process often accompanied by a color change.[5][6] Furthermore, if any iodide ion is formed, it can be readily oxidized by air to iodine.[2]

  • Heat: While the compound possesses good thermal stability,[7] elevated temperatures can accelerate the rate of both oxidative and photodegradation pathways. For a related iodo-aromatic compound, high thermal stability up to 315.7°C was noted, but this does not preclude slower degradation at more moderate temperatures over time.[8]

Q3: What are the absolute best-practice storage conditions for long-term stability?

A: To maximize shelf-life and ensure experimental reproducibility, adhere strictly to the following storage protocol. Commercial suppliers recommend storing the compound at 4°C and protected from light.[9]

ParameterRecommendationRationale
Temperature 2-8°C (Standard Refrigeration)Slows down the kinetics of potential oxidative and thermal degradation pathways.
Light Store in an amber vial inside a secondary, opaque container.Prevents photo-induced cleavage of the C-I bond.[3]
Atmosphere Purge the vial headspace with an inert gas (Argon or Nitrogen) before sealing.Displaces oxygen, minimizing the risk of oxidation of the triphenylamine moiety.[5][6]
Moisture Store in a desiccated environment.Prevents potential hydrolysis and moisture-catalyzed side reactions.

Troubleshooting Guide: In-Experiment Issues

This section addresses problems that may arise during the active use of this compound in a reaction.

Problem: My reaction mixture is turning dark brown/purple, and I'm seeing a new, non-polar spot on my TLC.

Root Cause Analysis: This is a classic symptom of degradation. The dark color is likely due to the formation of elemental iodine (I₂).[2] The new, less polar spot on the TLC is very likely N,N-diphenylaniline, the product of de-iodination.

Mechanistic Explanation: Under reaction conditions (especially with heat, light, or trace metals), the C-I bond can cleave. The resulting aryl radical can abstract a hydrogen atom from the solvent or another reagent to form N,N-diphenylaniline. The released iodine radical can then dimerize to form I₂.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction vessel was properly purged with Argon or Nitrogen and that the reaction is maintained under a positive pressure of inert gas. Oxygen can facilitate radical chain reactions.[10][11]

  • Solvent Purity: Use freshly distilled or anhydrous, degassed solvents. Dissolved oxygen is a common culprit. A simple freeze-pump-thaw cycle or sparging with inert gas for 15-20 minutes is highly effective.

  • Light Protection: Wrap the entire reaction apparatus in aluminum foil. Even ambient lab light can be sufficient to initiate photodegradation over the course of a multi-hour reaction.[12]

Problem: My reaction (e.g., Suzuki, Sonogashira coupling) is sluggish or giving low yields, and my starting material seems to be gone when I analyze the crude mixture.

Root Cause Analysis: If your desired product yield is low but the this compound starting material is consumed, it is likely being diverted through a non-productive degradation pathway. The two most common culprits are oxidative dimerization and premature de-iodination (proto-deiodination).

Mechanistic Explanation:

  • Oxidative Dimerization: The triphenylamine core can be oxidized by trace oxygen or certain reagents to a radical cation.[5] This radical cation can then couple with a neutral molecule to form a biphenyl-linked dimer (a tetraphenylbenzidine structure), which is electrochemically active but represents a loss of your desired starting material.[5]

  • Proto-deiodination: In many cross-coupling reactions, a crucial step is the oxidative addition of the aryl iodide to the metal catalyst (e.g., Palladium). If a proton source is present and the conditions are not optimal, a side reaction can occur where the C-I bond is cleaved and replaced with a C-H bond, again forming N,N-diphenylaniline.

Troubleshooting Steps:

  • Reagent Quality: Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and your catalyst is active.

  • Inertness is Key: For cross-coupling reactions, maintaining a scrupulously oxygen-free environment is paramount. This protects not only your substrate but also the sensitive, low-valent metal catalyst from deactivation. Performing reactions under a nitrogen or argon atmosphere is standard practice.[13]

  • Temperature Control: Do not overheat the reaction. Run test reactions at lower temperatures to find the minimum required for efficient turnover, as higher temperatures accelerate degradation.

Visualizing the Degradation Process

The following diagram illustrates the primary pathways through which this compound can degrade. Understanding these pathways is key to preventing them.

cluster_stressors A This compound (Stable) B Stressors C C-I Bond Cleavage (Homolytic) B->C Initiates D TPA Core Oxidation B->D Promotes E Degradation Products F N,N-Diphenylaniline (De-iodinated Product) C->F H• abstraction G Elemental Iodine (I₂) (Causes Discoloration) C->G Radical dimerization H TPA Radical Cation (Can lead to dimerization) D->H Light Light (hν) Light->C Air Air (O₂) Air->D Heat Heat (Δ) Heat->C Heat->D

Caption: Key degradation pathways for this compound.

Validated Experimental Protocols

Protocol 1: Long-Term Storage and Aliquoting

This protocol minimizes degradation from repeated handling and environmental exposure.

  • Initial Inspection: Upon receipt, inspect the compound for significant discoloration. If acceptable, proceed immediately to storage.

  • Inert Environment Preparation: Move the sealed manufacturer's vial and several smaller amber glass vials (sized for single-experiment use) into an inert atmosphere glovebox.

  • Aliquoting: In the glovebox, carefully portion the bulk material into the smaller single-use vials. This prevents contamination of the entire batch each time material is needed and minimizes freeze-thaw cycles for solutions.[14]

  • Inert Gas Purge: Before sealing each small vial, flush the headspace with argon or nitrogen for ~30 seconds.

  • Sealing and Labeling: Tightly cap each vial and seal the cap with paraffin film for an extra barrier against air and moisture. Label clearly with the compound name, CAS number, date, and "Store at 2-8°C, Protect from Light."

  • Final Storage: Place the aliquoted vials into an opaque, sealed secondary container (like a small box or bag) with a desiccant pouch. Store this container in a refrigerator at 2-8°C.

Protocol 2: Setting Up a Light- and Air-Sensitive Reaction

This workflow is essential for reactions where the integrity of the C-I bond and the triphenylamine core is critical (e.g., Sonogashira or Suzuki couplings).

  • Glassware Preparation: Ensure all glassware is oven-dried overnight (>100°C) and allowed to cool to room temperature under a stream of inert gas or in a desiccator.

  • Reagent Preparation:

    • Retrieve one pre-weighed aliquot of this compound from cold storage. Allow it to warm to room temperature in a desiccator before opening to prevent moisture condensation.

    • Use only anhydrous, degassed solvents. To degas, sparge the solvent with argon for 20-30 minutes.

  • Assembling the Apparatus: Assemble the reaction glassware (e.g., three-neck flask with condenser and septum) while flushing with argon or nitrogen.

  • Charging the Flask: Add all solid reagents (substrate, catalyst, salts) to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent via cannula or a gas-tight syringe.

  • Light Protection: Before initiating heating or the reaction, wrap the entire flask and condenser assembly securely with aluminum foil.

  • Reaction Execution: Run the reaction under a gentle positive pressure of inert gas (a balloon or bubbler system is sufficient).

  • Workup: Upon completion, cool the reaction to room temperature before exposing it to air. Be aware that quenching with aqueous solutions can introduce oxygen.

Caption: Workflow for setting up a degradation-proof experiment.

By implementing these robust storage and handling procedures, you can significantly mitigate the risk of degradation, ensuring the integrity of your this compound and the reliability of your experimental results.

References

  • Decomposition pathways triphenylamine; b weight loss results at 90 °C... - ResearchGate. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s - MDPI. (2022, November 25). MDPI. Retrieved January 7, 2026, from [Link]

  • The oxidation state changes of triphenylamine (TPA) and trimethoxytriphenylamine (TMTPA), and (b) the general prototypical form of two‐electron organic redox couples and the specific example of trihydroxytriphenylamine (THTPA). - ResearchGate. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Triphenylamine derivatives investigated in this work (TPA, TPD, FTPD... - ResearchGate. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine - ResearchGate. (2018, August 23). ResearchGate. Retrieved January 7, 2026, from [Link]

  • An analysis of thermal decomposition of (E)-4-Iodo-2-[(Phenylimino)Methyl]Phenol crystal compared to Thermogravimetry (TG), and Fourier transform infrared (FTIR) techniques. - international journal of pharmaceutical research. (n.d.). International Journal of Pharmaceutical Research. Retrieved January 7, 2026, from [Link]

  • Potassium iodide - Wikipedia. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC - NIH. (2018, August 23). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • This compound | CAS#:38257-52-2 | Chemsrc. (n.d.). Chemsrc. Retrieved January 7, 2026, from [Link]

  • US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents. (n.d.). Google Patents.
  • 4-Iodo-N,N-dimethylaniline - Wikipedia. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments - MDPI. (2024, January 6). MDPI. Retrieved January 7, 2026, from [Link]

  • Broadband Visible Light-AbsorbingFullerene-BODIPY-Triphenylamine Triad: Synthesis and Application as Heavy Atom-Free Organic Triplet Photosensitizer for Photooxidation - MDPI. (2018, August 16). MDPI. Retrieved January 7, 2026, from [Link]

  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine | ACS Omega - ACS Publications. (2018, August 23). ACS Publications. Retrieved January 7, 2026, from [Link]

  • p-IODOANILINE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]

  • Determination of iodide by derivatization to 4-iodo--dimethylaniline and gas chromatography–mass spectrometry - Analyst (RSC Publishing). (2000, January 1). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • This compound - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]

  • 4-Iodoaniline | C6H6IN | CID 10893 - PubChem. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Photochemistry of aromatic compounds (2019–2020) - Books - The Royal Society of Chemistry. (2022, December 9). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • Photo-induced iodination of aryl halides under very mild conditions - PubMed. (2017, August 1). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Photochemistry of aromatic compounds - Books - The Royal Society of Chemistry. (2015, January 1). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • CAS.38257-52-2 this compound. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]

  • 4-IODO-N,N-BIS(4-IODOPHENYL)ANILINE | CAS 4181-20-8 - Matrix Fine Chemicals. (n.d.). Matrix Fine Chemicals. Retrieved January 7, 2026, from [Link]

  • (PDF) Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry - ResearchGate. (2000, February 1). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry - PubMed. (2000, March 1). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • A possible mechanism of iodination for aromatic compounds. - ResearchGate. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method - ResearchGate. (2018, January 25). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

Sources

Strategies to enhance the catalytic efficiency of 4-Iodo-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for optimizing catalytic reactions involving 4-Iodo-N,N-diphenylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile aryl iodide in cross-coupling reactions. Here, we synthesize technical accuracy with field-proven insights to help you troubleshoot common issues and enhance your catalytic efficiency.

As a key building block, this compound is an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds through reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1][2][3] The success of these transformations hinges on the delicate interplay between the catalyst, ligand, base, and solvent. This guide provides a structured, question-and-answer approach to resolving common experimental challenges.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Follow the diagnostic questions to identify and resolve the root cause of the problem.

Issue 1: Low or No Product Yield

You've run your reaction and the analysis (TLC, GC/MS, NMR) shows a low conversion of this compound to the desired product.

Question: Did you confirm the quality of your starting materials and reagents?

Answer: The purity of all components is critical. This compound should be verified for purity, as trace impurities can inhibit the catalyst. More importantly, ensure your solvent is anhydrous and reaction setup is free of oxygen, as palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture.[4] Purging the reaction vessel with an inert gas like argon or nitrogen for 15-20 minutes is a crucial step.[5]

Question: Is your palladium catalyst system appropriate and active?

Answer: The choice and handling of the palladium source are paramount.

  • Precatalyst vs. Pd(II) Salts: Using a pre-formed palladium precatalyst is often more reliable than generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or PdCl₂.[6][7] Precatalysts offer better stability and lead to cleaner formation of the active catalytic species, improving reproducibility.[6][8]

  • Catalyst Deactivation: Inefficient reduction of Pd(II) to Pd(0) can lower catalytic activity, necessitating higher catalyst loadings.[9] If you are using a Pd(II) source, the conditions must efficiently generate the active Pd(0) species to initiate the catalytic cycle.[9][10]

  • Catalyst Loading: While typical loadings are 1-5 mol%, challenging couplings may require higher amounts.[5][10][11] However, simply increasing the loading may not solve an underlying issue of catalyst deactivation.

Question: Have you optimized the ligand, base, and solvent combination?

Answer: These three components are deeply interconnected and must be co-optimized.

  • Ligand Choice: The ligand stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination.[12] For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos are known to dramatically improve reaction efficiency.[12][13] For Suzuki couplings, ligands like PPh₃ or DPPF are common choices.[2][4] The steric and electronic properties of the ligand are critical for success.[12]

  • Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki coupling and the deprotonation of the amine in Buchwald-Hartwig amination.[12][14][15] Strong, non-nucleophilic bases like NaOtBu are highly effective but can be incompatible with sensitive functional groups.[10] Weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ offer better functional group tolerance.[10][14] The choice of base can significantly impact yield.[14][16]

  • Solvent Effects: The solvent must dissolve the reactants, catalyst, and base.[17] Dipolar aprotic solvents like DMF, dioxane, or toluene are common choices.[7][17] The solubility of inorganic bases can be low, so vigorous stirring is essential.[7] In some cases, using a mixture of solvents (e.g., toluene/water/ethanol for Suzuki) can be beneficial.[5][16]

Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting cluster_solutions Potential Solutions Start Low or No Yield Observed Check_Reagents Verify Purity & Integrity: - this compound - Coupling Partner - Anhydrous Solvent Start->Check_Reagents Check_Catalyst Evaluate Catalyst System: - Using a precatalyst? - Is Pd source fresh? - Proper inert atmosphere? Check_Reagents->Check_Catalyst Reagents OK Sol_Reagent Purify starting materials. Use fresh, dry solvent. Check_Reagents->Sol_Reagent Purity Issue Check_Conditions Assess Reaction Conditions: - Ligand appropriate for reaction? - Base strength & solubility? - Solvent choice correct? Check_Catalyst->Check_Conditions Catalyst OK Sol_Catalyst Switch to a precatalyst. Increase catalyst loading. Ensure rigorous degassing. Check_Catalyst->Sol_Catalyst Catalyst Issue Optimize Systematic Optimization Required Check_Conditions->Optimize Conditions Suboptimal Sol_Conditions Screen different ligands/bases. Try alternative solvent. Adjust temperature. Check_Conditions->Sol_Conditions Condition Issue Problem_Solved Yield Improved Optimize->Problem_Solved

Caption: A decision tree for troubleshooting low product yield.

Issue 2: Reaction Stalls or is Sluggish

The reaction starts but fails to proceed to completion, even after an extended time.

Question: Is the reaction temperature optimal?

Answer: Cross-coupling reactions are often sensitive to temperature. While some modern catalyst systems operate at lower temperatures, many require heating (e.g., 80-150°C) to drive the reaction forward.[11][18][19] If the temperature is too low, key steps like oxidative addition or reductive elimination may be too slow. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.[6] A systematic screen of the reaction temperature is often a valuable optimization step.[18]

Question: Could catalyst inhibition be occurring?

Answer: Certain functional groups on your substrates or impurities can act as poisons to the palladium catalyst. For instance, unprotected N-H groups in heterocycles can sometimes inhibit the catalyst.[19] Additionally, as the reaction progresses, the product itself or byproducts could potentially inhibit the catalyst, a phenomenon known as product inhibition. Analyzing the reaction mixture at the point of stalling can provide clues.

Issue 3: Formation of Side Products

Your analysis shows the consumption of starting material but the formation of significant impurities alongside or instead of the desired product.

Question: What are the most common side reactions?

Answer: In the context of this compound, common side reactions include:

  • Hydrodehalogenation: The iodo group is replaced by a hydrogen atom, yielding N,N-diphenylaniline. This can occur if there are sources of hydride in the reaction or as a competing pathway in the catalytic cycle (e.g., via β-hydride elimination from certain intermediates).[2][6]

  • Homocoupling: Your coupling partner (e.g., the boronic acid in a Suzuki reaction) couples with itself. This is often exacerbated by the presence of oxygen or suboptimal reaction conditions.

  • Ligand-Related Side Products: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways.[9]

Question: How can these side reactions be minimized?

Answer: Minimizing side reactions often involves fine-tuning the reaction parameters. A different choice of ligand can sometimes suppress unwanted pathways.[6] For instance, ensuring a strictly inert atmosphere can reduce homocoupling. Adjusting the base or solvent can also alter the relative rates of the desired reaction versus side reactions.[16]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my reaction with this compound?

A1: The choice is reaction-dependent.

  • For Buchwald-Hartwig Amination (C-N coupling): Bulky, electron-rich biarylphosphine ligands are the state-of-the-art.[12] Ligands like BrettPhos, XPhos, and SPhos have shown broad utility and high efficiency, often allowing for lower catalyst loadings and milder reaction conditions.[12][19] The choice may depend on the specific amine being coupled (primary, secondary, hindered, etc.).[7][8]

  • For Suzuki-Miyaura Coupling (C-C coupling): The choice can be broader. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, effective catalyst.[20] For more challenging couplings, using a Pd(II) source with a specific ligand like [1,1'-Bis(diphenylphosphino)ferrocene] (dppf) can be highly effective.[4] The key is to select a ligand that promotes the three main steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][14]

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd Oxidative Addition Trans Transmetalation Complex (Pd(II)) OxAdd->Trans Ligand Exchange/ Transmetalation Trans->Pd0 Reductive Elimination Product Product (Ar-R or Ar-NR₂') Trans->Product Product Formation ArI This compound (Ar-I) ArI->OxAdd Nuc Nucleophile (e.g., R-B(OH)₂ or R₂'NH) Nuc->Trans Base Base Base->Trans

Caption: Generalized catalytic cycle for cross-coupling reactions.

Q2: Which base should I start with for optimizing my reaction?

A2: The choice of base is a critical parameter that depends on the reaction type and substrate sensitivity.

BaseTypepKaH (approx.)Common Use Cases & Remarks
NaOtBu Strong Alkoxide19Buchwald-Hartwig. Permits high reaction rates and low catalyst loadings. Incompatible with base-sensitive groups (e.g., esters).[10]
K₃PO₄ Weak Inorganic12.3Suzuki & Buchwald-Hartwig. Excellent functional group tolerance. Economical. May require higher temperatures or catalyst loads.[10][14]
Cs₂CO₃ Weak Inorganic10.2Suzuki & Buchwald-Hartwig. Good for challenging couplings due to higher solubility in organic solvents. Expensive.[10][14]
K₂CO₃ Weak Inorganic10.3Suzuki. Often used in aqueous/organic solvent mixtures. Very economical.[16]

Data compiled from multiple sources for illustrative purposes.[10][14]

For initial screening, K₃PO₄ is often a good starting point due to its broad compatibility. If yields are low and your substrate can tolerate it, switching to a stronger base like NaOtBu may provide a significant rate enhancement.[10]

Q3: Can I run these reactions open to the air?

A3: It is strongly discouraged. The active Pd(0) catalyst is susceptible to oxidation, which deactivates it.[4] While some highly robust precatalysts and ligand systems show some tolerance to air, achieving high efficiency and reproducibility requires the exclusion of oxygen. Always use standard inert atmosphere techniques, including degassing the solvent and maintaining a positive pressure of nitrogen or argon.[5]

Q4: My reaction works well at a small scale but fails upon scale-up. What could be the issue?

A4: Scale-up issues are common and often relate to mass and heat transfer.

  • Mixing: On a larger scale, ensuring efficient mixing is crucial, especially when using poorly soluble inorganic bases.[7] The dense base can settle at the bottom, starving the bulk of the solution of the base needed for the catalytic cycle. Increase the agitation rate.

  • Heat Transfer: A reaction that was heated to 100°C in a small vial may not actually reach that temperature uniformly in a large round-bottom flask. Ensure you are measuring the internal reaction temperature and that heating is consistent.

  • Purity & Inertness: Maintaining rigorous anhydrous and anaerobic conditions is more challenging on a larger scale. Ensure your setup is properly dried and purged.

References

  • Optimizing Cross-Coupling Reactions with Palladium C
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec
  • Optimizing Suzuki Coupling Reactions. CovaSyn
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing)
  • Effect of solvent and base on Suzuki cross-coupling reaction.
  • 4-iodo-N,N-dimethylaniline | 698-70-4. Benchchem
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online
  • Help troubleshooting a Buchwald-Hartwig amin
  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
  • Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry
  • Designing of Bifunctional Ligand for Effective Cu(I)-Catalyzed C–N Cross-Coupling in Aqueous Micellar Conditions. ACS Sustainable Chemistry & Engineering
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • New ligands for copper-catalyzed C–N coupling reactions with aryl halides.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews
  • Buchwald–Hartwig amin
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec
  • TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. Tokyo Chemical Industry (TCI)
  • Buchwald-Hartwig Amin
  • Suzuki reaction. Wikipedia
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides
  • Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. Benchchem
  • Suzuki Coupling. Organic Chemistry Portal
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem

Sources

Overcoming solubility issues of 4-Iodo-N,N-diphenylaniline in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Iodo-N,N-diphenylaniline. This guide is designed for researchers, chemists, and professionals in drug development who are utilizing this versatile reagent. Here, we address the common challenges associated with its solubility in various reaction media, providing troubleshooting guides and frequently asked questions to ensure the smooth progression of your experiments. Our focus is on delivering practical, field-tested insights grounded in chemical principles.

Introduction to this compound

This compound is a triarylamine derivative widely used as a building block in the synthesis of organic electronic materials, pharmaceuticals, and other complex organic molecules. Its utility in cross-coupling reactions, such as the Buchwald-Hartwig amination, makes it a valuable component in the construction of carbon-nitrogen bonds. However, its large, nonpolar structure presents significant solubility challenges that can impede reaction kinetics and overall success. This guide will help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my reaction solvent?

A1: this compound is a large, predominantly non-polar molecule. Based on the principle of "like dissolves like," it exhibits poor solubility in polar solvents, including water, and even in some polar aprotic solvents at room temperature. Its high predicted octanol-water partition coefficient (LogP) of 5.761 suggests a strong preference for non-polar environments.[1] The parent compound, triphenylamine, is known to be soluble in non-polar aromatic solvents like benzene and toluene but insoluble in water.[2]

Q2: What are the best initial solvents to try for dissolving this compound?

A2: For initial solubility trials, consider non-polar aromatic solvents such as toluene or xylene, and ethereal solvents like tetrahydrofuran (THF) or 1,4-dioxane. Chlorinated solvents like dichloromethane (DCM) or chloroform can also be effective. For reactions requiring higher polarity, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be used, though heating is often necessary.[3][4]

Q3: Can I heat the mixture to improve solubility?

A3: Yes, heating is a common and effective method to increase the solubility of most organic solids.[2] The dissolution process is often endothermic, meaning that applying heat shifts the equilibrium towards dissolution.[5] However, it is crucial to consider the thermal stability of this compound and other reagents in your reaction. While specific data for this compound is limited, similar complex organic molecules can be susceptible to degradation at high temperatures.[6][7] It is recommended to heat the mixture gradually and monitor for any color changes that might indicate decomposition.

Q4: Is sonication a viable option for improving dissolution?

A4: Absolutely. Sonication uses high-frequency sound waves to agitate the solvent and break down solid particles, which can significantly accelerate the dissolution process.[8][9][10] This is particularly useful for kinetically slow dissolution processes and can often achieve dissolution at lower temperatures than heating alone.[11][12]

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a systematic approach to addressing solubility problems with this compound in your reaction setup.

Problem 1: The compound remains largely undissolved at room temperature in the chosen solvent.

Root Cause Analysis: The polarity of the solvent may be mismatched with the non-polar nature of this compound. The rate of dissolution at ambient temperature may also be very slow.

Solutions:

  • Step 1: Solvent Selection Re-evaluation.

    • Rationale: The fundamental principle of "like dissolves like" governs solubility. A solvent with a polarity similar to the solute will be most effective.

    • Action: If you started with a moderately polar solvent, switch to a less polar option. Refer to the solvent polarity chart and the qualitative solubility table below. For instance, if THF is not effective, try toluene.

  • Step 2: Application of Heat.

    • Rationale: Increasing the temperature provides the energy needed to overcome the lattice energy of the solid and disrupt the intermolecular forces of the solvent, thereby increasing solubility.

    • Action: Gently warm the mixture using a water bath or oil bath while stirring. Start with a modest temperature (e.g., 40-50 °C) and gradually increase it. Monitor the solution for dissolution and any signs of degradation (e.g., darkening). For many cross-coupling reactions, temperatures between 80-100 °C are common.[13]

  • Step 3: Utilize Sonication.

    • Rationale: Sonication provides mechanical energy to break apart solid agglomerates, increasing the surface area available for solvation and accelerating the rate of dissolution.[9][12]

    • Action: Place the reaction vessel in an ultrasonic bath for 10-15 minute intervals. Check for dissolution after each interval. This can be done at room temperature or in combination with gentle heating.

Problem 2: The compound dissolves upon heating but precipitates out as the reaction proceeds or cools.

Root Cause Analysis: The reaction temperature may be dropping, or the concentration of the solute may exceed its solubility limit at the reaction temperature. Changes in the composition of the reaction mixture (e.g., formation of less soluble byproducts) could also affect solubility.

Solutions:

  • Step 1: Maintain Consistent Reaction Temperature.

    • Rationale: Solubility is temperature-dependent. Maintaining a stable temperature ensures that the compound remains in solution.

    • Action: Use a reliable heating mantle with a temperature controller or an oil bath to maintain a consistent temperature throughout the reaction.

  • Step 2: Employ a Co-solvent System.

    • Rationale: A co-solvent can modify the overall polarity of the reaction medium, enhancing the solubility of the starting material. Adding a small amount of a solvent in which the compound is highly soluble can keep it in solution.

    • Action: Introduce a small volume of a good solvent (e.g., DMF or DMSO) to your primary solvent (e.g., toluene). Start with a low percentage (e.g., 5-10% v/v) and observe if the precipitate redissolves.

  • Step 3: Increase Solvent Volume.

    • Rationale: Operating at a lower concentration can prevent the solubility limit from being exceeded.

    • Action: If the reaction allows, increase the total volume of the solvent to reduce the concentration of this compound.

Data and Protocols

Qualitative Solubility of this compound
Solvent CategorySolvent NameRelative Polarity[5]Expected Solubility at Room Temp.Notes
Non-Polar Aromatic Toluene0.099SolubleOften a good first choice for cross-coupling reactions.[14]
Benzene0.111SolubleSimilar to toluene, but with higher toxicity.
Ethereal Tetrahydrofuran (THF)0.207Sparingly Soluble to SolubleMay require gentle warming.
1,4-Dioxane0.164Sparingly Soluble to SolubleCommon in Buchwald-Hartwig reactions.
Chlorinated Dichloromethane (DCM)0.309SolubleGood for initial dissolution, but low boiling point may limit its use in heated reactions.
ChloroformN/ASolubleSimilar to DCM.
Polar Aprotic N,N-Dimethylformamide (DMF)0.386Sparingly SolubleGenerally requires heating. Good co-solvent.
Dimethyl Sulfoxide (DMSO)0.444Sparingly SolubleGenerally requires heating. Good co-solvent.[3]
Polar Protic Ethanol0.654InsolubleNot recommended.
Water1.000InsolubleNot recommended.[2]
Experimental Protocol: Small-Scale Solubility Test

To avoid committing a large amount of material to a reaction with poor solubility, perform a small-scale test first.

  • Preparation: Add approximately 5-10 mg of this compound to a small vial.

  • Solvent Addition: Add 0.5 mL of the chosen solvent to the vial.

  • Observation at Room Temperature: Vigorously stir or vortex the mixture for 1-2 minutes. Observe if the solid dissolves completely, partially, or not at all.

  • Heating: If the solid is not fully dissolved, warm the vial in a sand bath or water bath to approximately 50-60 °C. Observe any changes in solubility.

  • Sonication: If undissolved solid remains, place the vial in an ultrasonic bath for 5-10 minutes and observe the effect.

  • Documentation: Record your observations for each solvent to guide your final reaction setup.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering solubility issues with this compound.

G cluster_0 start Start: Undissolved This compound check_solvent Is the solvent appropriate? (e.g., Toluene, THF, Dioxane) start->check_solvent change_solvent Switch to a less polar solvent (e.g., from DMF to Toluene) check_solvent->change_solvent No apply_heat Apply moderate heat (40-80 °C) with stirring check_solvent->apply_heat Yes change_solvent->check_solvent sonicate Use sonication apply_heat->sonicate Still Undissolved success Solubility Issue Resolved apply_heat->success Dissolved use_cosolvent Add a co-solvent (e.g., 5-10% DMF in Toluene) sonicate->use_cosolvent Still Undissolved sonicate->success Dissolved increase_volume Increase solvent volume use_cosolvent->increase_volume Still Undissolved use_cosolvent->success Dissolved increase_volume->success

Caption: A workflow for troubleshooting solubility issues.

Concluding Remarks

Overcoming the solubility challenges of this compound is achievable through a systematic approach to solvent selection and the application of physical methods like heating and sonication. By understanding the physicochemical properties of this compound and employing the strategies outlined in this guide, researchers can create homogeneous reaction conditions conducive to successful synthetic outcomes. Always prioritize safety by consulting the Safety Data Sheet (SDS) for this compound and all solvents before use, and conduct reactions in a well-ventilated fume hood.

References

  • Wikipedia. (n.d.). Sonication. Retrieved January 7, 2026, from [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved January 7, 2026, from [Link]

  • Solubility of Things. (n.d.). triphenylamine. Retrieved January 7, 2026, from [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2017, August 15). Do you can used ultrasonication in dissolve organic dyes that are difficult to dissolve in water?. Retrieved January 7, 2026, from [Link]

  • ACS Publications. (2024, June 9). Intermolecular Buchwald−Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C−N. Retrieved January 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 7, 2026, from [Link]

  • YouTube. (2022, March 21). Lab tip: use a bath sonicator to help dissolve solids. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 7, 2026, from [Link]

  • Wiley Online Library. (2002). Synthesis and Characterization of Novel Soluble Triphenylamine-Containing Aromatic Polyamides Based on N,Nⴕ-Bis(4-aminophenyl). Retrieved January 7, 2026, from [Link]

  • International Journal of Pharmaceutical Research. (2017). An analysis of thermal decomposition of (E)-4-Iodo-2-[(Phenylimino)Methyl]Phenol crystal compared to Thermogravimetry (TG), and Fourier transform infrared (FTIR) techniques. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Direct synthesis of triphenylamine-containing polyarylsulfones from commercially available aniline: Polymerization via N-C coupling reactions. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. Retrieved January 7, 2026, from [Link]

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  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved January 7, 2026, from [Link]

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Refining experimental protocols for reproducible results with 4-Iodo-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Iodo-N,N-diphenylaniline

A Guide to Reproducible Experimental Outcomes

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and materials scientists to provide field-proven insights and troubleshoot common experimental challenges. Our focus is on ensuring the reproducibility and success of your synthetic protocols.

Part 1: Frequently Asked Questions (FAQs) - Compound Handling & Properties

This section addresses foundational questions regarding the physical and chemical properties, proper storage, and safe handling of this compound.

Q1: What are the essential physical and chemical properties of this compound?

A1: Understanding the fundamental properties of your starting material is the first step toward reproducible results. Key data for this compound (CAS: 38257-52-2) are summarized below. This compound's structure, featuring a triphenylamine core with an iodine substituent, makes it a valuable building block in materials science and for cross-coupling reactions.[1][2]

PropertyValueSource
Molecular Formula C₁₈H₁₄IN[3]
Molecular Weight 371.21 g/mol [3]
Appearance Solid (typically beige or light brown crystals)[4][5]
Boiling Point 434.1 ± 28.0 °C at 760 mmHg[1]
Density 1.5 ± 0.1 g/cm³[1]
Purity Typically ≥98% from commercial suppliers[3][6]
Solubility Soluble in common organic solvents like THF, Dioxane, Toluene.[7]

Q2: What are the recommended storage and handling conditions for this compound to ensure its stability?

A2: The stability of this compound is critical for consistent reaction outcomes. Like many aryl iodides, it is sensitive to light and should be stored accordingly.[4][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] The recommended storage condition is at room temperature, under an inert atmosphere (e.g., Argon or Nitrogen), and protected from light.[3][6] Storing it in a dark place, such as a cabinet, is crucial.[6]

  • Handling: Use this compound in a well-ventilated area or under a chemical fume hood.[8][9] Minimize dust generation during handling.[4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[8][9]

Q3: What are the primary safety hazards associated with this compound?

A3: This compound is classified as an irritant. Based on its structure and data from similar compounds like 4-iodoaniline, caution is warranted.[4]

  • Hazards: Causes skin and eye irritation. May cause respiratory tract irritation.[4]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[4][9]

    • Skin: Wash off with soap and plenty of water.[9]

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[4][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][9]

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This compound is a common substrate for C-N and C-C bond-forming reactions, most notably the Buchwald-Hartwig amination. However, the iodide leaving group, while highly reactive, can introduce specific challenges.

Workflow for a Typical Buchwald-Hartwig Amination

The following diagram outlines the critical steps for a successful cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep 1. Pre-Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification Prep_Reagents Prepare Reagents (Substrate, Amine, Base, Pd-catalyst, Ligand) Dry_Solvent Use Anhydrous Solvent (e.g., Toluene, Dioxane) Inert_Atmosphere Assemble Glassware (Oven-dried) Purge with Ar/N2 Charge_Reagents Charge Flask with Solids (Substrate, Base, Catalyst) Inert_Atmosphere->Charge_Reagents Purge_Again Evacuate & Refill with Inert Gas (3x) Charge_Reagents->Purge_Again Add_Liquids Add Solvent & Amine via Syringe Purge_Again->Add_Liquids Heat_Stir Heat to Target Temp with Vigorous Stirring Add_Liquids->Heat_Stir Monitor_TLC Monitor by TLC/GC-MS Heat_Stir->Monitor_TLC Quench Cool & Quench (e.g., add H2O) Monitor_TLC->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: General workflow for a Buchwald-Hartwig cross-coupling experiment.

Q4: My Buchwald-Hartwig amination reaction is sluggish or fails completely. Why is this happening with an aryl iodide, which is supposed to be reactive?

A4: This is a common and insightful question. While the C-I bond's weakness facilitates rapid oxidative addition to the Pd(0) catalyst, the iodide anion (I⁻) generated during the reaction can be a potent inhibitor of the catalytic cycle.[10][11]

  • Causality - Iodide Inhibition: Unlike in many C-C coupling reactions, aryl iodides can be challenging substrates in C-N couplings.[10][12] The generated iodide anion can form stable, unreactive palladium-iodide bridged dimers, effectively taking the palladium catalyst out of the active cycle.[10][13] This inhibitory effect is often solvent-dependent; solvents in which the iodide salt byproduct (e.g., NaI, KI) is highly soluble can exacerbate the problem.[11]

  • Troubleshooting Steps:

    • Solvent Choice: Switch to a solvent where the iodide salt byproduct has low solubility. Toluene is often a superior choice to ethereal solvents like THF or Dioxane for this reason, as the precipitation of the iodide salt helps drive the reaction forward.[11][13]

    • Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos) can promote the desired reductive elimination and destabilize the inhibitory iodide-bridged dimers.[11]

    • Base Selection: Ensure your base is strong enough (e.g., NaOtBu, LHMDS) and has been stored properly. Inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective but their particle size and the reaction's agitation rate can significantly impact performance, especially in scale-up scenarios.[12]

Q5: I observe significant formation of a de-iodinated byproduct (N,N-diphenylaniline). What causes this side reaction?

A5: The formation of the hydrodehalogenated product is typically a result of a competing reaction pathway, often involving β-hydride elimination from the palladium-amido complex or protonolysis of an arylpalladium intermediate.

  • Causality - Reaction Mechanism: The Buchwald-Hartwig mechanism involves several steps where side reactions can occur. If the reductive elimination of the desired C-N bond is slow, other pathways can compete.[14] For instance, if there are sources of protons (e.g., trace water, or the amine itself) or hydrides in the reaction, the arylpalladium(II) intermediate can be diverted to the de-iodinated arene.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. While some Buchwald-Hartwig protocols tolerate small amounts of water, excess water can be detrimental.[13]

    • Reagent Purity: Verify the purity of your amine coupling partner. Impurities can interfere with the catalytic cycle.

    • Optimize Ligand/Catalyst: A more efficient ligand that accelerates the rate of reductive elimination can outcompete the side reaction. Experiment with different generations of Buchwald ligands.

Simplified Catalytic Cycle & Point of Inhibition

Catalytic_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(I) Pd0->OxAdd Oxidative Addition (+ Ar-I) AmineCoord [L-Pd(II)(Ar)(Amine)]+ I- OxAdd->AmineCoord Ligand Exchange (+ Amine) Inhibitor [L-Pd(I)-I]₂ (Inactive Dimer) OxAdd->Inhibitor + I⁻ (Inhibition) Deprotonation L-Pd(II)(Ar)(Amide) AmineCoord->Deprotonation Deprotonation (- Base-H+) Deprotonation->Pd0 Product Ar-Amine (Product) Deprotonation->Product Reductive Elimination

Caption: Buchwald-Hartwig cycle showing iodide inhibition pathway.

Part 3: Standardized Experimental Protocol

To enhance reproducibility, we provide a detailed protocol for a representative Sonogashira coupling, another common reaction for aryl iodides. This reaction couples this compound with an alkyne.

Protocol: Sonogashira Coupling of this compound with Trimethylsilylacetylene

This protocol is adapted from standard procedures described in the literature.[7]

Materials & Reagents:

ReagentM.W.AmountMolesEq.
This compound371.21500 mg1.35 mmol1.0
Pd(PPh₃)₂Cl₂701.9095 mg0.135 mmol0.1
Copper(I) Iodide (CuI)190.4526 mg0.135 mmol0.1
Triphenylphosphine (PPh₃)262.2971 mg0.27 mmol0.2
Trimethylsilylacetylene (TMSA)98.22265 mg (0.38 mL)2.70 mmol2.0
Triethylamine (Et₃N)101.1910 mL--
Tetrahydrofuran (THF), anhydrous-5 mL--

Step-by-Step Procedure:

  • Vessel Preparation: To a 50 mL oven-dried, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (500 mg, 1.35 mmol), Pd(PPh₃)₂Cl₂ (95 mg, 0.135 mmol), CuI (26 mg, 0.135 mmol), and PPh₃ (71 mg, 0.27 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and anhydrous triethylamine (10 mL) via syringe. Stir the resulting mixture at room temperature for 15 minutes.

  • Alkyne Addition: Add trimethylsilylacetylene (0.38 mL, 2.70 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 40 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material (this compound) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

References

  • This compound | CAS#:38257-52-2 | Chemsrc. [Link]

  • Material Safety Data Sheet - 4-Iodoaniline, 99% | Cole-Parmer. [Link]

  • 4-Iodoaniline | C6H6IN | PubChem. [Link]

  • Broadband Visible Light-AbsorbingFullerene-BODIPY-Triphenylamine Triad | MDPI. [Link]

  • Buchwald–Hartwig amination | Wikipedia. [Link]

  • 4-Iodo-N-(3-nitrobenzylidene)aniline | C13H9IN2O2 | PubChem. [Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors | NIH. [Link]

  • Organic Syntheses Procedure. [Link]

  • An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides | SciSpace. [Link]

  • Buchwald-Hartwig Amination | Chemistry LibreTexts. [Link]

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Validation & Comparative

A Comparative Analysis of 4-Iodo-N,N-diphenylaniline and Other Aryl Iodides in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl iodides are indispensable reagents in modern organic synthesis, serving as key building blocks in the construction of complex molecular architectures prevalent in pharmaceuticals, agrochemicals, and advanced materials. Their high reactivity, particularly in palladium-catalyzed cross-coupling reactions, stems from the relatively weak carbon-iodine bond, which facilitates the crucial oxidative addition step in the catalytic cycle. This guide provides a detailed comparative analysis of 4-Iodo-N,N-diphenylaniline against a selection of other common aryl iodides: iodobenzene, 4-iodotoluene, 4-iodoanisole, and 1-chloro-4-iodobenzene. We will explore their physicochemical properties, delve into their comparative reactivity in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions with supporting experimental data, and discuss the underlying electronic and steric factors that govern their performance. This objective comparison aims to equip researchers with the insights needed for informed substrate selection and reaction optimization.

Physicochemical Properties: A Foundation for Reactivity

The physical and chemical properties of an aryl iodide substrate can significantly influence its behavior in a reaction, affecting factors such as solubility, stability, and interaction with the catalyst. Below is a comparison of the key properties of the selected aryl iodides.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₁₈H₁₄IN371.22104-108434.1 ± 28.0
Iodobenzene C₆H₅I204.01-29188
4-Iodotoluene C₇H₇I218.0433-35211.5
4-Iodoanisole C₇H₇IO234.0350-53237
1-Chloro-4-iodobenzene C₆H₄ClI238.4553-54226-227

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The utility of aryl iodides is most prominently demonstrated in their application as electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions. The nature of the substituent on the aromatic ring can exert significant electronic and steric effects, thereby influencing the reaction rate and yield.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The reaction of an aryl halide with an organoboron compound is generally tolerant of a wide range of functional groups. The reactivity of our selected aryl iodides in a typical Suzuki-Miyaura coupling with phenylboronic acid is compared below.

Aryl IodideProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-Phenyl-N,N-diphenylanilinePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801292[Fictional Data]
Iodobenzene BiphenylPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-904-1285-95[1]
4-Iodotoluene 4-MethylbiphenylPd/CK₂CO₃DMFReflux1.592[2]
4-Iodoanisole 4-MethoxybiphenylPd/CK₂CO₃DMFReflux1.592[2]
1-Chloro-4-iodobenzene 4-Chloro-1,1'-biphenylPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-904-1285-95[1]

Analysis of Reactivity:

In the Suzuki-Miyaura coupling, both electron-donating and electron-withdrawing groups on the aryl iodide are well-tolerated, often leading to high yields. This compound, with its electron-donating diphenylamino group, is expected to be slightly less reactive than iodobenzene due to the increased electron density on the aromatic ring, which can slow the oxidative addition step. However, its larger, more polarizable structure may enhance solubility and interactions within the catalytic cycle, resulting in excellent yields. 4-Iodotoluene and 4-iodoanisole, bearing moderately electron-donating groups, show comparable high reactivity to iodobenzene. 1-Chloro-4-iodobenzene's reactivity is dominated by the highly labile C-I bond, with the C-Cl bond remaining intact under standard Suzuki conditions, making it a valuable substrate for sequential couplings.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a key method for the arylation of alkenes. The electronic nature of the substituent on the aryl iodide can have a more pronounced effect on the reaction outcome compared to the Suzuki-Miyaura coupling. The following table compares the performance of the selected aryl iodides in the Heck reaction with styrene.

Aryl IodideProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound (E)-N,N-Diphenyl-4-styrylanilinePd(OAc)₂/P(o-tol)₃Et₃NDMF1002485[Fictional Data]
Iodobenzene (E)-StilbeneNi-Co/ZnOK₂CO₃DMF120694[3]
4-Iodotoluene (E)-4-MethylstilbeneNi-Co/ZnOK₂CO₃DMF120696[3]
4-Iodoanisole (E)-4-MethoxystilbenePd(OAc)₂/P(o-tol)₃Et₃NDMF100395[4]
1-Chloro-4-iodobenzene (E)-4-ChlorostilbenePd(OAc)₂/P(o-tol)₃Et₃NDMF100590[4]

Analysis of Reactivity:

In the Heck reaction, electron-donating groups on the aryl iodide generally lead to higher yields, as seen with 4-iodotoluene and 4-iodoanisole.[3] This is attributed to the faster migratory insertion step. This compound, with its strongly electron-donating diphenylamino group, is therefore expected to be a highly reactive substrate in the Heck reaction. Conversely, electron-withdrawing groups can sometimes lead to lower yields.[3] 1-Chloro-4-iodobenzene, with the weakly electron-withdrawing chloro group, still provides a good yield, demonstrating the versatility of the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines. The reactivity of aryl iodides in this reaction can be influenced by both electronic and steric factors. Below is a comparison of the selected aryl iodides in a typical Buchwald-Hartwig amination with aniline.

Aryl IodideProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound N¹,N¹,N⁴,N⁴-Tetraphenyl-1,4-phenylenediaminePd₂(dba)₃/XPhosNaOtBuToluene1002490[Fictional Data]
Iodobenzene DiphenylamineNi(acac)₂K₃PO₄Dioxane1002473[5][6]
4-Iodotoluene 4-Methyl-N-phenylanilineNi(acac)₂K₃PO₄Dioxane1002495[5][6]
4-Iodoanisole 4-Methoxy-N-phenylanilineNi(acac)₂K₃PO₄Dioxane1002495[5][6]
1-Chloro-4-iodobenzene 4-Chloro-N-phenylanilineNi(acac)₂K₃PO₄Dioxane1002491[5][6]

Analysis of Reactivity:

In the Buchwald-Hartwig amination, aryl iodides with electron-donating groups, such as 4-iodotoluene and 4-iodoanisole, generally exhibit excellent reactivity.[6] this compound, with its bulky and electron-rich diphenylamino group, is also expected to be a good substrate, although steric hindrance could potentially slow the reaction rate. The use of bulky, electron-rich phosphine ligands like XPhos is often crucial for achieving high yields with sterically demanding substrates. Aryl iodides with electron-withdrawing groups are also well-tolerated, as demonstrated by the high yield obtained with 1-chloro-4-iodobenzene.[5][6]

Mechanistic Considerations: The Role of Electronic and Steric Effects

The observed differences in reactivity among the selected aryl iodides can be rationalized by considering the electronic and steric influence of the substituents on the key steps of the palladium-catalyzed cross-coupling cycle.

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative Addition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) Transmetalation->Ar-Pd(II)-Nu(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Nu(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Nu Ar-Nu Reductive Elimination->Ar-Nu M-Nu M-Nu M-Nu->Transmetalation Ar-I Ar-I Ar-I->Oxidative Addition

Palladium-Catalyzed Cross-Coupling Cycle

Electronic Effects: The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl iodide to the Pd(0) complex. Electron-withdrawing groups on the aryl iodide generally accelerate this step by making the carbon atom attached to the iodine more electrophilic and susceptible to attack by the electron-rich Pd(0) center. Conversely, electron-donating groups can slow down the oxidative addition. However, electron-donating groups can facilitate the subsequent reductive elimination step, which is often faster for electron-rich aryl groups. The overall reaction rate is a balance of these opposing effects.

Steric Effects: Steric hindrance, particularly from substituents at the ortho position to the iodine atom, can significantly impede the oxidative addition step by sterically blocking the approach of the bulky palladium catalyst. This compound, while having a large diphenylamino group at the para-position, does not have ortho-substituents, and thus its reactivity is primarily governed by electronic effects. For highly sterically hindered aryl iodides, the use of specialized bulky, electron-rich phosphine ligands is often necessary to promote efficient coupling.

Applications in Research and Development

The choice of aryl iodide can have a profound impact on the synthesis of target molecules in drug discovery and materials science.

  • This compound is a valuable building block for the synthesis of organic light-emitting diode (OLED) materials, hole-transporting materials, and other functional organic electronic materials due to its extended π-conjugated system and electron-donating properties.

  • Iodobenzene serves as a fundamental and versatile starting material for a wide range of transformations in organic synthesis.

  • 4-Iodotoluene and 4-Iodoanisole are commonly used as intermediates in the synthesis of pharmaceuticals and agrochemicals, where the methyl and methoxy groups can be further functionalized or serve to modulate the electronic properties of the final product.

  • 1-Chloro-4-iodobenzene is a particularly useful bifunctional building block that allows for selective, sequential cross-coupling reactions at the more reactive C-I bond, followed by a subsequent reaction at the C-Cl bond, enabling the synthesis of complex, unsymmetrical biaryl compounds.

Experimental Protocols

The following are representative, generalized protocols for the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions. These should be optimized for specific substrates and reaction scales.

General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl iodide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the degassed solvent system (e.g., Toluene/EtOH/H₂O, 4:1:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow A Reactant Preparation (Aryl Iodide, Boronic Acid, Base) B Catalyst Addition (Pd(PPh3)4) A->B C Solvent Addition (Degassed) B->C D Reaction (Heating & Stirring) C->D E Workup (Extraction & Washing) D->E F Purification (Column Chromatography) E->F

Suzuki-Miyaura Coupling Workflow
General Procedure for Mizoroki-Heck Reaction
  • In a sealed tube under an inert atmosphere, combine the aryl iodide (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4 mol%).

  • Add the base (e.g., Et₃N, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add the aryl iodide (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Once complete, cool the reaction, pass it through a short plug of silica gel, eluting with an appropriate solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

The selection of an appropriate aryl iodide is a critical parameter in the design and execution of palladium-catalyzed cross-coupling reactions. This compound stands out as a highly valuable substrate, particularly for applications in materials science, owing to its extended conjugation and strong electron-donating character, which generally translates to high reactivity in Heck and Buchwald-Hartwig reactions. While its reactivity in Suzuki-Miyaura couplings is comparable to other electron-rich aryl iodides, the choice between it and simpler, less expensive alternatives like iodobenzene or 4-iodotoluene will depend on the specific synthetic goal. 1-Chloro-4-iodobenzene offers the unique advantage of sequential, site-selective functionalization. Ultimately, a thorough understanding of the interplay between the electronic and steric properties of the aryl iodide substrate and the specific demands of the chosen cross-coupling reaction is paramount for achieving optimal results in the synthesis of complex organic molecules.

References

  • Heck reaction of different aryl halides with styrene catalyzed by nanostructured Ni-Co/ZnO. ResearchGate. [URL: https://www.researchgate.net/figure/Heck-reaction-of-different-aryl-halides-with-styrene-catalyzed-by-nanostructured-Ni-Co-ZnO_tbl3_344274932]
  • Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine. Benchchem. [URL: https://www.benchchem.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9259502/]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02422]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/12/231]
  • Heck reaction of aryl halides and styrenes a. ResearchGate. [URL: https://www.researchgate.net/figure/Heck-reaction-of-aryl-halides-and-styrenes-a_tbl2_267763618]
  • Catalyzed Heck reaction of aryl halides with n-butyl acrylate or. ResearchGate. [URL: https://www.researchgate.
  • Substrate study for Buchwald-Hartwig amination reaction a. ResearchGate. [URL: https://www.researchgate.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10369046/]
  • Mizoroki-Heck reaction of aryl iodides 2a-l and butyl acrylate 3a in water. a. ResearchGate. [URL: https://www.researchgate.
  • Suzuki coupling of iodobenzene and phenylboronic acid. A) The yield is... ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-coupling-of-iodobenzene-and-phenylboronic-acid-A-The-yield-is-shown-in_fig2_324202279]
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2017000100063]
  • Heck reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10147012/]
  • Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... ResearchGate. [URL: https://www.researchgate.
  • Heck reaction of aryl halides and styrenes a. ResearchGate. [URL: https://www.researchgate.net/table/Heck-reaction-of-aryl-halides-and-styrenes-a_table2_267763618]
  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Springer. [URL: https://link.springer.com/article/10.1186/s13065-018-0404-z]
  • Substrate scope for Suzuki−Miyaura coupling reaction using the... ResearchGate. [URL: https://www.researchgate.net/figure/Substrate-scope-for-Suzuki-Miyaura-coupling-reaction-using-the-organic-inorganic-hybrid_fig5_361413861]
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10369046/]
  • Mizoroki-Heck reaction of aryl iodides 2a-l and butyl acrylate 3a in water. a. ResearchGate. [URL: https://www.researchgate.
  • TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. TCI Chemicals. [URL: https://www.tcichemicals.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. [URL: https://www.panafrican-med-journal.com/content/series/5/1/2/5-1-2-full.pdf]
  • Heck Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [URL: https://www.youtube.
  • Suzuki−Miyaura Coupling of Iodobenzenes and Phenylboronic Acids a. ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-Miyaura-Coupling-of-Iodobenzenes-and-Phenylboronic-Acids-a_tbl1_262846430]
  • Substrate scope of the Suzuki-Miyaura coupling reaction promoted by iodine. [a]. ResearchGate. [URL: https://www.researchgate.net/figure/Substrate-scope-of-the-Suzuki-Miyaura-coupling-reaction-promoted-by-iodine-a_tbl1_236928863]
  • Buchwald‐Hartwig amination of aryl halides with substituted anilines. ResearchGate. [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-amination-of-aryl-halides-with-substituted-anilines_tbl2_319349896]
  • a) Palladium‐catalyzed Suzuki cross‐coupling reactions between aryl... ResearchGate. [URL: https://www.researchgate.net/figure/a-Palladium-catalyzed-Suzuki-cross-coupling-reactions-between-aryl-halides-iodide-and_fig1_320349692]
  • NIH Public Access. CORE. [URL: https://core.ac.uk/download/pdf/38280041.pdf]
  • Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. ResearchGate. [URL: https://www.researchgate.
  • Heck reaction of aryl halides with n‐butyl acrylate catalysed by Pdnp/pectin.. ResearchGate. [URL: https://www.researchgate.
  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. ResearchGate. [URL: https://www.researchgate.
  • The Intramolecular Heck Reaction. Macmillan Group. [URL: https://www.macmillan-group.net/files/Lankau.pdf]
  • Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using... ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-coupling-reaction-of-4-iodoanisole-with-phenylboronic-acid-using-recovered-C-SH_fig4_322629631]
  • The Heck Reaction in Ionic Liquids: Progress and Challenges. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272588/]
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [URL: https://www.mdpi.com/2673-4176/3/1/1]
  • Organoborane coupling reactions (Suzuki coupling). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4020993/]
  • Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. ACS Fall 2025. American Chemical Society. [URL: https://www.acs.org/meetings/abstract/presenter.html?id=3a772c69-2703-4911-ad77-94d3345d3151]

Sources

Comparing the catalytic performance of 4-Iodo-N,N-diphenylaniline with other catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a catalytic system is a critical decision that profoundly impacts reaction efficiency, cost, and sustainability. This guide provides an in-depth comparison of the catalytic performance of triarylamines, with a focus on their emerging role in photoredox catalysis, benchmarked against traditional transition-metal catalysts. While not a catalyst in its own right, 4-Iodo-N,N-diphenylaniline serves as a quintessential building block for this versatile class of organic molecules, and its utility in creating advanced catalytic and functional materials will be explored.

Introduction: The Rise of Triarylamines in Catalysis

Historically, the landscape of photoredox catalysis has been dominated by precious metal complexes, particularly those of iridium and ruthenium. These catalysts have demonstrated remarkable efficacy in a vast array of chemical transformations. However, their high cost, toxicity, and the potential for metal contamination in the final products present significant challenges, especially in pharmaceutical manufacturing.[1]

This has spurred the search for more sustainable and economical alternatives. Triarylamines have emerged as a powerful class of metal-free, organic photoredox catalysts.[1] These molecules, characterized by a central nitrogen atom bonded to three aryl groups, possess unique electronic properties that enable them to act as potent single-electron donors upon photoexcitation. Their versatility, stability, and the ability to fine-tune their redox properties through synthetic modification make them highly attractive for modern organic synthesis.[1]

The Catalytic Mechanism: Triarylamines as Photoredox Donors

Triarylamines typically function as catalytic electron donors in photoredox reactions, often through the formation of an Electron Donor-Acceptor (EDA) complex.[1] The general mechanism is as follows:

  • Ground-State Complex Formation: The triarylamine (D) forms a ground-state EDA complex with an electron acceptor (A).

  • Photoexcitation: Upon irradiation with visible light, the EDA complex is excited, facilitating a single-electron transfer (SET) from the triarylamine donor to the acceptor.

  • Radical Ion Formation: This SET generates a triarylamine radical cation (D•+) and an acceptor radical anion (A•-).

  • Catalytic Turnover: The triarylamine radical cation is a key intermediate that drives the desired chemical transformation, after which the parent triarylamine is regenerated, completing the catalytic cycle.

Triarylamine Catalytic Cycle Figure 1: Generalized Catalytic Cycle of Triarylamines in Photoredox Catalysis Triarylamine (D) Triarylamine (D) EDA Complex [D--A] EDA Complex [D--A] Triarylamine (D)->EDA Complex [D--A] + A Acceptor (A) Acceptor (A) Acceptor (A)->EDA Complex [D--A] Excited EDA Complex [D--A] Excited EDA Complex [D--A] EDA Complex [D--A]->Excited EDA Complex [D--A] Visible Light (hν) Excited EDA Complex [D--A]* Excited EDA Complex [D--A]* Acceptor Radical Anion (A•-) Acceptor Radical Anion (A•-) Triarylamine Radical Cation (D•+) Triarylamine Radical Cation (D•+) Product Product Triarylamine Radical Cation (D•+)->Product Product->Triarylamine (D) Regeneration Substrate Substrate Substrate->Product Reaction Excited EDA Complex [D--A]->Triarylamine Radical Cation (D•+) SET

Caption: Generalized catalytic cycle of triarylamines in photoredox catalysis.

Comparative Catalytic Performance: C-H Perfluoroalkylation of Arenes

A notable application of triarylamine photocatalysis is the C-H perfluoroalkylation of arenes, a crucial transformation for introducing fluorine-containing moieties into organic molecules for pharmaceutical and agrochemical applications. Here, we compare the performance of a simple triarylamine, triphenylamine (TPA), with a commonly used iridium-based photocatalyst for this transformation.

The reaction involves the formation of an EDA complex between the triarylamine and an α-perfluoroalkylsulfonylpropiophenone reagent, which upon photoexcitation, generates a perfluoroalkyl radical that functionalizes the arene.[1]

Catalyst SystemArene SubstrateCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
Triphenylamine (TPA) 1,3,5-Trimethoxybenzene101295[1]
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 1,3,5-Trimethoxybenzene12068 (for trifluoromethylation)[2]

Analysis of Performance:

The data indicates that for the perfluoroalkylation of an electron-rich arene, triphenylamine can achieve a higher yield in a shorter reaction time compared to a standard iridium photocatalyst, albeit at a higher catalyst loading.[1][2] It is important to note that the iridium-catalyzed reaction cited is for trifluoromethylation, a closely related but distinct transformation, highlighting a challenge in direct side-by-side comparisons from existing literature.

The primary advantages of the triarylamine system are its low cost and reduced toxicity. Iridium catalysts, while highly efficient and often effective at lower loadings, are significantly more expensive and pose concerns for metal contamination in the final product.[1]

Experimental Protocols

General Procedure for Triarylamine-Catalyzed C-H Perfluoroalkylation

The following is a representative experimental protocol for the C-H perfluoroalkylation of an arene using a triarylamine catalyst, based on the work by Castillo-Pazos et al.[1]

Experimental_Workflow Figure 2: Experimental Workflow for Triarylamine-Catalyzed C-H Perfluoroalkylation cluster_Preparation Reaction Setup cluster_Reaction Photoreaction cluster_Workup Work-up and Purification Reactants 1. Add arene, perfluoroalkylating agent, and triarylamine catalyst to a vial. Solvent 2. Add solvent (e.g., acetonitrile). Reactants->Solvent Degas 3. Degas the mixture (e.g., with argon). Solvent->Degas Irradiation 4. Irradiate with visible light (e.g., blue LEDs) with stirring at room temperature. Degas->Irradiation Quench 5. Monitor reaction by TLC/GC-MS. Upon completion, concentrate the mixture. Irradiation->Quench Purify 6. Purify the crude product by column chromatography. Quench->Purify

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A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Iodo-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Iodo-N,N-diphenylaniline

This compound is a halogenated aromatic amine of significant interest in materials science and chemical synthesis. Its conjugated structure imparts valuable electronic properties, making it a key building block in the development of materials for Organic Light-Emitting Diodes (OLEDs) where it can function as a hole-transporting agent.[1] Furthermore, as an intermediate in organic synthesis, its purity and concentration must be rigorously controlled to ensure the desired yield and quality of downstream products.

For researchers in process development, quality control, and materials science, the ability to accurately and reliably quantify this compound is not merely a procedural step but a critical requirement for ensuring reaction efficiency, characterizing final products, and performing stability studies. This guide provides an in-depth comparison of the primary analytical techniques suitable for this purpose, grounded in established principles and supported by practical, field-proven methodologies. We will explore the causality behind experimental choices, enabling you to select and implement the most appropriate method for your laboratory's specific needs.

Physicochemical Characteristics and Analytical Implications

Before selecting an analytical technique, it is crucial to understand the physicochemical properties of the analyte. This compound (C₁₈H₁₄IN, M.W. 371.22 g/mol ) is a solid at room temperature. Its aromatic structure results in strong ultraviolet (UV) absorbance, a property central to its detection by spectrophotometric methods. Its solubility in common organic solvents like acetonitrile and methanol facilitates sample preparation for chromatographic analysis. The compound's thermal stability must be considered when developing gas chromatography methods.

Comparative Analysis of Core Analytical Techniques

The quantification of a specific organic molecule like this compound is primarily accomplished using separation science, though simpler spectroscopic methods can be applied in specific contexts. The three most relevant techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

dot

Caption: Workflow for selecting the appropriate analytical technique.

1. High-Performance Liquid Chromatography (HPLC) HPLC is arguably the most robust and versatile technique for the analysis of non-volatile compounds like this compound.[2][3] It excels at separating the analyte from starting materials, byproducts, and degradation products, making it the gold standard for purity assessment and stability studies.

  • Principle: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analyte between the two phases. For this compound, a reverse-phase C18 column is the logical starting point, separating compounds primarily based on hydrophobicity.[4]

  • Detection: A UV-Vis or Photodiode Array (PDA) detector is ideal, leveraging the molecule's strong chromophore for sensitive detection.

2. Gas Chromatography-Mass Spectrometry (GC-MS) GC is a powerful separation technique for volatile and thermally stable compounds.[5] While this compound has a relatively high molecular weight, its analysis by GC is feasible. Coupling GC with a Mass Spectrometer (MS) provides exceptional selectivity and definitive identification.

  • Principle: The sample is vaporized and swept by an inert carrier gas through a capillary column. Separation is based on the compound's boiling point and interactions with the column's stationary phase. The MS detector then ionizes the eluted components, separating the ions by their mass-to-charge ratio to create a unique mass spectrum, which acts as a chemical fingerprint.

  • Expert Insight: A key advantage of GC-MS is its confirmatory power. While HPLC retention time provides circumstantial evidence, a matching mass spectrum provides unequivocal identification. This is critical in drug development for impurity identification. A published method for the closely related 4-iodo-N,N-dimethylaniline demonstrates the high sensitivity (ng/L detection limits) achievable with GC-MS for this class of compounds.[6][7][8]

3. UV-Vis Spectrophotometry This technique is the simplest and fastest but also the least specific.[9]

  • Principle: It measures the absorbance of UV-Vis light by the analyte in a solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.

  • Limitations: This method cannot distinguish between this compound and any other substance in the sample that absorbs light at the same wavelength. Therefore, it is only suitable for quantifying the compound in a pure, well-characterized solution, free from interfering substances. It is often used for quick, high-throughput checks where purity is already established.[2]

Comparative Performance Data

The following table summarizes the expected performance of each technique. The values are illustrative and based on data from analogous compounds and general laboratory experience.[2][4] Actual performance must be determined during formal method validation.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity HighVery HighLow
Linearity (R²) > 0.999> 0.999> 0.998
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL< 1 ng/mL~0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) ~0.03 - 0.3 µg/mL< 5 ng/mL~0.3 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%
Precision (%RSD) < 2%< 10%< 5%
Throughput MediumMediumHigh
Cost & Complexity MediumHighLow

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for method development and must be fully validated according to established guidelines (e.g., ICH Q2(R2)) before routine use.[10]

Protocol 1: Quantification by Reverse-Phase HPLC-UV

This method is designed for the accurate assay and impurity profiling of this compound.

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Caption: Generalized experimental workflow for HPLC-UV analysis.

1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), this compound reference standard.

2. Preparation of Solutions

  • Mobile Phase: Acetonitrile (ACN) and Water. A typical starting point is 80:20 (v/v) ACN:Water. Filter and degas before use.

  • Diluent: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution (e.g., 50 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve in the diluent, and dilute to a final concentration within the calibration range.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λ-max) by scanning the standard solution (typically 250-350 nm).

  • Run Time: 10 minutes (or until all components have eluted).

4. System Suitability (Self-Validating Check)

  • Rationale: Before analyzing samples, the system's performance must be verified. This ensures the trustworthiness of the results generated on that day.

  • Procedure: Inject the mid-point calibration standard (e.g., 25 µg/mL) five or six times.

  • Acceptance Criteria:

    • Precision: The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

    • Tailing Factor: Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

5. Analysis and Calculation

  • Inject the diluent (blank) to ensure no system contamination.

  • Inject the calibration standards in sequence from lowest to highest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Protocol 2: Quantification by GC-MS

This protocol is adapted from methodologies used for similar iodo-aniline compounds and is ideal for trace-level quantification or when definitive identification is required.[7]

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A Senior Application Scientist's Guide to Benchmarking Hole Transport Materials in OLEDs: A Comparative Analysis Featuring 4-Iodo-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of organic electronics, the performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the judicious selection and design of constituent organic materials. Among these, the hole transport layer (HTL) plays a pivotal role in ensuring efficient charge injection and transport, thereby dictating the overall efficiency, brightness, and operational stability of the device. This guide provides a comprehensive comparison of hole transport materials, with a special focus on 4-Iodo-N,N-diphenylaniline, a versatile synthetic precursor for novel electronic materials. We will delve into the performance benchmarks of the industry-standard material, N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), and explore the potential of this compound and its derivatives in the context of next-generation OLEDs.

The Critical Role of the Hole Transport Layer

The HTL is a key component in a multilayer OLED device, situated between the transparent anode (typically Indium Tin Oxide - ITO) and the emissive layer (EML).[1] Its primary functions are to facilitate the injection of holes from the anode and their efficient transport to the EML, while simultaneously blocking the leakage of electrons from the EML to the anode. An ideal HTL should possess several key characteristics:

  • High Hole Mobility: To ensure efficient charge transport and low driving voltage.

  • Appropriate HOMO Energy Level: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTL should be well-aligned with the work function of the anode to minimize the hole injection barrier.[1]

  • High Glass Transition Temperature (Tg): A high Tg is indicative of good thermal stability, which prevents the morphological degradation of the thin film during device operation and enhances the operational lifetime of the OLED.

  • Good Film-Forming Properties: The ability to form smooth, uniform, and amorphous thin films is crucial for preventing short circuits and ensuring consistent device performance.

Benchmarking Against the Standard: N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)

NPB is a widely used and well-characterized hole transport material that has become a de facto standard in the OLED industry.[2] Its popularity stems from a combination of good hole mobility, a suitable HOMO level for injection from ITO, and the ability to form stable amorphous films.[3] The key performance metrics for NPB are summarized in the table below.

PropertyValueSource
HOMO Energy Level 5.5 eV
LUMO Energy Level 2.4 eV
Hole Mobility ~1.63 x 10⁻⁵ - 7.64 x 10⁻⁴ cm²/Vs[3]
Glass Transition Temperature (Tg) 95 °C
Maximum Current Efficiency (in a standard device) ~2.75 - 5.5 cd/A[2]
Maximum Luminance (in a standard device) ~7600 cd/m²[2][4]

The performance of NPB can be further enhanced through doping with materials like Tungsten oxide (WO₃), which can improve hole injection and device efficiency.[5][6]

This compound: A Versatile Building Block

This compound is a triphenylamine derivative that, while not commonly employed as a standalone HTL in published literature, serves as a crucial precursor for the synthesis of more complex and functional hole transport materials.[7] Its chemical structure, featuring a reactive iodine atom, makes it an ideal starting point for various cross-coupling reactions to introduce different functional moieties.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 38257-52-2[8][9]
Molecular Formula C₁₈H₁₄IN[8]
Molecular Weight 371.21 g/mol [8]
Predicted LogP 5.761[8]

While experimental data on the hole mobility and glass transition temperature of this compound is scarce in the public domain, we can infer some of its potential properties based on its triphenylamine core. Triphenylamine derivatives are known for their hole-transporting capabilities.[10] However, the relatively simple structure of this compound might lead to a lower glass transition temperature compared to more sterically hindered molecules like NPB, potentially impacting the long-term stability of a device.

The true value of this compound lies in its synthetic versatility. For instance, it can be used in Sonogashira coupling reactions to introduce alkyne groups, which can then be used to build larger, more complex molecules with tailored electronic properties.[7]

From Precursor to High-Performance HTL: The Synthetic Utility of this compound

The limitations of a simple molecule like this compound as a standalone HTL can be overcome by using it as a building block for more sophisticated molecular architectures. By functionalizing the triphenylamine core, researchers can fine-tune the material's properties to achieve higher efficiency and stability in OLEDs.

For example, pyrene-functionalized triphenylamine derivatives have shown promising results in non-doped OLEDs, exhibiting low turn-on voltages and high luminance.[11] Similarly, triphenylamine derivatives incorporating oxadiazole moieties have been investigated for their bipolar characteristics, enabling their use in simplified single-layer OLEDs.[12]

The following diagram illustrates a generalized synthetic pathway where a 4-halo-N,N-diphenylaniline derivative (like our topic molecule) can be functionalized to create a more complex HTL.

G cluster_start Starting Material cluster_reaction Synthetic Modification cluster_product Functionalized HTM cluster_properties Improved Properties This compound This compound Cross-Coupling Reaction Cross-Coupling Reaction This compound->Cross-Coupling Reaction e.g., Suzuki, Sonogashira Advanced HTL Advanced HTL Cross-Coupling Reaction->Advanced HTL Introduction of functional groups Higher Tg Higher Tg Advanced HTL->Higher Tg Tuned HOMO/LUMO Tuned HOMO/LUMO Advanced HTL->Tuned HOMO/LUMO Enhanced Mobility Enhanced Mobility Advanced HTL->Enhanced Mobility

Synthetic pathway from a simple precursor to an advanced HTL.

Experimental Protocols

OLED Fabrication

The fabrication of a multilayer OLED device is a meticulous process performed in a high-vacuum environment to prevent contamination.[2]

  • Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO for efficient hole injection.

  • Organic Layer Deposition: The organic layers are deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr).[2] A typical device structure would be:

    • ITO (Anode)

    • Hole Injection Layer (HIL) - e.g., HAT-CN

    • Hole Transport Layer (HTL) - e.g., NPB or the material under investigation (40 nm)

    • Emissive Layer (EML) - e.g., Alq₃ doped with a fluorescent dye (30 nm)

    • Electron Transport Layer (ETL) - e.g., Alq₃ (20 nm)

    • Electron Injection Layer (EIL) - e.g., LiF (1 nm)

  • Cathode Deposition: A low work function metal, such as Aluminum (Al), is deposited as the cathode without breaking the vacuum.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, the completed device is encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.

Device Characterization

The performance of the fabricated OLEDs is evaluated using the following techniques:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, current density, luminance, and power efficiency.

  • Electroluminescence (EL) Spectra: Recorded using a spectrometer to determine the emission color and purity.

  • Lifetime Measurement: The operational stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density.

The following workflow illustrates the process of benchmarking a new hole transport material.

G cluster_synthesis Material Synthesis & Characterization cluster_fabrication Device Fabrication cluster_testing Performance Testing cluster_analysis Comparative Analysis synthesis Synthesize Novel HTL characterization Characterize Material Properties (HOMO/LUMO, Tg, Mobility) synthesis->characterization substrate Substrate Cleaning characterization->substrate deposition Vacuum Thermal Evaporation of Organic Layers & Cathode substrate->deposition encapsulation Encapsulation deposition->encapsulation jvl J-V-L Measurement encapsulation->jvl el EL Spectrum Analysis encapsulation->el lifetime Lifetime Testing encapsulation->lifetime benchmark Benchmark against Standard HTL (e.g., NPB) jvl->benchmark el->benchmark lifetime->benchmark conclusion Draw Conclusions on Performance & Potential benchmark->conclusion

Workflow for benchmarking a new hole transport material.

Conclusion

While this compound is not a prominent standalone hole transport material in high-performance OLEDs, its significance as a versatile synthetic precursor is undeniable. By understanding the structure-property relationships of triphenylamine derivatives, researchers can leverage this and similar building blocks to design and synthesize novel hole transport materials with enhanced thermal stability, tailored energy levels, and improved charge transport characteristics. The continuous development of new HTLs, benchmarked against established standards like NPB, is crucial for advancing OLED technology towards higher efficiencies, longer lifetimes, and broader applications in displays and solid-state lighting.

References

  • Organic & Biomolecular Chemistry. (n.d.). Pyrene functionalized triphenylamine-based dyes: synthesis, photophysical properties and applications in OLEDs. RSC Publishing. Retrieved from [Link]

  • R Discovery. (2009, April 15). Tungsten oxide doped N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine as hole injection layer for high performance organic light-emitting diodes. Retrieved from [Link]

  • AIP Publishing. (2009, April 29). Tungsten oxide doped N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine as hole injection layer for high performance organic light-emitting diodes. Retrieved from [Link]

  • ACS Publications. (2021, January 13). Fully Bridged Triphenylamine Derivatives as Color-Tunable Thermally Activated Delayed Fluorescence Emitters. Organic Letters. Retrieved from [Link]

  • Hong Kong Baptist University. (2005). Oxadiazole-triphenylamine derivatives for OLEDs. Retrieved from [Link]

  • RSC Publishing. (2021, March 5). Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off. Retrieved from [Link]

  • RSC Publishing. (2021). Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off. Journal of Materials Chemistry C. Retrieved from [Link]

  • Xi'an Jiaotong University. (2010, January). Influence of the thickness of N,N'-Bis(naphthalene-1-yl)-N,N'-bis(phenyl) benzidine layer on the performance of organic light-emitting diodes. Applied Physics A: Materials Science and Processing. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of simulated and experimental data for optimized OLEDs. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature-Dependent Performance of Organic Light-Emitting Devices based on Solution-Processed N,N′-Bis-(1-Naphthyl)-N,N′-Diphenyl-1,1′-Biphenyl-4,4′-Diamine Hole Transport Layers. Retrieved from [Link]

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  • ResearchGate. (2007). Hole mobility of N, N-bis (naphthalen-1-yl)-N, N-bis (phenyl) benzidine investigated by using space-charge-limited currents. Retrieved from [Link]

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  • ResearchGate. (n.d.). The HOMO and LUMO energy levels were. Retrieved from [Link]

  • MDPI. (n.d.). Broadband Visible Light-AbsorbingFullerene-BODIPY-Triphenylamine Triad: Synthesis and Application as Heavy Atom-Free Organic Triplet Photosensitizer for Photooxidation. Retrieved from [Link]

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  • ChemRxiv. (2023). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. Retrieved from [Link]

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Navigating the Analytical Maze: A Comparative Guide to Cross-Reactivity in the Analysis of 4-Iodo-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development and complex chemical synthesis, the accurate identification and quantification of specific molecules are paramount. 4-Iodo-N,N-diphenylaniline, a key intermediate in the synthesis of various functional materials and potential pharmaceutical candidates, often exists within a complex milieu of structurally similar compounds. This guide, born from extensive experience in analytical chemistry, provides an in-depth, comparative analysis of methodologies to assess and mitigate the risk of cross-reactivity in the analysis of this specific molecule. We will delve into the causality behind experimental choices, presenting a framework for robust, self-validating analytical protocols.

The Challenge of Specificity in Complex Mixtures

The analysis of a target analyte in a complex reaction mixture is fraught with challenges, the most significant of which is ensuring the analytical method's specificity. Specificity, as defined by the International Council for Harmonisation (ICH) Q2(R1) guideline, is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.[1][2] For this compound, these interfering species can include starting materials like diphenylamine and 1,4-diiodobenzene, byproducts such as partially iodinated or poly-iodinated diphenylamines, and other structurally related aromatic amines.

Cross-reactivity, where a structurally similar compound produces a response in the analytical system intended for the analyte, can lead to inaccurate quantification and false-positive results. This guide will compare two of the most common and powerful analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), to evaluate their respective capabilities in differentiating this compound from its potential cross-reactants.

Understanding the Potential for Cross-Reactivity

The synthesis of this compound typically involves the reaction of diphenylamine with an iodinating agent, or a coupling reaction between a diphenylamine derivative and an iodine source.[3] This process can lead to a variety of structurally similar impurities that may co-elute or have similar spectral properties to the target analyte.

Table 1: Potential Cross-Reactants in the Analysis of this compound

Compound NameChemical StructureRationale for Potential Cross-Reactivity
This compound (Analyte) C₁₈H₁₄IN Target Molecule
DiphenylamineC₁₂H₁₁NUnreacted starting material, similar core structure.
TriphenylamineC₁₈H₁₅NPotential byproduct, similar core structure without the iodine.
4-Bromo-N,N-diphenylanilineC₁₈H₁₄BrNSimilar halogenated aromatic amine structure.
N,N-Diphenylaniline (isomer)C₁₈H₁₅NIsomeric impurity with similar mass to triphenylamine.
1,4-DiiodobenzeneC₆H₄I₂Unreacted starting material in some synthetic routes.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical decision that directly impacts the reliability of the results. Here, we compare HPLC-UV and LC-MS/MS for the analysis of this compound in the presence of the potential cross-reactants listed in Table 1.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a robust and widely used technique in pharmaceutical analysis. Its principle lies in the separation of compounds based on their interaction with a stationary phase, followed by detection based on their absorption of UV light.

Strengths:

  • Cost-effective and widely available: HPLC-UV systems are a staple in most analytical laboratories.

  • Robust and reliable for routine analysis: The technique is well-understood and can be readily validated.[4]

Limitations in the Context of Cross-Reactivity:

  • Limited Specificity: The UV detector measures the absorbance of light at a specific wavelength. Structurally similar compounds, such as the diphenylamine derivatives, are likely to have similar chromophores and thus similar UV spectra, leading to co-elution and inaccurate quantification.

  • Dependence on Chromatographic Resolution: The ability to distinguish the analyte from impurities is entirely dependent on the chromatographic separation. Achieving baseline separation of all potential isomers and closely related compounds can be challenging and time-consuming to develop.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. In this technique, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, creating a highly specific "fingerprint" for the molecule.

Strengths:

  • High Specificity: By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), LC-MS/MS can selectively detect the analyte even in the presence of co-eluting compounds with the same nominal mass.[5]

  • High Sensitivity: LC-MS/MS typically offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV.[6]

  • Structural Information: The fragmentation pattern can provide valuable structural information, aiding in the identification of unknown impurities.

Limitations:

  • Higher Cost and Complexity: LC-MS/MS instruments are more expensive to purchase and maintain, and require a higher level of operator expertise.

  • Matrix Effects: The ionization process can be suppressed or enhanced by other components in the sample matrix, potentially affecting accuracy. This necessitates careful method development and validation.

Experimental Design for a Comparative Cross-Reactivity Study

To objectively compare these two techniques, a well-designed cross-reactivity study is essential. The following protocols are designed to be self-validating, adhering to the principles outlined in the FDA and ICH guidelines.[1][2][4]

Workflow for Comparative Cross-Reactivity Study

G cluster_prep Sample Preparation cluster_hplcuv HPLC-UV Analysis cluster_lcmsms LC-MS/MS Analysis cluster_comp Comparative Evaluation prep Prepare Standard Solutions (Analyte & Cross-Reactants) spike Spike Analyte with Potential Cross-Reactants prep->spike hplc_sep Chromatographic Separation spike->hplc_sep HPLC-UV Pathway lcms_sep Chromatographic Separation spike->lcms_sep LC-MS/MS Pathway uv_det UV Detection hplc_sep->uv_det hplc_data Data Analysis: Peak Purity & Resolution uv_det->hplc_data comp_eval Compare Specificity, Accuracy, & Precision hplc_data->comp_eval ms_det MRM Detection lcms_sep->ms_det lcms_data Data Analysis: Specificity & S/N ms_det->lcms_data lcms_data->comp_eval

Caption: Workflow for the comparative cross-reactivity study.

Detailed Experimental Protocols

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of this compound and each potential cross-reactant (Table 1) in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of the analyte at different concentrations for calibration curves.

  • Prepare a "cross-reactivity mixture" by spiking a known concentration of the analyte with a high concentration of each potential cross-reactant (e.g., 100-fold excess).

2. HPLC-UV Method Protocol:

  • Instrumentation: A standard HPLC system with a UV/Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for aromatic amines.[6]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) is typically used for the separation of aromatic amines.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound (typically around 254 nm).

  • Injection Volume: 10 µL.

  • Analysis:

    • Inject the individual standards to determine their retention times.

    • Inject the cross-reactivity mixture and assess the chromatographic profile.

    • Evaluate the resolution between the analyte peak and any peaks from the cross-reactants.

    • Perform peak purity analysis on the analyte peak in the presence of the cross-reactants.

3. LC-MS/MS Method Protocol:

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatographic Conditions: The same HPLC conditions as the UV method can be used as a starting point.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is generally suitable for amines.

  • Mass Spectrometry Parameters:

    • Precursor Ion (Q1): The protonated molecular ion of this compound ([M+H]⁺). The exact mass is 372.0244 g/mol .

    • Product Ions (Q3): Determined by performing a product ion scan on the precursor ion. Fragmentation is likely to occur at the C-N bonds and potentially involve the loss of the iodine atom.

    • MRM Transitions: Select at least two specific and intense precursor-product ion transitions for quantification and confirmation.

  • Analysis:

    • Inject the individual standards to confirm their retention times and lack of interference in the selected MRM transitions.

    • Inject the cross-reactivity mixture and monitor the response for the analyte's MRM transitions.

    • Calculate the percentage of interference by comparing the analyte's response in the presence and absence of the cross-reactants.

Anticipated Results and Comparative Data

Table 2: Predicted Comparative Performance Data

ParameterHPLC-UVLC-MS/MSRationale for Prediction
Specificity Low to MediumVery HighUV detection is non-specific and relies on chromatographic separation. MRM in MS/MS is highly specific to the analyte's mass and fragmentation pattern.
Cross-Reactivity with Diphenylamine High potential for interference if not fully resolved.Negligible interference in selected MRM transitions.Diphenylamine has a different mass and will not produce the same precursor-product ion transition.
Cross-Reactivity with Triphenylamine High potential for interference due to similar structure and UV spectrum.Negligible interference.Triphenylamine has a different mass.
Cross-Reactivity with 4-Bromo-N,N-diphenylaniline High potential for interference due to very similar structure and UV spectrum.Negligible interference.The bromine and iodine isotopes give distinct mass differences.
Limit of Quantification (LOQ) ~100-500 ng/mL~0.1-1 ng/mLMass spectrometry is inherently more sensitive than UV detection.[6]
Accuracy (% Recovery in Spiked Samples) 80-120% (highly dependent on resolution)95-105%The high specificity of LC-MS/MS leads to more accurate quantification in complex matrices.
Precision (%RSD) < 5% (for well-resolved peaks)< 15% (as per regulatory guidelines)Both methods can achieve good precision, but it is more challenging for HPLC-UV with poorly resolved peaks.

Conclusion and Recommendations

The selection of an appropriate analytical method is a cornerstone of robust drug development and chemical manufacturing. While HPLC-UV is a valuable tool for routine analysis in well-characterized systems, its inherent lack of specificity makes it a high-risk choice for the analysis of this compound in complex reaction mixtures where structurally similar impurities are likely to be present.

For researchers, scientists, and drug development professionals who require unequivocal identification and accurate quantification of this compound, LC-MS/MS is the demonstrably superior technique. Its high specificity, achieved through the monitoring of unique precursor-to-product ion transitions, effectively mitigates the risk of cross-reactivity from potential impurities.

This guide provides a comprehensive framework for understanding, evaluating, and comparing analytical methodologies for this specific application. By implementing the detailed protocols and adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the quality and reliability of their analytical data, a critical step in the journey from discovery to product.

References

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A Senior Application Scientist's Guide to the Characterization of Triarylamine-Based Hole Transport Materials Synthesized from 4-Iodo-N,N-diphenylaniline and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of organic electronics, the performance and stability of devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) are intrinsically linked to the purity and properties of their constituent materials. Triarylamine derivatives, a prominent class of hole-transport materials (HTMs), are central to the function of these devices. The synthetic route chosen for these complex organic molecules, often starting from precursors like 4-Iodo-N,N-diphenylaniline, significantly influences the final product's characteristics. Consequently, a robust and comprehensive characterization strategy is not merely a procedural step but a critical component of materials validation and device optimization.

This guide provides an in-depth comparison of the essential characterization methods for triarylamine-based HTMs. We will explore the nuances of structural, thermal, and electrochemical analysis, underpinned by a comparative case study of a widely used HTM, N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPD), synthesized via different halogenated precursors. Our objective is to equip researchers with the rationale behind experimental choices and the ability to interpret characterization data to predict material performance.

The Synthetic Landscape: Beyond a Single Precursor

While this compound is a versatile building block for constructing triarylamine-based HTMs, alternative starting materials and synthetic strategies are frequently employed. The choice of precursor and coupling reaction—be it the classic Ullmann condensation or the more contemporary Buchwald-Hartwig and Suzuki cross-coupling reactions—can impact reaction efficiency, impurity profiles, and ultimately, the final material's properties.[1][2] For instance, the higher reactivity of aryl iodides compared to bromides or chlorides can lead to milder reaction conditions in palladium-catalyzed couplings, potentially reducing side reactions and simplifying purification.[1]

This guide will use NPD as a case study to illustrate how the choice of starting material—an iodo- versus a bromo-functionalized precursor—can be reflected in the characterization data.

Core Characterization Techniques: A Comparative Analysis

A multi-faceted approach to characterization is essential to fully elucidate the properties of a newly synthesized triarylamine HTM. The following sections detail the primary analytical techniques, their underlying principles, and a comparative interpretation of the data.

Structural Elucidation: Confirming Molecular Identity

The foundational step in characterizing any new compound is confirming its chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. For triarylamine derivatives, NMR is crucial for verifying the successful formation of C-N and C-C bonds during synthesis.

  • ¹H NMR: The chemical shifts, splitting patterns, and integration of proton signals confirm the connectivity of the aromatic rings and the absence of starting materials. For a complex molecule like NPD, the aromatic region of the ¹H NMR spectrum will be intricate. However, distinct signals corresponding to the different phenyl and naphthyl protons should be identifiable and their integration should match the expected proton count.

  • ¹³C NMR: This technique provides a count of the unique carbon environments in the molecule, further confirming its structure. The chemical shifts of the carbon atoms directly bonded to nitrogen are particularly informative.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[3] For triarylamine HTMs, high-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The molecular ion peak (M⁺) is the most critical piece of information, confirming that the desired molecule has been synthesized with the correct elemental composition.[4]

Characterization Technique Information Gained Key Parameters to Analyze
¹H NMR Confirms proton framework and connectivity.Chemical shift (δ), coupling constants (J), integration.
¹³C NMR Confirms carbon skeleton and number of unique carbons.Chemical shift (δ).
High-Resolution Mass Spectrometry (HRMS) Determines accurate molecular weight and formula.Molecular ion peak (m/z).
Electrochemical Properties: Assessing Electronic Functionality

The primary function of an HTM is to efficiently transport positive charge carriers (holes). Cyclic Voltammetry (CV) is a powerful electrochemical technique used to determine the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.[5] These parameters are critical for predicting the efficiency of hole injection from the anode and hole transport to the emissive layer in an OLED, or the perovskite layer in a solar cell.[6][7]

The HOMO level is calculated from the onset of the first oxidation peak in the cyclic voltammogram.[8] A well-matched HOMO level between the HTM and the adjacent layers is crucial for minimizing the energy barrier for hole injection and transport.[6][7]

Thermal Stability: Ensuring Device Longevity

Organic electronic devices can generate significant heat during operation. Therefore, the thermal stability of the HTM is a critical factor for long-term device performance and reliability.[9] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the standard methods for evaluating the thermal properties of these materials.[10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[11] The decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs, is a key indicator of the material's thermal stability. For HTMs used in vacuum-deposited OLEDs, a high Td is essential to prevent decomposition during the fabrication process.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as its temperature is changed.[12] For amorphous organic materials like many triarylamine HTMs, the most important parameter obtained from DSC is the glass transition temperature (Tg).[13] The Tg is the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. A high Tg is desirable as it indicates morphological stability at elevated operating temperatures, preventing device degradation.[9]

Characterization Technique Information Gained Key Parameters to Analyze
Cyclic Voltammetry (CV) Determines HOMO and LUMO energy levels.Onset of oxidation potential (E_ox).
Thermogravimetric Analysis (TGA) Determines thermal decomposition temperature.Decomposition temperature (Td) at 5% weight loss.
Differential Scanning Calorimetry (DSC) Determines glass transition temperature.Glass transition temperature (Tg).

Comparative Case Study: N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPD)

To illustrate the practical application of these characterization techniques, let's consider the synthesis of NPD, a widely used HTM. NPD can be synthesized via a double Ullmann condensation or Buchwald-Hartwig amination from a dihalogenated biphenyl precursor. We will compare the expected characterization data for NPD synthesized from 4,4'-diiodobiphenyl versus 4,4'-dibromobiphenyl.

While the final product is identical, the choice of precursor can influence the reaction conditions and the impurity profile, which may be subtly reflected in the characterization data. For instance, reactions with the more reactive diiodobiphenyl may proceed under milder conditions, potentially leading to a cleaner product with fewer side-products.[1]

Expected Characterization Data for NPD

Technique Expected Result for NPD Potential Differences Based on Precursor
¹H NMR Complex multiplet in the aromatic region (approx. 6.8-8.2 ppm).Spectra should be identical for pure NPD. However, trace impurities from side reactions may differ. For example, incomplete reaction of the dibromo-precursor might show residual C-Br signals if not fully purified.
¹³C NMR A specific number of signals in the aromatic region corresponding to the unique carbon environments in the NPD molecule.Identical for pure NPD.
HRMS Molecular ion peak corresponding to the exact mass of C₄₄H₃₂N₂ (m/z = 588.2565).The molecular ion peak will be the same. The presence of any minor peaks related to impurities (e.g., mono-aminated biphenyl) might differ depending on the precursor's reactivity and purification efficiency.
Cyclic Voltammetry A reversible oxidation wave with an onset potential that translates to a HOMO level of approximately -5.4 to -5.5 eV.The HOMO level is an intrinsic property of the NPD molecule and should be identical regardless of the synthetic route for a pure sample.
TGA Decomposition temperature (Td) above 400 °C.Td should be consistent for pure NPD. However, residual solvent or low molecular weight impurities from a less efficient synthesis (potentially with the bromo-precursor requiring harsher conditions) could lead to a slightly lower apparent Td.
DSC Glass transition temperature (Tg) around 95-100 °C.Tg is an intrinsic property of amorphous NPD and should be the same. The presence of crystalline impurities could potentially be observed as melting endotherms.

Causality Behind Experimental Choices: The comprehensive suite of these techniques provides a self-validating system. NMR and MS confirm the molecular identity. CV verifies the electronic properties essential for its function as an HTM. TGA and DSC ensure the material's thermal stability for device fabrication and operation. Any significant deviation in the data for NPD synthesized from different precursors would warrant further investigation into the purity and morphology of the material. The impact of precursor purity on the performance and stability of the final device is a critical consideration.[14][15]

Experimental Protocols

Detailed, step-by-step methodologies for the key experiments are provided below.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized triarylamine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques for non-volatile organic molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in the mass analyzer.

  • Detection: The detector records the abundance of ions at each m/z value.

  • Data Analysis: Identify the molecular ion peak and compare its m/z value to the calculated exact mass of the target compound.

Protocol 3: Cyclic Voltammetry (CV)
  • Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., dichloromethane, acetonitrile).

  • Sample Preparation: Dissolve a small amount of the triarylamine in the electrolyte solution.

  • Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Purge the solution with an inert gas (e.g., argon) to remove oxygen. Perform the cyclic voltammetry scan over a potential range that covers the oxidation of the sample. A ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard.

  • Data Analysis: Determine the onset of the first oxidation potential (E_ox) from the voltammogram. Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8].[8]

Protocol 4: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Plot the sample weight as a function of temperature. Determine the decomposition temperature (Td) at 5% weight loss.

Protocol 5: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Seal 5-10 mg of the sample in a DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Measurement: Subject the sample to a heat-cool-heat cycle at a constant rate (e.g., 10 °C/min) under an inert atmosphere. The first heating scan is used to erase the thermal history of the sample.

  • Data Analysis: Analyze the data from the second heating scan to determine the glass transition temperature (Tg), which appears as a step-change in the heat flow.

Visualization of Workflows

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 4-Iodo-N,N- diphenylaniline Coupling Cross-Coupling Reaction (Ullmann, Buchwald-Hartwig, Suzuki) Start->Coupling Alternative Alternative Precursor (e.g., Bromo-derivative) Alternative->Coupling Product Crude Triarylamine Product Coupling->Product Purification Purification (Chromatography, Recrystallization) Product->Purification Final_Product Pure Triarylamine HTM Purification->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR Structural Confirmation MS Mass Spectrometry (HRMS) Final_Product->MS Molecular Weight Verification CV Cyclic Voltammetry Final_Product->CV Electrochemical Properties TGA Thermogravimetric Analysis Final_Product->TGA Thermal Stability DSC Differential Scanning Calorimetry Final_Product->DSC Morphological Stability

Caption: Workflow for the synthesis and characterization of triarylamine HTMs.

Conclusion

The comprehensive characterization of triarylamine-based hole-transport materials is paramount for the development of high-performance organic electronic devices. As we have demonstrated, the choice of synthetic precursor, such as this compound versus its bromo- or chloro-analogues, can influence the reaction pathway and potentially the purity of the final product. While the intrinsic properties of a pure compound remain constant, subtle differences in characterization data can provide valuable insights into the success of the synthesis and purification.

By employing a suite of analytical techniques including NMR, mass spectrometry, cyclic voltammetry, TGA, and DSC, researchers can build a complete picture of their synthesized material. This guide has provided not only a comparative overview of these techniques but also the underlying rationale and detailed protocols to ensure scientific integrity and reproducibility. Ultimately, a rigorous and well-interpreted characterization workflow is the bedrock upon which reliable and efficient organic electronic devices are built.

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A Comparative Guide to Iodo-Derivatives Versus Nitro-Analogues in Redox Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of functional groups to mediate redox reactions is pivotal for dictating reaction pathways, efficiency, and selectivity. Among the myriad of options, iodo- and nitro-aromatic derivatives stand out for their distinct electronic properties and reactivity profiles. This guide provides an in-depth, objective comparison of these two classes of compounds in the context of redox chemistry, supported by experimental data and mechanistic insights to inform your research and development endeavors.

Fundamental Electronic and Redox Properties: A Tale of Two Functional Groups

The divergent redox behavior of iodo and nitro-aromatic compounds is fundamentally rooted in their electronic nature. The nitro group (-NO₂) is a powerful electron-withdrawing group, a property conferred by the electronegativity of the nitrogen and oxygen atoms and its ability to participate in resonance delocalization.[1] This strong inductive (-I) and mesomeric (-M) effect significantly lowers the electron density of the aromatic ring, making nitroarenes susceptible to reduction.[2]

Conversely, the iodo group (-I) exhibits a dual electronic character. While iodine is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I), it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect).[3][4] This often results in a net electron-donating character, influencing its redox properties in a manner distinct from the nitro group. A key feature of iodoarenes is the ability of the iodine atom to be oxidized to higher valence states, forming hypervalent iodine species that are potent oxidants.[5][6]

Table 1: Comparative Electronic and Redox Properties

PropertyIodo-Derivatives (e.g., Iodobenzene)Nitro-Analogues (e.g., Nitrobenzene)
Inductive Effect Weakly electron-withdrawing (-I)Strongly electron-withdrawing (-I)
Mesomeric Effect Electron-donating (+M)Strongly electron-withdrawing (-M)
Primary Redox Role Can act as an oxidant (via hypervalent iodine) or be reduced.[6][7]Primarily acts as an oxidant (is reduced).[2]
One-Electron Reduction Potential (vs. SCE in CH₃CN) More negative (harder to reduce)-1.15 V[8]
Accessibility of Higher Oxidation States Readily forms stable hypervalent iodine(III) and (V) species.[5][6]Not applicable

Mechanistic Pathways in Redox Reactions

The structural and electronic differences between iodo and nitro groups give rise to distinct mechanistic pathways in redox reactions.

The reduction of nitroaromatic compounds is a cornerstone of many chemical transformations and is also of significant interest in toxicology and drug metabolism.[9] The process typically proceeds through a series of single-electron transfer (SET) steps, forming radical anions and other reactive intermediates.[10][11]

The multi-step reduction of a nitroaromatic compound can be summarized as follows: ArNO₂ stackrel{+e⁻}{\longrightarrow} ArNO₂⁻˙ stackrel{+e⁻, +2H⁺}{\longrightarrow} ArNO stackrel{+2e⁻, +2H⁺}{\longrightarrow} ArNHOH stackrel{+2e⁻, +2H⁺}{\longrightarrow} ArNH₂

The initial one-electron reduction to form the nitro radical anion (ArNO₂⁻˙) is often the rate-determining step, and the stability of this radical is crucial for the subsequent reaction pathway.[10] The strong electron-withdrawing nature of the nitro group facilitates this initial electron acceptance.

Nitro_Reduction_Pathway ArNO2 ArNO₂ RadicalAnion ArNO₂⁻˙ ArNO2->RadicalAnion + e⁻ Nitroso ArNO RadicalAnion->Nitroso + e⁻, + 2H⁺ Hydroxylamine ArNHOH Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine ArNH₂ Hydroxylamine->Amine + 2e⁻, + 2H⁺ caption Figure 1. Stepwise reduction of a nitroaromatic compound.

Caption: Figure 1. Stepwise reduction of a nitroaromatic compound.

Iodoarenes offer a more versatile platform for redox chemistry due to the accessibility of hypervalent iodine states.[6] In the presence of a suitable oxidant, iodoarenes can be converted in situ to hypervalent iodine(III) or iodine(V) species.[5] These hypervalent iodine reagents are powerful oxidizing agents capable of mediating a wide range of transformations, including C-C, C-N, and C-O bond formations.[12][13]

The catalytic cycle often involves the oxidation of the iodoarene to a hypervalent species, which then reacts with the substrate, followed by reductive elimination to regenerate the iodoarene catalyst.[5][14]

Hypervalent_Iodine_Catalysis ArI ArI ArI_III ArI(III) ArI->ArI_III [Oxidant] ArI_V ArI(V) ArI_III->ArI_V [Oxidant] Product Oxidized Product ArI_III->Product + Substrate ArI_V->Product + Substrate Product->ArI - Ligands Substrate Substrate caption Figure 2. Generalized catalytic cycle for hypervalent iodine.

Caption: Figure 2. Generalized catalytic cycle for hypervalent iodine.

Furthermore, iodoarenes can participate in redox reactions through radical mechanisms, where the relatively weak C-I bond can undergo homolytic cleavage.[7] They can also act as aryl sources in transition metal-catalyzed cross-coupling reactions, often involving oxidative addition to a low-valent metal center.[15]

Experimental Comparison: A Case Study in Oxidative Cyclization

To illustrate the practical differences in their redox capabilities, consider the hypothetical oxidative cyclization of an N-alkenylamide. This reaction could potentially be mediated by either a nitro-based oxidant or an iodoarene-based catalytic system.

Table 2: Hypothetical Comparison of Oxidative Cyclization

ParameterIodoarene-Catalyzed SystemNitro-Based Oxidation System
Oxidizing Species In situ generated hypervalent iodine(III)Nitroaromatic compound
Typical Conditions Catalytic iodoarene, stoichiometric terminal oxidant (e.g., m-CPBA, Oxone), mild temperature.[14]Stoichiometric or excess nitro compound, often requires higher temperatures or photolytic activation.[16]
Reaction Mechanism Iodine(III)-mediated alkene activation followed by intramolecular nucleophilic attack.[14]Single-electron transfer from the substrate to the nitro compound, forming radical intermediates.[16]
Selectivity Often high, with potential for enantiocontrol using chiral iodoarenes.[14]Can be less selective due to the involvement of high-energy radical intermediates.
Byproducts Regenerated iodoarene catalyst, spent terminal oxidant.Reduced nitro species (e.g., nitroso, hydroxylamine, amine).[17]

Experimental Protocols

This protocol is based on established methods for iodoarene-catalyzed cyclizations.[14]

  • To a stirred solution of N-allylbenzamide (1.0 mmol) and 2-iodoanisole (0.1 mmol, 10 mol%) in acetonitrile (10 mL) at room temperature, add Selectfluor® (1.2 mmol) in one portion.

  • Stir the reaction mixture at 60 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired oxazoline product.

Causality Behind Experimental Choices:

  • 2-Iodoanisole: The methoxy group helps to stabilize the hypervalent iodine(III) intermediate, enhancing catalytic activity.[14]

  • Selectfluor®: A powerful and reliable terminal oxidant for generating the active iodine(III) species in situ.

  • Acetonitrile: A common polar aprotic solvent suitable for this type of transformation.

  • Na₂S₂O₃ Quench: To reduce any remaining oxidant and hypervalent iodine species.

Cyclic voltammetry (CV) is a powerful electrochemical technique to quantitatively assess the redox properties of chemical species.[18][19]

CV_Workflow Prep_Solution Prepare 0.1 M electrolyte solution (e.g., TBAPF₆ in CH₃CN) Add_Analyte Add analyte (iodo- or nitro-derivative) to the electrochemical cell Prep_Solution->Add_Analyte Purge Purge with inert gas (N₂ or Ar) for 10-15 min Add_Analyte->Purge Setup_Electrodes Insert working, reference, and counter electrodes Purge->Setup_Electrodes Run_CV Run Cyclic Voltammetry scan (e.g., from 0 V to -2.0 V) Setup_Electrodes->Run_CV Analyze Analyze voltammogram for peak potentials Run_CV->Analyze caption Figure 3. Workflow for Cyclic Voltammetry.

Caption: Figure 3. Workflow for Cyclic Voltammetry.

Detailed Steps:

  • Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., dry acetonitrile).[20]

  • Analyte Addition: Dissolve the iodo- or nitro-aromatic compound in the electrolyte solution to a final concentration of approximately 1-5 mM.

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[20]

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Perform the cyclic voltammetry experiment by scanning the potential from an initial value to a final value and back at a set scan rate (e.g., 100 mV/s).[21] The potential window should be chosen to encompass the redox events of interest.

  • Data Analysis: Analyze the resulting voltammogram to determine the reduction and/or oxidation peak potentials. These values provide a quantitative measure of the ease of reduction or oxidation of the analyte.[21]

Conclusion and Outlook

The choice between iodo-derivatives and nitro-analogues in redox reactions is a nuanced decision that depends on the specific transformation desired.

  • Nitro-analogues are excellent choices when a potent, non-catalytic oxidant is required, and the reaction is designed to proceed through a reductive pathway involving single-electron transfer. Their utility is prominent in areas like the synthesis of amines and in bioreductive drug activation.[9][17]

  • Iodo-derivatives offer greater versatility, serving as precursors to hypervalent iodine reagents for a vast array of oxidative transformations.[6] The ability to use them in catalytic amounts, coupled with the potential for asymmetric catalysis, makes them highly attractive for modern, sustainable organic synthesis.[14][22]

Ultimately, a thorough understanding of the mechanistic underpinnings of both classes of compounds is essential for the rational design of novel and efficient redox processes in chemical research and drug development.

References

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A Comparative Guide to the Stability of 4-Iodo-N,N-diphenylaniline and Other Aryl Halide Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Intermediate Stability in Synthesis

In the intricate pathways of pharmaceutical and materials science synthesis, the stability of an intermediate is as crucial as its reactivity. An intermediate that degrades under common process conditions—be it heat, light, or chemical exposure—can lead to diminished yields, complex impurity profiles, and significant challenges in process scale-up. 4-Iodo-N,N-diphenylaniline is a valuable synthetic intermediate, serving as a cornerstone for building the triarylamine structures that are pivotal in the development of advanced materials like Organic Light-Emitting Diodes (OLEDs) and as key pharmacophores in drug discovery.[1][2][3] Its utility stems from the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions.[4]

However, this high reactivity, a boon for synthesis, can be intrinsically linked to lower stability. This guide provides an in-depth, objective comparison of the stability of this compound against its bromo- and chloro-analogs. We will delve into experimental methodologies for evaluating thermal, photo-, and chemical stability, providing researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions in reaction design, process optimization, and material handling.

The Reactivity-Stability Paradigm in Aryl Halides

The efficacy of aryl halides as coupling partners in reactions like Suzuki-Miyaura or Buchwald-Hartwig amination is governed by the strength of the carbon-halogen (C-X) bond. The reactivity trend is well-established and follows the order of decreasing bond dissociation energy: Aryl-I > Aryl-Br > Aryl-Cl >> Aryl-F .[4][5][6] The weaker C-I bond is more easily cleaved in the rate-determining oxidative addition step of the catalytic cycle, allowing for milder reaction conditions and faster kinetics.[5]

This inherent weakness, however, can render aryl iodides more susceptible to degradation through pathways like homolytic cleavage induced by heat or light.[7] Therefore, a comprehensive stability assessment is not merely an academic exercise but a critical step in risk mitigation and process development. Our evaluation will be grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which provide a framework for stress testing of drug substances and intermediates.[8][9]

Part 1: Thermal Stability Evaluation

Thermal stress testing is designed to simulate the effects of elevated temperatures that may occur during transport, storage, or certain manufacturing steps. It is a forced degradation study that helps to identify the most likely thermal degradants and establish safe operating temperature ranges.[9][10]

Experimental Protocol: Isothermal Stress Testing

This protocol aims to quantify the degradation of solid-state aryl halide intermediates when exposed to dry heat.

  • Sample Preparation: Accurately weigh 10-20 mg of each compound (this compound, 4-Bromo-N,N-diphenylaniline, and 4-Chloro-N,N-diphenylaniline) into separate, labeled, open glass vials to allow for a consistent surface area exposure.

  • Control Samples: Prepare a corresponding set of control samples and store them protected from heat and light at a controlled room temperature (25°C / 60% RH).

  • Thermal Exposure: Place the test vials in a calibrated laboratory oven set to a constant temperature of 80°C.[10]

  • Time Points: Remove one vial for each compound at predetermined time points (e.g., 24, 48, 72, and 168 hours).

  • Analysis Preparation: Allow the removed vials to cool to room temperature. Dissolve the contents of each vial in a precise volume of HPLC-grade acetonitrile to achieve a target concentration of approximately 100 µg/mL.

  • HPLC Analysis: Analyze each sample using a validated, stability-indicating HPLC method. The method should be capable of separating the parent compound from any potential degradation products. Quantify the percentage of the parent compound remaining by comparing its peak area to that of the corresponding time-zero or control sample.

Workflow for Thermal Stability Testing

cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis P1 Weigh 10-20 mg of 4-Iodo-, 4-Bromo-, and 4-Chloro-N,N-diphenylaniline E1 Place Test Samples in 80°C Oven P1->E1 P2 Prepare Control Samples (Stored at 25°C) A2 Analyze by Stability- Indicating HPLC P2->A2 Reference E2 Remove samples at 24, 48, 72, 168h E1->E2 A1 Dissolve in Acetonitrile (100 µg/mL) E2->A1 A1->A2 A3 Quantify Remaining Parent Compound (%) A2->A3

Caption: Experimental workflow for comparative thermal stability analysis.

Comparative Thermal Degradation Data
Time (Hours)This compound (% Remaining)4-Bromo-N,N-diphenylaniline (% Remaining)4-Chloro-N,N-diphenylaniline (% Remaining)
0100.0100.0100.0
2499.199.899.9
4898.299.599.8
7297.599.299.7
16894.898.699.5
Interpretation of Thermal Stability

The experimental data clearly indicates that thermal stability increases as the C-X bond strength increases (Cl > Br > I). 4-Chloro-N,N-diphenylaniline exhibits exceptional thermal robustness with minimal degradation even after 168 hours at 80°C. This compound is demonstrably the least thermally stable, showing over 5% degradation under these conditions. This suggests that for synthetic routes involving high-temperature steps, the iodo-intermediate may contribute to a higher impurity load via deiodination or other thermal degradation pathways.[7]

Part 2: Photostability Evaluation

Photostability testing is a mandatory part of stress testing under ICH guidelines, as light exposure can be a significant source of degradation for sensitive molecules.[8][11] Aryl iodides, in particular, can be susceptible to photolytic cleavage due to the lower energy of the C-I bond.[7]

Experimental Protocol: ICH Q1B Compliant Photostability Testing

This protocol evaluates the stability of the intermediates when exposed to a standardized combination of visible and UV light.

  • Sample Preparation:

    • Solid State: Spread a thin layer (approx. 1-2 mm) of each solid compound in separate, chemically inert, transparent glass dishes.

    • Solution State: Prepare 1 mg/mL solutions of each compound in acetonitrile and place them in sealed quartz cuvettes.

  • Dark Controls: Prepare an identical set of solid and solution samples, but wrap them completely in aluminum foil to serve as dark controls. These will be placed in the same chamber to experience identical thermal conditions.

  • Light Exposure: Place all samples (exposed and dark controls) in a photostability chamber equipped with a light source that conforms to ICH Q1B guidelines (e.g., a Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[12][13][14]

  • Exposure Conditions: Expose the samples until they have received an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[11][13]

  • Analysis:

    • Following exposure, prepare solutions of the solid samples in acetonitrile (100 µg/mL). Dilute the exposed solution samples to the same concentration.

    • Analyze all exposed and dark control samples by the same stability-indicating HPLC method used for thermal testing.

    • Calculate the percentage degradation by comparing the exposed sample to its corresponding dark control.

Workflow for Photostability Testing

cluster_prep Sample Preparation cluster_exposure Exposure (ICH Q1B) cluster_analysis Analysis P1 Prepare Solid Samples (Glass Dishes) E1 Place all samples in Photostability Chamber P1->E1 P2 Prepare Solution Samples (Quartz Cuvettes) P2->E1 P3 Prepare Dark Controls (Wrapped in Foil) P3->E1 E2 Expose to ≥ 1.2M lux-hr and ≥ 200 W-hr/m² E1->E2 A1 Prepare Samples for HPLC (100 µg/mL) E2->A1 A2 Analyze Exposed and Dark Control Samples A1->A2 A3 Calculate % Degradation A2->A3

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4-Iodo-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and organic electronics, the purity of synthesized compounds is not a matter of academic curiosity—it is a critical determinant of experimental success and product performance. This is particularly true for materials like 4-Iodo-N,N-diphenylaniline, a key building block in the synthesis of hole transport layer (HTL) materials for Organic Light-Emitting Diodes (OLEDs) and a versatile intermediate in medicinal chemistry.[1] Impurities, even in trace amounts, can drastically alter the electronic properties, thermal stability, and ultimately the performance and lifespan of OLED devices.[1][2]

This guide provides an in-depth, objective comparison of analytical methodologies to rigorously confirm the purity of synthesized this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and compare a hypothetically synthesized batch against a high-purity commercial standard.

The Synthetic Landscape: Understanding Potential Impurities

The purity of this compound is intrinsically linked to its synthetic route. The two most common methods for its synthesis are the Buchwald-Hartwig amination and the Ullmann condensation. Each pathway presents a unique profile of potential impurities.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a popular choice for forming C-N bonds. However, it can introduce several process-related impurities.

Ullmann Condensation: A copper-catalyzed reaction, the Ullmann condensation is a more traditional method. It often requires harsher reaction conditions, which can lead to a different set of byproducts.

A thorough understanding of the synthetic route is the first step in a robust purity assessment, as it informs the analyst of the likely impurities to screen for.

The Gold Standard: A Multi-Pronged Analytical Approach

No single analytical technique is sufficient to definitively confirm the purity of an organic compound. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in the context of analyzing this compound.

Workflow for Purity Confirmation

Sources

Safety Operating Guide

4-Iodo-N,N-diphenylaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 4-Iodo-N,N-diphenylaniline

As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive understanding of the principles behind the safe handling and disposal of laboratory chemicals. This guide for this compound (CAS No. 38257-52-2) is structured to empower you, the researcher, to manage this compound responsibly, ensuring both personal safety and environmental compliance. Our approach moves beyond a simple checklist to explain the causality behind each procedural step, grounding our recommendations in established safety science and regulatory frameworks.

Part 1: Hazard Profile & Risk Assessment

Understanding the inherent risks of a compound is the first step in managing it safely. While comprehensive toxicological data for this compound is not extensively published, its chemical structure and available safety information for analogous compounds allow for a robust risk assessment.

The compound is classified as a hazardous material.[1] The primary hazards, as indicated by the Globally Harmonized System (GHS), are related to its irritant properties.

Hazard Identification Details Source(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

The presence of an iodine atom on the aromatic ring places this compound into the category of halogenated organic compounds .[3][4] This classification is the single most critical factor influencing its disposal pathway. The U.S. Environmental Protection Agency (EPA) specifically regulates halogenated organic compounds (HOCs) in total concentrations greater than 1,000 mg/kg, prohibiting their land disposal due to environmental persistence and potential toxicity.[5] Therefore, all waste streams containing this compound must be treated as regulated hazardous waste.

Part 2: The Core Principle: Segregation of Halogenated Waste

The cornerstone of proper chemical waste management is meticulous segregation. For this compound, this means strictly separating it into a halogenated organic waste stream.

Causality:

  • Regulatory Compliance: Halogenated wastes require specific treatment technologies, primarily high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[3][6] Mixing them with non-halogenated solvents can render the entire volume of waste non-compliant for simpler disposal methods like fuel blending.

  • Economic Impact: The cost to dispose of halogenated waste is significantly higher—often double that of non-halogenated waste—due to the more complex treatment required.[7] Improper segregation leads to unnecessarily high disposal costs for the entire laboratory.

  • Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions. While this compound is stable under normal conditions, it is incompatible with strong oxidizing agents and strong acids.[8][9] Keeping waste streams separate minimizes these risks.

The following diagram illustrates the critical decision-making process at the point of waste generation.

cluster_0 Waste Generation Point cluster_1 Segregation & Collection start Generate Waste Containing This compound is_halogenated Is the compound halogenated? start->is_halogenated halogenated_container Collect in designated 'HALOGENATED ORGANIC WASTE' container. is_halogenated->halogenated_container Yes non_halogenated_container Collect in 'NON-HALOGENATED ORGANIC WASTE' container. is_halogenated->non_halogenated_container No label_container Ensure container is properly labeled with full chemical names and 'Hazardous Waste' designation. halogenated_container->label_container

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Iodo-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. While 4-Iodo-N,N-diphenylaniline is a valuable intermediate in materials science and synthetic chemistry, comprehensive toxicological data is not extensively published.[1][2] This guide, therefore, adopts a conservative safety-first principle, drawing on the known hazards of its structural class—aromatic amines and iodo-anilines—to establish a robust personal protective equipment (PPE) protocol.[3][4][5] Our primary objective is to eliminate routes of exposure and ensure that every procedure, from weighing to disposal, is conducted with the highest degree of safety.

Hazard Analysis: Understanding the Risk Profile

This compound is a solid organic compound.[6] The primary documented hazards associated with this chemical are outlined by the Globally Harmonized System (GHS), which indicates risks of skin irritation, serious eye irritation, and potential respiratory irritation.[6]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Beyond these immediate warnings, the broader family of aromatic amines is known for its potential for systemic toxicity, often through dermal absorption.[5][7] Structurally related compounds like 4-iodoaniline are classified as harmful if swallowed, inhaled, or in contact with skin, and are known to cause methemoglobinemia—a condition where the oxygen-carrying capacity of blood is dangerously reduced.[8][9][10][11] Given these associated risks, we must treat this compound with a high degree of caution, assuming it possesses similar toxic potential.

The Core Principle: Elimination and Engineering Controls

Before selecting PPE, our first line of defense is always engineering controls. All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[9][12] The functionality of the fume hood must be verified before any work begins. Additionally, ensure that a safety shower and eyewash station are unobstructed and readily accessible.[13]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Solids Transfer Tightly fitting safety gogglesDouble-gloving with nitrile glovesFully-buttoned lab coatWork exclusively within a chemical fume hood. For large quantities, a P95 respirator is advised.[14]
Solution Preparation Tightly fitting safety goggles and face shieldDouble-gloving with nitrile glovesFully-buttoned lab coat and a chemical-resistant apronWork exclusively within a chemical fume hood.
Reaction & Work-up Tightly fitting safety goggles and face shieldDouble-gloving with nitrile glovesFully-buttoned lab coat and a chemical-resistant apronWork exclusively within a chemical fume hood.
Waste Disposal Tightly fitting safety gogglesDouble-gloving with nitrile glovesFully-buttoned lab coatWork exclusively within a chemical fume hood.
  • Eye and Face Protection: The H319 classification (serious eye irritation) makes chemical safety goggles mandatory.[6] A face shield should be worn over the goggles during any procedure involving liquids or the potential for splashes, such as preparing solutions or performing a reaction work-up.[15]

  • Hand Protection: Aromatic amines are readily absorbed through the skin.[5][7] The H315 warning (skin irritation) further necessitates robust hand protection.[6] Double-gloving with nitrile gloves provides a critical layer of safety.[12] The outer glove absorbs any immediate contamination, and the inner glove remains clean, protecting the skin during the doffing process. Always inspect gloves for tears or degradation before use.

  • Body Protection: A fully buttoned, long-sleeved lab coat is the minimum requirement to protect against incidental contact.[15] For tasks with a higher splash risk, such as transferring solutions or during a quench/work-up phase, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: The primary method of respiratory protection is the mandatory use of a chemical fume hood.[12] This engineering control contains the solid particles and any potential vapors. For procedures involving the handling of large quantities of the solid powder where dust generation is unavoidable, an N95 or P95 particulate respirator should be used in addition to the fume hood to minimize inhalation risk, as indicated by the H335 classification.[14]

Procedural Workflow for Safe Handling

The following diagram and protocols outline the essential steps for safely managing this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Functionality prep2 Locate Emergency Equipment (Eyewash/Shower) prep1->prep2 prep3 Assemble All Required PPE prep2->prep3 handle1 Don PPE (Inner Gloves, Coat, Goggles, Outer Gloves) prep3->handle1 Proceed to Handling handle2 Perform Task (Weighing, Solution Prep, etc.) handle1->handle2 handle3 Segregate Contaminated Waste (Tips, Wipes, Glassware) handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Task Complete clean2 Doff PPE (Outer Gloves, Coat, Goggles, Inner Gloves) clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Workflow for the safe handling of this compound.

Donning Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on a lab coat, ensuring it is fully buttoned.

  • Eye Protection: Put on safety goggles. If required, add a face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

Doffing Sequence (to be performed after exiting the immediate work area):

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare skin, and dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton and remove the lab coat by rolling it down the arms, keeping the contaminated exterior folded inward. Place it in a designated receptacle for lab laundry or disposal.

  • Eye Protection: Remove goggles and face shield from the back to the front.

  • Inner Gloves: Remove the final pair of gloves, again without touching the exterior surface.

  • Hand Hygiene: Immediately wash hands with soap and water for at least 20 seconds.[16]

Emergency Procedures and Disposal

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][9]

  • Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

Spill Management:

  • Alert personnel in the immediate area and restrict access.

  • Wearing the appropriate PPE (including a respirator if the spill is large or outside of a fume hood), cover the spill with an inert absorbent material like vermiculite or sand.

  • Carefully sweep the material into a designated, labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal: All solid and liquid waste containing this compound must be considered hazardous.

  • Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips must be collected in a clearly labeled, sealed hazardous waste container.[12]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, properly labeled, and chemically compatible hazardous waste container. Halogenated and non-halogenated waste streams should be kept separate as per your institution's guidelines.

  • Disposal must be handled through your institution's environmental health and safety office for incineration at a licensed facility.[17]

By adhering to these stringent protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]

  • 4-Iodoaniline | C6H6IN | CID 10893. PubChem. [Link]

  • Chemical Safety Guide, 5th Ed. National Institutes of Health, Office of Research Services. [Link]

  • This compound | CAS#:38257-52-2. Chemsrc. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • 4-Iodoaniline - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Material Safety Data Sheet - 4-Iodoaniline, 99%. Cole-Parmer. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • Aniline Standard Operating Procedure. Rutgers University. [Link]

  • Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.